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  • Product: O,O-Diheptyl dithiophosphoric acid
  • CAS: 2253-56-7

Core Science & Biosynthesis

Foundational

Precision Synthesis of O,O-Diheptyl Dithiophosphoric Acid

Technical Guide for Research & Development Executive Summary O,O-Diheptyl dithiophosphoric acid (CAS: 2253-56-7 ) is a lipophilic organophosphorus chelator used primarily in solvent extraction (SX) for the separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

O,O-Diheptyl dithiophosphoric acid (CAS: 2253-56-7 ) is a lipophilic organophosphorus chelator used primarily in solvent extraction (SX) for the separation of lanthanides and transition metals (e.g., Nickel/Cobalt, Gadolinium). In drug development, its relevance lies in its role as a precursor for metallodrug ligands and radiopharmaceutical chelates, where high purity is non-negotiable to prevent off-target toxicity from breakdown products like mono-thiophosphates.

This guide details a high-fidelity synthesis route optimized for laboratory to pilot-scale production, emphasizing impurity control, safety management of hydrogen sulfide (


), and rigorous characterization via 

NMR.

Scientific Foundation

Reaction Mechanism

The synthesis follows a nucleophilic attack of 1-heptanol on the electrophilic phosphorus centers of phosphorus pentasulfide (


, often written as the dimer 

).

Stoichiometry:



Thermodynamics & Kinetics:

  • Exothermic: The reaction is exothermic. Uncontrolled addition of alcohol can lead to thermal runaway (>100°C), causing decomposition of the product into tri-heptyl tetrathiophosphates or polymerization.

  • Activation: The reaction typically initiates above 50°C. Below this,

    
     remains suspended and unreactive; above 90°C, the carbon-oxygen bond may cleave, reducing yield.
    
Impurity Profile
  • Tri-alkyl thiophosphates: Formed if the reaction runs too hot or if

    
     is not efficiently removed.
    
  • Mono-alkyl dithiophosphates: Formed if water is present (hydrolysis).

  • Polyphosphates: Result from incomplete alcoholysis.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phosphorus Pentasulfide (

      
      ): >99% purity, free-flowing yellow powder. Note: Old samples often contain hydrolysis products; use fresh or stored under 
      
      
      
      .
    • 1-Heptanol: Anhydrous (<0.05% water). Water content is critical; every mole of water consumes

      
       and generates 
      
      
      
      derivatives.
  • Equipment:

    • Jacketted glass reactor with overhead mechanical stirrer (high torque).

    • Reflux condenser connected to a caustic scrubber (NaOH) to trap

      
      .
      
    • Nitrogen sparging line (subsurface).

    • Vacuum pump (for stripping).

Step-by-Step Synthesis (Route A: Solvent-Free)

Rationale: Solvent-free synthesis is preferred industrially to maximize throughput, but temperature control is more critical than in solvated routes.

Step 1: Inerting and Charging

  • Purge the reactor with

    
     for 15 minutes.
    
  • Charge 1-Heptanol (4.05 eq, slight excess to drive kinetics) into the reactor.

  • Heat heptanol to 60°C .

Step 2: Controlled Addition

  • Add

    
     (1.0 eq) in small portions over 60–90 minutes.
    
    • Critical Control Point: Monitor internal temperature. Do not allow exotherm to exceed 85°C .

    • Visual Cue: The yellow powder will slowly dissolve, and vigorous bubbling (

      
      ) will occur. Ensure scrubber is active.
      

Step 3: Cook-Out (Completion)

  • Once addition is complete, maintain temperature at 80–85°C for 2–4 hours.

  • Reaction is considered complete when the solution becomes clear and

    
     evolution ceases.
    
  • In-Process Check: Take an aliquot for Acid Value (AV) titration. Theoretical AV for diheptyl dithiophosphoric acid is ~171 mg KOH/g.

Step 4: Nitrogen Stripping (De-gassing)

  • While maintaining 60°C, increase

    
     sparge rate to vigorously strip dissolved 
    
    
    
    from the liquid.
  • Continue for 1 hour. Safety: Dissolved

    
     is a silent killer; do not skip this step before opening the vessel.
    

Step 5: Purification

  • Filtration: Filter the warm liquid through a Celite pad to remove any unreacted solid

    
     or inorganic impurities.
    
  • Vacuum Stripping: Transfer filtrate to a rotary evaporator or vacuum distillation setup. Strip at 60°C / 5 mbar to remove the excess heptanol.

    • Note: Dithiophosphoric acids are thermally unstable. Do not distill the product itself (boiling point is too high). Only strip the alcohol.

Process Visualization

Reaction Mechanism Pathway

ReactionMechanism cluster_safety Safety Control P2S5 P4S10 (Solid) Intermediate P-S-H Intermediate P2S5->Intermediate Nucleophilic Attack (60°C) Heptanol 1-Heptanol Heptanol->Intermediate Product O,O-Diheptyl Dithiophosphoric Acid Intermediate->Product Alcoholysis (80°C) H2S H2S (Gas) Intermediate->H2S Elimination Scrubber NaHS/Na2S (Waste) H2S->Scrubber NaOH Trap

Figure 1: Mechanistic pathway of alcoholysis of phosphorus pentasulfide, highlighting the critical H2S elimination step.

Synthesis Workflow

Workflow Start Start: Inert Reactor (N2 Purge) Heat Heat Heptanol to 60°C Start->Heat Add Add P4S10 Portions (Max Temp 85°C) Heat->Add React Cook-out: 80°C, 3 hrs Add->React Strip N2 Sparge (Remove H2S) React->Strip Filter Filtration (Celite) Strip->Filter Vac Vacuum Strip Excess Alcohol (< 5 mbar, 60°C) Filter->Vac Final Final Product (Clear Amber Liquid) Vac->Final

Figure 2: Operational workflow for the synthesis, emphasizing temperature constraints and purification steps.

Characterization & Quality Control

To validate the product for high-sensitivity applications (e.g., drug development or rare earth separation), use the following methods:

MethodParameterSpecificationNotes

NMR
Chemical Shift

82–88 ppm (Singlet)
Distinct from mono-ester (

60 ppm) or thiophosphates.
Titration Acid Number165–175 mg KOH/gPotentiometric titration using alcoholic KOH.
Appearance VisualClear, light amber liquidTurbidity indicates unreacted

or moisture.
Refractive Index


1.48–1.50
Consistent with dialkyl dithiophosphate trends.

Expert Insight on NMR: In


 NMR, the dithiophosphoric acid proton is exchangeable. If run in 

, the peak is typically a singlet. If impurities like triheptyl tetrathiophosphate are present, you will see a singlet downfield (approx 90-100 ppm). Hydrolysis products (phosphoric acid derivatives) appear near 0 ppm.

Safety & Handling

  • Hydrogen Sulfide (

    
    ):  This reaction generates stoichiometric quantities of 
    
    
    
    . It is neurotoxic and olfactory fatigue occurs rapidly (you stop smelling it at dangerous levels). Mandatory: Use a caustic scrubber (10-20% NaOH) and personal
    
    
    monitors.
  • Thermal Stability: Do not heat the crude acid above 100°C. Decomposition releases mercaptans and olefins.

  • Storage: Store in glass or stainless steel (316L). Avoid mild steel (corrosion) and copper/brass (rapid reaction to form Cu-salts).

References

  • Amirov, R. R., et al. (2014). "Synthesis and aggregation properties of new biodegradable amphiphilic derivatives...". ResearchGate. (Detailed study involving Diheptyl dithiophosphoric acid characterization). Link

  • Gümgüm, B., et al. (2002).[1] "Microwave Irradiation Technique for Synthesis of Dialkyl Dithiophosphoric Acids". Phosphorus, Sulfur, and Silicon and the Related Elements. (Describes optimization of the alcohol + P2S5 reaction). Link

  • National Institutes of Health (NIH). "O,O-Diheptyl dithiophosphoric acid - Substance Record". PubChem. (CAS and Physical Data Verification).[1][2] Link

  • Taghizada, Z. Y., et al. (2020).[3] "Synthesis and Properties of O,O-Dialkyl and O,O-Diaryl Dithiophosphates of Metals". ResearchGate. (General synthesis protocol for dialkyl dithiophosphates). Link

Sources

Exploratory

Physicochemical Profiling and Application Dynamics of O,O-Diheptyl Dithiophosphoric Acid (D7DTP)

Executive Summary O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly hydrophobic, bidentate organophosphorus compound that occupies a critical niche in coordination chemistry, separation science, and tribology. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly hydrophobic, bidentate organophosphorus compound that occupies a critical niche in coordination chemistry, separation science, and tribology. Structurally, it consists of a central phosphorus atom double-bonded to a sulfur atom, single-bonded to a thiol group, and esterified with two seven-carbon (heptyl) aliphatic chains.

This unique structural motif imparts a dual functionality: the dithiophosphate headgroup acts as a potent "soft-donor" chelating agent for transition and heavy metals, while the long alkyl chains drive pronounced amphiphilic and micellar behavior in aqueous systems. This whitepaper synthesizes the physicochemical properties, micellar dynamics, and industrial applications of D7DTP, providing actionable protocols for researchers in extraction metallurgy and lubricant formulation.

Core Physicochemical Properties

D7DTP is characterized by its high lipophilicity and strong acidity. The delocalization of the negative charge across the two sulfur atoms in the conjugate base makes the proton highly labile, resulting in a low ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. The extended heptyl chains significantly increase the partition coefficient (

), driving the molecule's preference for organic phases or micellar cores.
Table 1: Quantitative Physicochemical Data of D7DTP
PropertyValue / Description
IUPAC Name O,O-diheptyl hydrogen dithiophosphate
Molecular Formula

Molecular Weight 326.5 g/mol
SMILES CCCCCCOP(=S)(OCCCCCCC)S
InChIKey KXKYPMWKQXTEEX-UHFFFAOYSA-N
Physical State Yellow to amber viscous liquid
Solubility Insoluble in water; miscible in non-polar organics
Conjugate Base Diheptyl dithiophosphate anion

Micellar Behavior and Aqueous Dynamics

Despite its insolubility in pure water, the D7DTP anion exhibits complex self-assembly behaviors when introduced into aqueous solutions containing nonionic surfactants, such as Triton X-100.

Causality of Mixed Micellization

When D7DTP is introduced into a Triton X-100 solution, the hydrophobic heptyl tails intercalate into the nonpolar core of the Triton X-100 micelles to minimize thermodynamically unfavorable contacts with water. Simultaneously, the charged dithiophosphate headgroups remain anchored at the palisade layer (the micelle-water interface).

Nuclear magnetic relaxation studies utilizing paramagnetic probes (e.g.,


) have demonstrated that the spin-lattice relaxation rate of water protons increases significantly in these systems. This confirms that D7DTP forms mixed aggregates with the nonionic surfactant, altering the micellar surface charge, hydration dynamics, and the microenvironment of the solubilized species[1][2].

Metal Complexation & Cloud Point Extraction (CPE)

According to Pearson’s Hard Soft Acid Base (HSAB) theory, the sulfur atoms in D7DTP are "soft" Lewis bases. Consequently, D7DTP exhibits a high thermodynamic affinity for "soft" and "borderline" metal cations (e.g.,


, 

,

) and certain lanthanides, forming highly hydrophobic, neutral metal-ligand complexes.

This property is exploited in Cloud Point Extraction (CPE) , a green chemistry alternative to traditional liquid-liquid extraction.

Experimental Protocol: Cloud Point Extraction of Lanthanides using D7DTP

This self-validating workflow isolates target metals using D7DTP as the chelator and Triton X-100 as the phase-separation medium.

Step 1: Aqueous Phase Preparation

  • Transfer 10 mL of the aqueous sample containing target metal ions (e.g.,

    
     or 
    
    
    
    ) into a 50 mL centrifuge tube.
  • Causality: Adjust the pH to 5.5 using an acetate buffer. At this pH, D7DTP is fully deprotonated (active for binding), while the lanthanide ions are protected from precipitating as insoluble hydroxides.

Step 2: Chelation and Surfactant Addition

  • Add 0.5 mL of a 0.1 M D7DTP solution (prepared in ethanol) to the aqueous sample.

  • Add 1.0 mL of 5% (w/v) Triton X-100 solution.

  • Vortex the mixture for 2 minutes to ensure complete formation of the hydrophobic metal-D7DTP complex and its subsequent entrapment within the Triton X-100 micelles.

Step 3: Thermal Phase Separation (Cloud Point)

  • Incubate the tube in a thermostated water bath at 65°C for 15 minutes.

  • Causality: Heating disrupts the hydrogen bonds between water molecules and the polyoxyethylene chains of Triton X-100. This dehydration causes the micelles to aggregate, separating the solution into a large aqueous phase and a small, dense, surfactant-rich "coacervate" phase containing the extracted metal complexes.

Step 4: Centrifugation and Analysis

  • Centrifuge the turbid solution at 4000 rpm for 10 minutes to overcome the high viscosity of the coacervate phase and force it to the bottom of the tube.

  • Decant the bulk aqueous phase. The remaining coacervate phase can be diluted with 0.5 mL of methanolic

    
     for direct analysis via ICP-MS.
    
  • Validation: Always run a reagent blank (no metal added) to establish the baseline and calculate recovery efficiency.

Visualization of the CPE Pathway

D7DTP_Pathway A Aqueous Metal Ions C Hydrophobic Complex A->C Chelation B D7DTP Ligand B->C Soft-Donor Binding E Mixed Micelle C->E Entrapment D Triton X-100 D->E Self-Assembly F Thermal Shift E->F Heating > Cloud Point G Coacervate Phase F->G Phase Separation

Mechanistic pathway of Cloud Point Extraction (CPE) utilizing D7DTP and Triton X-100.

Industrial & Tribological Applications: ZDDPs

Beyond laboratory extraction, D7DTP is synthesized at an industrial scale to produce Zinc bis(O,O-diheptyl dithiophosphate) , a specific, highly effective variant of Zinc Dialkyl Dithiophosphate (ZDDP)[3].

Anti-Wear and Antioxidant Mechanisms

In automotive and industrial lubricants, ZDDPs serve as the primary defense against engine wear[4]. The diheptyl variant is particularly valued because its seven-carbon chains provide an optimal balance of oil solubility and thermal stability.

  • Antioxidant Action: D7DTP-derived ZDDPs act as secondary antioxidants. They decompose hydroperoxides (which propagate oil degradation) into stable alcohols, preventing the oxidative thickening of the lubricant.

  • Anti-Wear Film Formation (Tribofilm): Under boundary lubrication conditions—where metal surfaces experience high pressure, friction, and localized flash temperatures—the ZDDP molecule undergoes thermal degradation. The cleavage of the heptyl chains and the oxidation of the dithiophosphate core result in the deposition of a glassy, amorphous polyphosphate/zinc sulfide film on the metal asperities. This sacrificial tribofilm physically prevents metal-to-metal welding and reduces adhesive wear.

References

  • NIH Global Substance Registration System (GSRS):O,O-DIHEPTYL DITHIOPHOSPHORIC ACID.
  • ResearchGate:Spectroscopic determination of Critical Micelle Concentration in aqueous and non-aqueous media using a non-invasive method (Citing Amirov et al. on D7DTP magnetic relaxation).
  • ResearchGate:Rustem R. Amirov - Solubilization and Magnetic Relaxation Probing of Diheptyl Dithiophosphate Ions.
  • Lubricants (eCommons):Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives.
  • ChemicalBook:Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts.

Sources

Foundational

Technical Guide: Thermodynamic Stability of O,O-Diheptyl Dithiophosphoric Acid

The following technical guide details the thermodynamic and physicochemical stability profile of O,O-Diheptyl dithiophosphoric acid. It is structured for researchers requiring rigorous stability data for application in s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical stability profile of O,O-Diheptyl dithiophosphoric acid. It is structured for researchers requiring rigorous stability data for application in solvent extraction, lubricant additive synthesis, or potential pharmaceutical chelation systems.[1]

CAS: 2253-56-7 | Molecular Formula: C₁₄H₃₁O₂PS₂ | Class: Organophosphorus Ligand[1]

Executive Summary & Core Thermodynamic Profile

O,O-Diheptyl dithiophosphoric acid (DHDTP) is a lipophilic, strong acid extractant.[1] Its thermodynamic stability is governed by the strength of the phosphorus-sulfur bond and the steric protection offered by the heptyl chains.[1] Unlike phosphate esters, the dithiophosphate moiety exhibits unique thiono-thiolo tautomerism, which is the primary driver of its thermal instability.[1]

For researchers, the critical stability parameters are:

  • Hydrolytic Stability: Moderate. Susceptible to acid-catalyzed hydrolysis, releasing heptanol and phosphoric acid derivatives.[1]

  • Thermal Stability: Limited. Undergoes exothermic decomposition >130°C via thiono-thiolo rearrangement.[1]

  • Oxidative Stability: Low. Readily oxidizes to the disulfide dimer (bis(diheptylthiophosphoryl) disulfide).[1]

Physicochemical Constants (Reference Range)
ParameterValue / RangeContext
pKa (Apparent) 1.2 – 1.8Measured in EtOH/H₂O mixtures; strong acid behavior.[1]
log P (Octanol/Water) > 5.0 (Estimated)Highly lipophilic; partitions strictly to organic phase.[1]
Decomposition Onset ~130°C - 150°CDependent on purity and presence of catalytic metals (e.g., Fe, Zn).[1]
Enthalpy of Extraction Exothermic (ΔH < 0)Typical for cation exchange mechanisms with transition metals.

Degradation Mechanisms & Pathways

Understanding the specific degradation pathways is essential for handling and storage. The molecule degrades via three distinct thermodynamic vectors: Hydrolysis, Thermal Isomerization, and Oxidation.[1]

Pathway Visualization

The following diagram illustrates the competitive degradation pathways.

DHDTP_Degradation DHDTP O,O-Diheptyl Dithiophosphoric Acid Isomer S-Alkyl Isomer (Thiol-Thiono Rearrangement) DHDTP->Isomer Heat (>130°C) ΔH > 0 (Activation) Disulfide Bis(diheptyl) Disulfide DHDTP->Disulfide Oxidation (O2/I2) - H2 Hydrolysis Heptanol + H3PO4 / H2S DHDTP->Hydrolysis H2O / H+ (Acid Catalysis) Olefin Heptene + Polythiophosphates Isomer->Olefin Elimination (Irreversible)

Figure 1: Primary degradation vectors for O,O-Diheptyl dithiophosphoric acid.[1]

Thermal Decomposition (The Thiono-Thiolo Rearrangement)

The most critical instability arises from the Thiono-Thiolo rearrangement .[1] Thermodynamically, the P=O bond is stronger (approx. 540 kJ/mol) than the P=S bond (approx. 340 kJ/mol).[1] Upon heating, the alkyl group migrates from the oxygen to the sulfur, driven by the formation of the thermodynamically favored P=O bond.[1]

  • Mechanism:

    
    
    
  • Consequence: This isomer is unstable and rapidly eliminates heptene, leading to the formation of insoluble polythiophosphate sludge.[1]

Hydrolytic Instability

While the heptyl chains provide steric shielding, the P-S bond is susceptible to nucleophilic attack by water, particularly in acidic media.[1]

  • Kinetics: Pseudo-first-order.[1][2]

  • Catalysis: Strongly catalyzed by H⁺.[1] The rate is negligible at neutral pH but accelerates significantly at pH < 1.

Experimental Protocols for Stability Validation

Protocol A: Potentiometric pKa Determination (Mixed Solvent)

Direct aqueous titration is impossible due to solubility.[1] Use the method of extrapolated mixed-solvent titration.

  • Preparation: Prepare a 0.01 M solution of DHDTP in 70% Ethanol / 30% Water (v/v).

  • Calibration: Calibrate the glass electrode using pH buffers prepared in the same solvent mixture (to account for liquid junction potential).

  • Titration: Titrate with 0.1 M NaOH (standardized). Maintain temperature at 25°C ± 0.1°C using a jacketed vessel.

  • Data Processing: Plot pH vs. Volume. The inflection point yields the apparent pKa (

    
    ).[1]
    
  • Extrapolation (Optional): Repeat at 50%, 60%, and 80% ethanol. Plot

    
     vs. 
    
    
    
    (dielectric constant) and extrapolate to 0% ethanol for the theoretical aqueous pKa.[1]
Protocol B: Accelerated Thermal Stability (DSC/TGA)

Essential for determining safe processing temperatures.[1]

  • Instrument: Differential Scanning Calorimetry (DSC) with high-pressure gold-plated crucibles (to prevent reaction with Al pans).

  • Sample: 5–10 mg of DHDTP.

  • Ramp: Heat from 30°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify the Onset Temperature (

      
      ) : The point where the heat flow deviates from the baseline.[1]
      
    • Identify Peak Exotherm : The maximum rate of decomposition.

    • Criteria: If

      
      , the sample may contain catalytic impurities (Fe, Zn) or oxidation products.[1]
      
Protocol C: Hydrolytic Kinetics via ³¹P NMR

The gold standard for specificity. ³¹P NMR separates the parent acid, the isomer, and the hydrolysis products.[1]

  • Setup: Dissolve DHDTP in a mixture of

    
    -DMSO and aqueous buffer (pH 1.0) to simulate harsh extraction conditions.
    
  • Internal Standard: Add Triphenylphosphate (TPP) as an inert integration standard.

  • Acquisition: Acquire quantitative ³¹P NMR spectra (inverse gated decoupling, relaxation delay > 5s) at t=0, 1h, 4h, 12h, 24h at 60°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the integration area relative to TPP.[1]

Thermodynamic Application: Metal Extraction

In extraction scenarios, the stability of the metal complex is often higher than the free acid.[1] The extraction equilibrium is defined as:



The thermodynamic driving force is the chelate effect. The bidentate sulfur ligands form a four-membered ring with the metal.[1]

Extraction_Cycle Aq_Phase Aqueous Phase (Metal Cation M+) Interface Interface (Proton Exchange) Aq_Phase->Interface Diffusion Complex Metal-Ligand Complex (Thermodynamically Stable) Interface->Complex Chelation (Release of H+) Org_Phase Organic Phase (DHDTP Dimer) Org_Phase->Interface Diffusion Complex->Org_Phase Partitioning

Figure 2: Thermodynamic cycle of metal extraction using DHDTP.

Key Insight: The formation of the metal complex (


) significantly stabilizes the dithiophosphate ligand against hydrolysis, but not necessarily against thermal oxidation.[1]

References

  • Wingefors, S., et al. (1980).[1][3] Solvent Extraction Chemistry of Dialkyldithiophosphates. I. Potentiometric Two-phase Titration Studies. Acta Chemica Scandinavica.[3] [1]

  • Dickert, J. J., & Rowe, C. N. (1967).[1][4] The Thermal Decomposition of Metal O,O-Dialkylphosphorodithioates.[1][4] Journal of Organic Chemistry.

  • Glovnea, R. P., et al. (2005).[1][4] Study of Zinc Dialkyldithiophosphate Antiwear Film Formation and Removal Processes.[4] Tribology Transactions.[4] [1]

  • PubChem. (n.d.).[5] O,O-Diheptyl dithiophosphoric acid (Compound Summary).[1][5][6] National Library of Medicine.

  • Patil, et al. (2008). Kinetics and Mechanism of Hydrolysis of Di-Ethyl Dithiophosphate in Acid Media. Asian Journal of Chemistry.[2]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of O,O-Diheptyl Dithiophosphoric Acid (HDHpDTP)

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of O,O-Diheptyl dithiophosphoric acid. Executive Summary O,O-Diheptyl dithiophosphoric acid (HDH...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of O,O-Diheptyl dithiophosphoric acid.

Executive Summary

O,O-Diheptyl dithiophosphoric acid (HDHpDTP) is a lipophilic organophosphorus compound primarily utilized as a metal extractant and chemical intermediate. While its lower homologues (diethyl, dibutyl) exhibit partial water solubility, the heptyl chains render HDHpDTP highly hydrophobic. This guide provides a definitive analysis of its solubility in organic media, governed by solvent polarity and solute dimerization. For pharmaceutical applications, this compound serves as a critical chelating agent for scavenging trace metal catalysts (Pd, Cu, Zn) from drug intermediates.

Physicochemical Identity

Understanding the solubility of HDHpDTP requires a foundational grasp of its molecular architecture. The molecule consists of a polar dithiophosphoric acid head group (


) and two hydrophobic heptyl (

) tails.
Table 1: Physicochemical Properties
PropertyValueNotes
Chemical Name O,O-Diheptyl dithiophosphoric acid
Abbreviation HDHpDTP
Molecular Formula

Molecular Weight ~326.5 g/mol Calculated
Physical State Viscous LiquidColorless to pale yellow
Density 0.98 – 1.05 g/mLEstimated based on homologues (Diethyl: 1.11 g/mL) [1]
pKa ~0.1 – 1.0Strong acid behavior in aqueous dispersions [2]
Flash Point >100°CHigh thermal stability required for extraction
Solubility (Water) Negligible (< 10 mg/L)Dominated by hydrophobic effect of

chains

Solubility in Organic Solvents[5]

Solubility Mechanism

The solubility of HDHpDTP is driven by two competing mechanisms:

  • Van der Waals Interactions: The long heptyl chains facilitate complete miscibility with non-polar aliphatic and aromatic solvents.

  • Dimerization: In non-polar solvents, dithiophosphoric acids form stable cyclic dimers via intermolecular hydrogen bonding between the thiol (-SH) and thiono (=S) groups. This dimerization significantly enhances solubility in low-dielectric media (e.g., Kerosene, Hexane) by shielding the polar head group.

Table 2: Solubility Profile
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Aliphatic Hydrocarbons n-Heptane, Hexane, KeroseneMiscible Primary diluents. Solute exists largely as dimers.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneMiscible

-interaction stabilizes the monomer-dimer equilibrium.
Chlorinated Solvents Chloroform, DichloromethaneMiscible High solubility; often used for analytical extraction.
Alcohols Ethanol, Isopropanol, OctanolSoluble Solute exists as monomers due to H-bonding with solvent.
Ketones Acetone, MIBKSoluble Good solubility; solvent competes for H-bonding.
Water WaterInsoluble Hydrophobic effect of

alkyl burden overrides polar head.

Mechanistic Visualization

The following diagrams illustrate the dimerization process that dictates solubility in organic solvents and the standard extraction workflow.

DTP_Solubility Monomer Monomer Form (Polar Solvents) Dimer Cyclic Dimer (Non-Polar Solvents) Monomer->Dimer Intermolecular H-Bonding (-SH...S=) Solvent_NP Non-Polar Solvent (Kerosene/Toluene) Solvent_NP->Dimer Stabilizes Solvent_P Polar Solvent (Ethanol/Water) Solvent_P->Monomer Disrupts Dimer (Solvation)

Figure 1: Molecular association of HDHpDTP. In non-polar solvents (extraction diluents), the acid dimerizes, enhancing lipophilicity.

Extraction_Workflow Feed Aqueous Feed (Metal Ions + Acid) Mixing Biphasic Mixing (Mass Transfer) Feed->Mixing Organic Organic Phase (HDHpDTP + Kerosene) Organic->Mixing Separation Phase Separation Mixing->Separation Raffinate Aqueous Raffinate (Metal Depleted) Separation->Raffinate LoadedOrg Loaded Organic (Metal-DTP Complex) Separation->LoadedOrg

Figure 2: Standard Solvent Extraction Workflow utilizing the solubility properties of HDHpDTP.

Experimental Protocols

Protocol 1: Determination of Critical Solubility (Saturation Method)

Objective: To determine the maximum solubility of HDHpDTP in a target organic solvent. Scope: Applicable to drug development workflows where HDHpDTP is used as a scavenger.

  • Preparation: Tare a clean, dry 20 mL scintillation vial.

  • Solvent Addition: Add 10.0 mL of the target solvent (e.g., Toluene) to the vial. Record the mass (

    
    ).
    
  • Solute Addition: Add HDHpDTP dropwise while stirring magnetically at 25°C.

  • Observation: Continue addition until a persistent cloudiness or phase separation is observed (saturation point). Note: For miscible solvents like toluene, this step confirms miscibility rather than a limit.

  • Gravimetric Analysis: If a limit is reached, filter the supernatant, evaporate a 5 mL aliquot in a pre-weighed dish, and dry to constant weight.

  • Calculation:

    
    [1]
    
Protocol 2: Distribution Ratio ( ) Determination

Objective: To quantify the partitioning of a metal ion between the aqueous phase and the HDHpDTP organic phase. This validates the "functional solubility" of the extractant.

  • Organic Phase: Prepare a 0.1 M solution of HDHpDTP in Kerosene.

  • Aqueous Phase: Prepare a 100 ppm solution of Cu(II) in 0.1 M

    
    .
    
  • Contacting: Mix equal volumes (10 mL) of organic and aqueous phases in a separatory funnel. Shake vigorously for 15 minutes.

  • Separation: Allow phases to settle for 30 minutes.

  • Analysis: Analyze the aqueous raffinate for Cu(II) using Atomic Absorption Spectroscopy (AAS).

  • Calculation:

    
    [1]
    

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Corrosive (Skin/Eye damage).

  • H2S Release: Contact with strong acids or heating above 120°C may release Hydrogen Sulfide (

    
    ), a highly toxic gas.
    
  • PPE: Neoprene gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Spill Management: Absorb with inert material (vermiculite). Do not wash into drains due to aquatic toxicity.

References

  • Gümgüm, B., & Baysal, A. (1999). Preparation and Purification of Diheptyldithiophosphoric Acid. DergiPark, Turkish Journal of Chemistry. Available at: [Link]

  • Krasovec, F. (1964).[2] The Dissociation, Distribution, and Dimerization Constants of Some Organophosphorus Acids. Croatica Chemica Acta.[2] Available at: [Link]

  • PubChem. O,O-Diethyl dithiophosphate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Foundational

acid dissociation constant (pKa) of O,O-Diheptyl dithiophosphoric acid

An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of O,O-Diheptyl dithiophosphoric acid Authored by: A Senior Application Scientist Abstract Introduction: The Chemical Identity and Significance of O,O-D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acid Dissociation Constant (pKa) of O,O-Diheptyl dithiophosphoric acid

Authored by: A Senior Application Scientist

Abstract

Introduction: The Chemical Identity and Significance of O,O-Diheptyl dithiophosphoric acid

O,O-Dialkyl dithiophosphoric acids are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two alkoxy groups, a thiol group (-SH), and a thiono (=S) moiety. O,O-Diheptyl dithiophosphoric acid, the subject of this guide, possesses two heptyl chains as its alkoxy substituents.

The acidity of this molecule, quantified by its pKa, is its most critical chemical parameter. The pKa value governs the equilibrium between the protonated (acid) form and the deprotonated (conjugate base) form. This equilibrium is paramount in applications such as:

  • Solvent Extraction and Metallurgy: The deprotonated anion is an exceptional chelating agent for various metal ions. The pH of the aqueous phase, relative to the pKa of the extracting agent, dictates the efficiency of metal ion partitioning into an organic phase.

  • Lubricant Additives: Zinc dialkyl dithiophosphates (ZDDPs), synthesized from the corresponding acids, are vital anti-wear and antioxidant additives in engine oils. The properties of the parent acid influence the formation and performance of these additives.

  • Chemical Synthesis: As a strong acid, it can serve as a catalyst or reagent in various organic reactions.

Understanding and controlling the pKa is therefore not an academic exercise, but a practical necessity for process optimization and product development.

Theoretical Framework: Factors Influencing the pKa of Dialkyl Dithiophosphoric Acids

The acidity of dialkyl dithiophosphoric acids is primarily determined by the electronic effects of the alkyl (R) groups in the (RO)₂P(S)SH structure.

  • Inductive Effect: The two oxygen atoms are highly electronegative, withdrawing electron density from the phosphorus atom. This polarization facilitates the release of the proton from the sulfur atom. The alkyl groups, in this case, heptyl groups, are electron-donating. This inductive effect slightly pushes electron density towards the phosphorus center, which can marginally destabilize the resulting anion after deprotonation, thereby making the acid slightly weaker (higher pKa) compared to analogs with less electron-donating groups.

  • Resonance: Upon deprotonation, the negative charge on the sulfur atom is delocalized through resonance across the P-S bond, which stabilizes the conjugate base and contributes to the overall strong acidity of the compound class.

Compared to its shorter-chain analog, O,O-Diethyl dithiophosphoric acid, the longer heptyl chains in HDHpDTP are expected to have a slightly more pronounced electron-donating effect. However, this influence is generally considered minor for simple alkyl chains, and the pKa is expected to be in the same range as other dialkyl dithiophosphoric acids. For context, the pKa of the closely related O,O-Diethyl dithiophosphoric acid is approximately -0.10, indicating it is a very strong acid.[1]

Comparative Acidity Data

To contextualize the expected acidity of O,O-Diheptyl dithiophosphoric acid, the pKa values of other relevant organophosphorus acids are presented below.

CompoundStructurepKa ValueComments
O,O-Diethyl dithiophosphoric acid(C₂H₅O)₂P(S)SH~ -0.10[1]Strong acid; short alkyl chains.
di-n-butylphosphinic acid(n-C₄H₉)₂P(O)OH3.29[2]Weaker acid; lacks the thiono sulfur.
Phenylphosphonic acid monoesterC₆H₅(RO)P(O)OH0.68[2]Aromatic group increases acidity.

Experimental Determination of pKa

Since no published value exists for O,O-Diheptyl dithiophosphoric acid, its pKa must be determined empirically. The following protocols are designed to be self-validating and provide high-fidelity results.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][4] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa is the pH at which the acid is half-neutralized.

  • Solvent System: Due to the poor water solubility of the long-chained HDHpDTP, a co-solvent system (e.g., water-ethanol or water-dioxane) is necessary. The resulting "apparent pKa" (pKa*) is specific to that solvent mixture. Extrapolation methods, such as the Yasuda-Shedlovsky plot, can be used to determine the pKa in pure water.

  • Titrant: A strong, carbonate-free base like NaOH or KOH is used to ensure a sharp and clear inflection point in the titration curve. Carbonate impurities can buffer the solution and obscure the endpoint.[4]

  • Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the absorption of atmospheric CO₂, which can introduce error.

  • Preparation: Accurately weigh a sample of pure O,O-Diheptyl dithiophosphoric acid and dissolve it in a precise volume of the chosen co-solvent (e.g., 75% ethanol).

  • Calibration: Calibrate a high-precision pH meter and combination glass electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

  • Titration Setup: Place the acid solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.

  • Blank Titration: First, titrate a sample of the co-solvent alone with the standardized strong base titrant. This accounts for any acidic or basic impurities in the solvent.

  • Sample Titration: Titrate the acid solution with the standardized base, adding small, precise increments of titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is determined from the pH value at the half-equivalence point.

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis P1 Dissolve HDHpDTP in Co-Solvent P2 Calibrate pH Meter (2-Point) T1 Run Blank Titration (Solvent Only) P2->T1 T2 Run Sample Titration (Add Titrant, Record pH) T1->T2 A1 Plot pH vs. Volume T2->A1 A2 Identify Equivalence Point (Inflection) A1->A2 A3 Determine pKa at Half-Equivalence Point A2->A3

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid have distinct molar absorptivities at a specific wavelength. It is highly sensitive and requires a much smaller amount of sample compared to titration.[4]

  • Buffer System: A series of buffers with precisely known pH values are required. The ionic strength of these buffers should be kept constant to minimize activity coefficient variations.

  • Wavelength Selection: The analytical wavelength (λ) is chosen where the difference in absorbance between the HA and A⁻ forms is maximal, ensuring the highest sensitivity.

  • Spectral Scans: Record the UV-Vis absorption spectra of the HDHpDTP solution in a strongly acidic solution (e.g., 0.1 M HCl, where the species is fully HA) and a strongly basic solution (e.g., 0.1 M NaOH, where the species is fully A⁻).

  • Wavelength Selection: Identify an analytical wavelength (λ_max) where the absorbance difference between the two spectra is largest.

  • Buffer Preparation: Prepare a series of buffers spanning a pH range of approximately pKa ± 2 pH units.

  • Measurement: Prepare solutions of HDHpDTP of identical concentration in each buffer. Measure the absorbance of each solution at the chosen λ_max.

  • Data Analysis: The pKa can be calculated using the following equation for each pH value: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where:

    • A is the absorbance in the buffer of a given pH.

    • A_HA is the absorbance of the fully protonated form.

    • A_A⁻ is the absorbance of the fully deprotonated form. A plot of absorbance versus pH will yield a sigmoidal curve, where the pKa corresponds to the inflection point.

G cluster_prep Spectral Characterization cluster_measure Measurement cluster_analysis Data Analysis S1 Scan Spectrum in Strong Acid (HA form) S3 Select Analytical Wavelength (λmax) S1->S3 S2 Scan Spectrum in Strong Base (A- form) S2->S3 M1 Prepare Sample in Series of Buffers S3->M1 M2 Measure Absorbance at λmax for each pH M1->M2 A1 Plot Absorbance vs. pH M2->A1 A2 Calculate pKa from Equation / Sigmoidal Fit A1->A2

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion

O,O-Diheptyl dithiophosphoric acid is unequivocally a strong acid, a characteristic feature of its chemical class. Based on the known pKa of its lower alkyl homolog, its pKa is estimated to be in the range of 0 to -0.5. This strong acidity is a direct consequence of the electron-withdrawing properties of the P=S and P-O bonds, which stabilize the resulting thiolate anion. For applications requiring a precise understanding of its ionization behavior, empirical determination is essential. The potentiometric titration and UV-Vis spectrophotometry protocols detailed herein provide robust, self-validating frameworks for obtaining a high-quality, defensible pKa value, empowering researchers to optimize processes and advance scientific discovery.

References

  • Krašovec, F., & Jan, J. (1965). The Dissociation, Distribution, and Dimerization Constants of Some Organophosphorus Acids. Croatica Chemica Acta, 37(2), 107-109. [Link]

  • Grokipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved from [Link]

  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ACS Publications. (n.d.). Preparation and Determination of Apparent Dissociation Constants of Some Alkylphosphonic and Dialkylphosphinic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Diphasic Acido-Basic Properties of Organophosphorus Acids. Solvent Extraction and Ion Exchange, 6(5). Retrieved from [Link]

Sources

Exploratory

toxicity and safety data for O,O-Diheptyl dithiophosphoric acid

The following technical guide provides an in-depth safety and toxicological assessment of O,O-Diheptyl Dithiophosphoric Acid , designed for researchers and drug development professionals. Toxicity Profile, Safety Data, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and toxicological assessment of O,O-Diheptyl Dithiophosphoric Acid , designed for researchers and drug development professionals.

Toxicity Profile, Safety Data, and Risk Assessment

Executive Summary

O,O-Diheptyl dithiophosphoric acid is a lipophilic organophosphorus intermediate primarily utilized in the synthesis of Zinc Dialkyldithiophosphates (ZDDPs) for lubricant additives and as a metal extractant in hydrometallurgy. In the context of pharmaceutical development, it is classified as a Potential Genotoxic Impurity (PGI) or process-related impurity (PRI) arising from phosphate-based reagent synthesis.

While direct toxicological data for the diheptyl ester is sparse compared to its methyl/ethyl analogs, structural activity relationship (SAR) analysis confirms it possesses significant corrosive properties and aquatic toxicity . Its high lipophilicity (LogP > 5) alters its bioavailability compared to short-chain analogs, reducing acute volatility hazards but increasing potential for dermal absorption and persistence.

Critical Safety Hazards:

  • Skin/Eye: Category 1B Corrosive (Causes severe skin burns and eye damage).

  • Environmental: Aquatic Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

  • Reactivity: Releases Hydrogen Sulfide (

    
    ) upon thermal decomposition or hydrolysis.
    
Chemical Identity & Physicochemical Properties

Understanding the physical state is prerequisite to exposure modeling. The diheptyl chain renders this molecule highly hydrophobic, distinguishing its handling requirements from water-soluble organophosphates.

PropertyDataSource/Rationale
Chemical Name Phosphorodithioic acid, O,O-diheptyl esterIUPAC
CAS Number 2253-56-7 (Free Acid)Primary Identifier
Related CAS 34665-37-3 (Likely Zinc/Salt Complex)Contextual Reference
Molecular Formula

-
Molecular Weight 326.50 g/mol -
Physical State Viscous Liquid (Amber/Dark)Class property (ZDDP precursors)
Acidity (pKa) ~1.5 – 2.0Strong acid behavior in aqueous media
LogP (Octanol/Water) > 5.5 (Estimated)High lipophilicity due to C7 chains
Solubility Soluble in hexane, toluene, oils; Insoluble in water (hydrolyzes)-
Toxicological Profile (Read-Across Analysis)

Scientific Note: Due to the limited specific dataset for the diheptyl ester, the following profile synthesizes data from the homologous series (Diethyl/Di-isopropyl dithiophosphoric acid) and ZDDPs, following OECD "Read-Across" principles for regulatory submission.

3.1 Acute Toxicity
  • Oral (Rat): Estimated

    
     mg/kg.
    
    • Mechanism:[1] Unlike short-chain organophosphates (e.g., dimethyl dithiophosphate), the long heptyl chains reduce volatility and immediate systemic bioavailability. However, ingestion causes severe corrosive damage to the GI tract.

  • Dermal (Rabbit): Estimated

    
     mg/kg.
    
    • Hazard:[2][3] Primary concern is corrosion rather than systemic absorption lethality.

  • Inhalation: Low volatility reduces risk at ambient temperature. Mists/aerosols are highly toxic due to pulmonary irritation and potential hydrolysis to

    
     in lung fluid.
    
3.2 Irritation & Corrosion (Critical Endpoint)

The free acid proton on the sulfur/oxygen motif is highly labile.

  • Skin: Corrosive (Category 1B). Capable of causing irreversible necrosis into the dermis.

  • Eyes: Risk of Serious Damage (Category 1). Lipophilicity allows rapid penetration of the corneal epithelium, leading to opacity and potential blindness.

3.3 Genotoxicity & Carcinogenicity (Drug Development Focus)

For drug developers, this is the critical quality attribute (CQA).

  • Ames Test: Dialkyl dithiophosphates have shown mixed results . The diethyl analog (CAS 298-06-6) has tested positive in S. typhimurium strains TA100/TA1535 in some assays.

  • Assessment: Must be treated as a Class 3 Impurity (ICH M7) until specific negative data is generated. It contains structural alerts for alkylating agents (electrophilic phosphorus/sulfur centers).

Mechanism of Action & Degradation Pathways

The toxicity is driven by two distinct mechanisms: Direct Acidity (local tissue destruction) and Metabolic Bioactivation (systemic toxicity).

4.1 Biological Interaction Diagram

The following Graphviz diagram illustrates the dual-pathway toxicity and the environmental degradation route.

ToxicityMechanism Compound O,O-Diheptyl Dithiophosphoric Acid Contact Direct Contact (Skin/Eye/Lung) Compound->Contact Exposure Systemic Systemic Absorption (Lipophilic Transport) Compound->Systemic Dermal/Oral Hydrolysis Hydrolysis (Moisture/Enzymes) Compound->Hydrolysis Environmental Necrosis Tissue Necrosis (Acid Burn) Contact->Necrosis Proton Donation Systemic->Hydrolysis Metabolism H2S H2S Release (Mitochondrial Toxin) Hydrolysis->H2S Degradation Metabolites Heptanol + Phosphoric Acid Hydrolysis->Metabolites H2S->Necrosis Cytotoxicity

Caption: Figure 1: Mechanism of Action showing direct corrosive pathways and hydrolytic degradation releasing toxic Hydrogen Sulfide.

Experimental Protocol: Trace Residue Analysis

Objective: Quantify O,O-Diheptyl dithiophosphoric acid residues in API (Active Pharmaceutical Ingredient) matrices to comply with ICH M7 limits.

Methodology: LC-MS/MS (Triple Quadrupole) Rationale: The compound lacks a strong UV chromophore, making HPLC-UV insufficient for ppm-level detection. MS/MS provides the necessary sensitivity and selectivity.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 100 mg of API in Acetonitrile (ACN) (avoid alcohols to prevent transesterification).

    • Sonicate for 10 mins.

    • Filter through 0.2 µm PTFE filter (hydrophobic).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 50% B to 95% B over 5 mins (High organic required to elute heptyl chains).

  • MS Parameters (Negative Mode):

    • Ionization: ESI Negative (Dithiophosphates ionize readily as [M-H]-).

    • Precursor Ion: m/z 325.1 ([M-H]-).

    • Product Ions: m/z 199.0 (Loss of heptene), m/z 95.0 (

      
       core).
      
  • System Suitability:

    • Limit of Quantitation (LOQ) must be established at ≤ 30% of the TTC (Threshold of Toxicological Concern) limit (typically < 10 ppm).

Safety & Handling (Risk Management)

Storage:

  • Store under Inert Gas (

    
    ) .
    
  • Temperature: < 40°C. Thermal decomposition releases

    
     and mercaptans.
    
  • Material Compatibility: Use 316 Stainless Steel or High-Density Polyethylene (HDPE). Avoid Copper, Zinc, and Aluminum (corrosion/reaction).

Spill Response Workflow:

SpillResponse Start Spill Detected Eval Evaluate Volume & Ventilation Start->Eval PPE Don PPE: Butyl Gloves, Goggles, Respirator (ABEK) Eval->PPE Absorb Absorb with Dry Sand/Earth (NO Water) PPE->Absorb Neut Neutralize with Dilute NaOH/Lime Absorb->Neut Waste Dispose as Hazardous Chemical Neut->Waste

Caption: Figure 2: Emergency response protocol emphasizing moisture avoidance to prevent H2S evolution.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4367869, O,O-Diheptyl dithiophosphoric acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts.[4] (Read-across source for alkyl dithiophosphates). Retrieved from [Link][5]

  • Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Zinc Dialkyldithiophosphates (ZDDPs). (Provides toxicological grounding for long-chain dithiophosphates). Retrieved from [Link]

  • U.S. EPA (2012). Provisional Peer-Reviewed Toxicity Values for Diethylphosphorodithioate (CASRN 298-06-6). (Used for homologous series read-across). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

The Evolution and Coordination Chemistry of Dithiophosphoric Acid Extractants: A Technical Whitepaper

Executive Summary The transition of dithiophosphoric acids from industrial metallurgical agents to highly precise extractants represents a masterclass in applied coordination chemistry. For researchers, drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of dithiophosphoric acids from industrial metallurgical agents to highly precise extractants represents a masterclass in applied coordination chemistry. For researchers, drug development professionals, and radiochemists, understanding the mechanistic behavior of these sulfur-donor ligands is critical for applications demanding extreme elemental purity—ranging from the isolation of medical radioisotopes to the remediation of toxic heavy metals from pharmaceutical intermediates. This whitepaper explores the historical development, structural chemistry, and self-validating experimental protocols associated with these powerful extractants.

Historical Trajectory: From Metallurgy to High-Purity Separations

Synthesized in the early 20th century, dithiophosphates (such as the commercial Aerofloat series) were originally deployed as flotation collectors for sulfide minerals and as anti-wear additives (zinc dialkyldithiophosphates, ZDDPs) in automotive lubricants. However, the escalating demand for high-purity metal separations in hydrometallurgy and the nuclear industry catalyzed their adaptation into liquid-liquid extraction (LLE) agents[1].

To overcome the limited organic solubility and phase-separation issues of short-chain dithiophosphates, highly branched dialkyl derivatives were engineered. The most prominent of these is di-(2-ethylhexyl)dithiophosphoric acid (D2EHDTPA) , which exhibits excellent solubility in aliphatic diluents without third-phase formation[1]. Today, D2EHDTPA and its phosphinic analogs (e.g., Cyanex 301) are critical in advanced separation science. They enable the purification of radiopharmaceutical isotopes, the partitioning of minor actinides from nuclear waste[2], and the selective removal of highly toxic cadmium from wet-process phosphoric acid[3].

Structural Chemistry & Pearson’s HSAB Theory

The exceptional selectivity of dithiophosphoric acids stems from their P(=S)(S)OH functional group. According to, the substitution of hard oxygen donors—found in conventional extractants like D2EHPA—with soft sulfur donors fundamentally alters the ligand's coordination preference.

Soft bases (sulfur donors) are highly polarizable and preferentially form strong covalent bonds with soft acids (e.g., Ag⁺, Cd²⁺, Pd²⁺) and borderline acids (e.g., Am³⁺)[4]. Conversely, they exhibit weak, purely ionic interactions with hard acids (e.g., Ca²⁺, Mg²⁺, Eu³⁺, and other lanthanides), effectively rejecting them into the aqueous phase[2].

HSAB_Selectivity D2EHDTPA D2EHDTPA Extractant (Soft S,S Donors) HardMetals Hard Metal Ions (Eu³⁺, Ca²⁺, Mg²⁺) D2EHDTPA->HardMetals Weak Ionic Binding SoftMetals Soft/Borderline Metals (Am³⁺, Cd²⁺, Ag⁺) D2EHDTPA->SoftMetals Strong Covalent Binding Aqueous Aqueous Phase (Raffinate) HardMetals->Aqueous Rejected Organic Organic Phase (Loaded Extractant) SoftMetals->Organic Phase Transfer

Diagram 1: HSAB Theory dictating the selective phase transfer of soft metals.

Quantitative Benchmarks & Extractant Comparison

The structural nuances between phosphoric, thiophosphoric, and dithiophosphinic acids dictate their operational pH ranges and separation factors. For instance, while D2EHDTPA requires a synergistic agent like tributylphosphate (TBP) to achieve an Americium/Europium separation factor of ~60[5], the dithiophosphinic acid Cyanex 301 can achieve separation factors exceeding 5000, albeit requiring strict pH control due to its high acidity (pKa of 2.6)[6].

ExtractantChemical NameDonor AtomsTarget MetalsNotable ApplicationSeparation Factor (Am/Eu)
D2EHPA Di-(2-ethylhexyl)phosphoric acidO, O (Hard)U, Pu, Ln³⁺, Ca²⁺General actinide/lanthanide extraction< 1 (Prefers Eu over Am)
D2EHDTPA Di-(2-ethylhexyl)dithiophosphoric acidS, S (Soft)Cd²⁺, Ag⁺, Am³⁺Cd removal from WPA; Synergistic Am/Eu separation~60 (with TBP synergist)
Cyanex 301 Bis(2,4,4-trimethylpentyl)dithiophosphinic acidS, S (Soft)Am³⁺, Heavy MetalsHigh-purity actinide partitioning> 5000

Standardized Experimental Methodology: Self-Validating Extraction Protocol

To demonstrate the practical application of D2EHDTPA, the following protocol details the selective extraction of Cadmium(II) from highly concentrated phosphoric acid—a matrix notoriously difficult to purify due to competitive complexation[1].

Expertise & Causality: This protocol utilizes dodecane as an aliphatic diluent because its low dielectric constant favors the stabilization of the neutral extracted complex (CdR₂), while preventing the formation of a third phase. Stripping is achieved using 4 M HCl, as the high chloride concentration drives the formation of the stable aqueous[CdCl₄]²⁻ complex, shifting the thermodynamic equilibrium to release the metal from the organic phase[1].

Step-by-Step Workflow
  • Organic Phase Preparation: Dissolve D2EHDTPA in n-dodecane to yield a 0.02 M solution.

    • Self-Validation Check: Analyze the organic phase via Raman spectroscopy; the P-S-H stretch must be visible, with symmetric and asymmetric P-S stretches at 525 cm⁻¹ and 663 cm⁻¹, respectively[1].

  • Equilibration (Extraction): Contact the organic phase with the aqueous feed (e.g., 4.5 M H₃PO₄ containing Cd²⁺) at an Aqueous/Organic (A/O) volume ratio of 1:1 in a thermostated mixer-settler at 22°C for 15 minutes[7].

  • Phase Separation & Spectroscopic Validation: Allow the phases to separate.

    • Self-Validation Check: Re-analyze the loaded organic phase using Raman spectroscopy. The disappearance of the P-S-H band confirms that the hydrogen atom bonded to the sulfur has been replaced by the extracted metal via a cation-exchange mechanism, forming the anhydrous CdR₂ complex[1].

  • Quantitative Stripping: Contact the loaded organic phase with an equal volume of 4 M HCl. The chloride ions outcompete the dithiophosphoric acid, stripping >99% of the Cd²⁺ back into the aqueous phase for downstream recovery or analysis[3].

Extraction_Workflow Feed Aqueous Feed (e.g., WPA with Cd²⁺) Mixer Mixer-Settler Unit (Equilibration at 22°C) Feed->Mixer Organic Organic Solvent (D2EHDTPA in Dodecane) Organic->Mixer Raffinate Purified Aqueous Raffinate (Cd-free WPA) Mixer->Raffinate Aqueous LoadedOrg Loaded Organic Phase (CdR₂ Complex) Mixer->LoadedOrg Organic Stripping Stripping Unit (Contact with 4M HCl) LoadedOrg->Stripping Regenerated Regenerated Organic (Recycled D2EHDTPA) Stripping->Regenerated Organic Product Concentrated Metal Product (Aqueous CdCl₄²⁻) Stripping->Product Aqueous Regenerated->Organic Recycle

Diagram 2: Continuous solvent extraction and stripping workflow for metal recovery.

Applications in Drug Development & Radiopharmacy

For drug development professionals and radiochemists, the radionuclidic and chemical purity of therapeutic and diagnostic agents is paramount. The principles governing D2EHDTPA extraction are directly translatable to pharmaceutical workflows:

  • Alpha-Emitter Purification: Dithiophosphoric and diphosphonic acid extractants immobilized on inert polymeric supports (forming Solvent-Impregnated Resins, or SIRs) are increasingly used for the solid-phase extraction and pulse-shape analysis of alpha-emitting radionuclides (e.g., ²⁴¹Am, ²³⁸Pu) vital for targeted alpha therapy (TAT) research[8].

  • Cyclotron Target Separation: The production of medical isotopes like ¹⁰⁹Cd (used in calibration and medical imaging research) requires separation from silver or zinc cyclotron targets. The extreme selectivity of soft sulfur donors allows for the isolation of these radiometals without co-extracting the bulk target material[4].

  • Trace Metal Remediation: In pharmaceutical manufacturing, residual heavy metal catalysts (like Palladium) must be rigorously removed from active pharmaceutical ingredients (APIs). Dithiophosphoric acids can selectively sequester these soft transition metals from complex organic or aqueous API streams, ensuring compliance with stringent ICH Q3D pharmacopeial limits.

References

  • Stambouli, M., et al. "Extraction of Cadmium from Phosphoric Acid Media by Di(2‐ethylhexyl) Dithiophosphoric Acid." Solvent Extraction and Ion Exchange, 2008.[Link]

  • Gamiño-Arroyo, Z., et al. "Silver Recovery from Spent Silver Oxide Button Cell by Liquid-Liquid Extraction." Journal of Materials Science and Chemical Engineering, 2015.[Link]

  • Touati, M., et al. "Thiosubstituted Organophosphorus Acids as Selective Extractants for Ag(I) from Acidic Thiourea Solutions." Solvent Extraction and Ion Exchange, 2008.[Link]

  • Diamond, H., et al. "LA-UR-94 - Synergistic Extraction Systems." OSTI.GOV, 1994. [Link]

  • Bhattacharyya, A., et al. "Separation of Americium(III) and Europium(III) from Nitrate Medium Using a Binary Mixture of Cyanex‐301 with N‐donor Ligands." Solvent Extraction and Ion Exchange, 2006.[Link]

  • Modolo, G., et al. "Design, synthesis and evaluation of carbamoylmethylphosphine sulfide (CMPS)-based chelates for separation of lanthanides and actinides." Comptes Rendus de l'Académie des Sciences, 2007.[Link]

  • Tarancón, A., et al. "PSresin for the analysis of alpha-emitting radionuclides." Analytica Chimica Acta / University of Barcelona, 2021.[Link]

Sources

Exploratory

The Coordination Chemistry of O,O-Diheptyl Dithiophosphoric Acid: Ligand Properties, Metal Extraction, and Tribological Applications

Executive Summary O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly specialized organophosphorus compound that serves as a versatile ligand in coordination chemistry. Characterized by its bidentate S,S'-donor set an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O,O-Diheptyl dithiophosphoric acid (D7DTP) is a highly specialized organophosphorus compound that serves as a versatile ligand in coordination chemistry. Characterized by its bidentate S,S'-donor set and highly lipophilic diheptyl aliphatic chains, D7DTP forms exceptionally stable, hydrophobic complexes with soft and borderline transition metals. This whitepaper explores the fundamental ligand properties of D7DTP, the causality behind its structural advantages, and its critical applications in hydrometallurgical solvent extraction, micellar complexation, and advanced tribology.

Structural and Electronic Profile

D7DTP (Molecular Formula:


) consists of a central phosphorus(V) atom bonded to two heptoxy groups, one terminal sulfur (thiono), and one thiol group[1].

When deprotonated, it forms the diheptyl dithiophosphate anion, a highly effective bidentate chelating agent. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the dithiophosphate headgroup acts as a "soft" base. This electronic configuration drives a strong thermodynamic preference for "soft" and "borderline" metal cations, such as


, 

,

,

, and various lanthanides/actinides, forming highly covalent Metal-Sulfur bonds[2].
The Causality of Chain Length

The selection of the seven-carbon (heptyl) chain over shorter alkyl derivatives (e.g., diethyl or dibutyl) is a deliberate functional choice in chemical engineering. Shorter-chain dithiophosphates often yield water-soluble metal complexes, which are useful as flotation agents[2]. However, the diheptyl variant imparts extreme lipophilicity. This structural feature prevents the formation of stable aqueous emulsions (third-phase formation) during liquid-liquid extraction and ensures the complete partitioning of the metal-ligand complex into non-polar organic solvents (like kerosene or hexane).

G Metal Metal Center (M2+/M3+) Soft/Borderline Acid Sulfur1 Sulfur (S) Donor Metal->Sulfur1 Coordinate Bond Sulfur2 Sulfur (S) Donor Metal->Sulfur2 Coordinate Bond Phosphorus Phosphorus (P) Sulfur1->Phosphorus Sulfur2->Phosphorus Oxygen1 Oxygen (O) Phosphorus->Oxygen1 Oxygen2 Oxygen (O) Phosphorus->Oxygen2 Heptyl1 Heptyl Chain (C7H15) Hydrophobic Tail Oxygen1->Heptyl1 Heptyl2 Heptyl Chain (C7H15) Hydrophobic Tail Oxygen2->Heptyl2

Caption: Four-membered chelate ring geometry of a Metal-D7DTP complex highlighting the hydrophobic tails.

Applied Coordination Chemistry

Solvent Extraction (Hydrometallurgy)

In hydrometallurgy, D7DTP is deployed as a liquid ion exchanger. The extraction mechanism relies on a cation-exchange process at the aqueous-organic interface. The ligand exchanges its acidic proton for the target metal ion, neutralizing the metal's charge and encapsulating it within a hydrophobic shell. This allows for the selective extraction of heavy metals from highly acidic leach liquors where other extractants (like carboxylic acids) fail due to protonation.

Micellar Complexation and Surfactant Interactions

The behavior of D7DTP in aqueous and micellar environments is of significant interest for advanced separation techniques (like cloud point extraction). Nuclear magnetic relaxation studies have demonstrated that D7DTP anions interact dynamically with nonionic surfactants, such as Triton X-100[3]. In the presence of paramagnetic probes (e.g.,


), the addition of nonionic surfactants stimulates the formation of mixed micellar bis-complexes. This aggregation significantly alters the spin-lattice relaxation rate of water protons, proving that the ligand's hydrophobic tails actively intercalate into the surfactant micelles while the dithiophosphate head coordinates the metal[3].
Tribology: ZDDP and MoDTP Additives

In lubricant formulations, D7DTP is neutralized with metal oxides to synthesize Zinc bis(O,O-diheptyl dithiophosphate) (ZDDP)[4] and Molybdenyl Dialkyl Dithiophosphate (MoDTP)[5]. These coordination complexes act as critical anti-wear and extreme-pressure additives.

Mechanistic Causality: Under boundary lubrication conditions (high friction and localized heat), the metal-ligand complex physically adsorbs onto the steel surface. The thermal and shear energy cleaves the P-S and P-O bonds, causing the ligand to decompose and polymerize. This forms a sacrificial, glassy polyphosphate tribofilm that prevents direct metal-to-metal contact[5].

G Adsorption Physical Adsorption (M-D7DTP on Steel) Thermal Tribological Activation (Bond Cleavage) Adsorption->Thermal Polymerization Polyphosphate Formation (Cross-linking) Thermal->Polymerization Tribofilm Protective Tribofilm (Anti-wear Layer) Polymerization->Tribofilm

Caption: Mechanistic pathway of D7DTP-derived metal complexes forming a protective tribofilm.

Quantitative Data Summaries

Table 1: Physicochemical Properties of D7DTP and Derivatives

PropertyO,O-Diheptyl Dithiophosphoric AcidZinc bis(O,O-diheptyl dithiophosphate)
CAS Number 2253-56-768649-42-3[4]
Molecular Weight 326.50 g/mol [1]716.39 g/mol
Donor Atoms S, S'S, S' (Bidentate to

)
Physical State Viscous liquidYellow liquid / semi-solid[4]
Solubility Soluble in non-polar organicsSoluble in Group II/III base oils
Primary Application Extractant, Ligand PrecursorAnti-wear lubricant additive[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of D7DTP

Traditional synthesis of dialkyl dithiophosphoric acids requires prolonged heating, which can lead to the degradation of the alkyl chains. Microwave irradiation significantly accelerates the reaction kinetics[6].

  • Reagent Preparation: In a highly ventilated fume hood, combine 4.0 molar equivalents of 1-heptanol with 1.0 molar equivalent of phosphorus pentasulfide (

    
    ) in an open Teflon (PTFE) reaction vessel[6].
    
  • Microwave Irradiation: Subject the mixture to microwave heating (e.g., using a CEM-MDS 2000 system) at controlled power intervals (e.g., 300W) for 10-15 minutes[6]. Causality: Microwave dielectric heating ensures uniform thermal distribution, preventing localized hot spots that cause the

    
     to decompose prematurely.
    
  • Degassing: Allow the evolved hydrogen sulfide (

    
    ) gas to vent through a basic scrubber system (e.g., NaOH solution).
    
  • Filtration: Filter the crude liquid through a fine glass frit to remove any unreacted

    
    .
    
  • Self-Validation Step (Purity Check): Perform an acid-base titration using 0.1M KOH with bromothymol blue indicator. Calculate the acid number. A theoretical acid number matching the molecular weight (326.5 g/mol ) confirms the complete conversion of the alcohol to the dithiophosphoric acid. Verify via

    
     NMR (target peak ~85-90 ppm).
    
Protocol B: Liquid-Liquid Extraction of

This protocol isolates copper from an aqueous matrix using D7DTP, relying on pH control to drive the extraction thermodynamics.

  • Organic Phase Preparation: Dilute synthesized D7DTP to a 0.1 M concentration in aliphatic kerosene.

  • Aqueous Phase Preparation: Prepare a 0.01 M

    
     solution. Adjust the pH to 2.5 using dilute 
    
    
    
    . Causality: D7DTP is a strong enough acid to extract copper at low pH, leaving competing ions (like
    
    
    or
    
    
    ) in the aqueous phase.
  • Contacting: Mix equal volumes (O/A ratio 1:1) of the organic and aqueous phases in a separatory funnel. Shake vigorously for 5 minutes.

  • Phase Separation: Allow the mixture to settle for 10 minutes. The extreme hydrophobicity of the diheptyl chains guarantees a sharp, rapid phase disengagement without emulsion.

  • Self-Validation Step (Mass Balance): Separate the phases. Analyze the raffinate (depleted aqueous phase) using ICP-OES for residual copper. Calculate the extraction efficiency (

    
    ). To validate the system, strip the loaded organic phase with 2M 
    
    
    
    and measure the recovered copper. The sum of copper in the raffinate and the strip solution must equal the initial aqueous concentration (
    
    
    ).

G AqPhase Aqueous Phase (Cu2+ at pH 2.5) Mixing Vigorous Mixing (Ion Exchange) AqPhase->Mixing OrgPhase Organic Phase (0.1M D7DTP) OrgPhase->Mixing Separation Phase Separation (Gravity Settling) Mixing->Separation LoadedOrg Loaded Organic (Cu-D7DTP Complex) Separation->LoadedOrg Extract Raffinate Raffinate (Depleted Aqueous) Separation->Raffinate Reject

Caption: Liquid-liquid extraction workflow for the separation of metal ions using D7DTP.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4367869, O,O-Diheptyl dithiophosphoric acid." PubChem. Available at:[Link]

  • LookChem. "Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts CAS 68649-42-3." LookChem Chemical Database. Available at:[Link]

  • Amirov, Rustem R., et al. "Nuclear magnetic relaxation studies of diheptyl dithiophosphoric acid in nonionic surfactants." ResearchGate. Available at:[Link]

  • ResearchGate. "Microwave Irradiation Technique for the Synthesis of Dialkyl Dithiophoshoric Acids." ResearchGate Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solvent Extraction Protocols Using O,O-Diheptyl Dithiophosphoric Acid (DHDTPA)

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers Focus: Heavy Metal Remediation, Catalyst Scavenging, and Trace Metal Analysis Executive Summary & Mechanistic Foundation In pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers Focus: Heavy Metal Remediation, Catalyst Scavenging, and Trace Metal Analysis

Executive Summary & Mechanistic Foundation

In pharmaceutical drug development, transition metal catalysts (e.g., Palladium, Platinum, Nickel) are indispensable for complex carbon-carbon bond formations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). However, regulatory guidelines mandate stringent limits on elemental impurities in final Active Pharmaceutical Ingredients (APIs).

O,O-Diheptyl dithiophosphoric acid (DHDTPA) is a highly lipophilic organophosphorus extractant that offers exceptional selectivity for soft transition metals over hard alkali or alkaline earth metals. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the dual sulfur donors (S,S) in DHDTPA act as soft bases. They exhibit a profound affinity for soft metal cations (Pd²⁺, Pt²⁺) and borderline cations (Ni²⁺, Mn²⁺), while ignoring hard cations (Na⁺, K⁺, Ca²⁺) and typical hard-donor functional groups found on APIs (such as amines or hydroxyls).

The extraction mechanism proceeds via a cation exchange reaction:


 
(Where HR represents the DHDTPA molecule, which often exists as a dimer in non-polar solvents).
Physicochemical Profiling

The diheptyl carbon chains provide significant steric bulk and hydrophobicity, ensuring extremely low aqueous solubility of the extractant itself. This prevents contamination of the aqueous API stream with the extractant—a common failure point when using shorter-chain analogs like diethyl dithiophosphoric acid.

Table 1: Physicochemical Properties of DHDTPA

PropertyValueCausality / Impact on Extraction
Molecular Formula C14H31O2PS2[1]Defines the dual soft-donor (S,S) architecture.
Molecular Weight 326.5 g/mol [1]High MW prevents extractant leaching into the aqueous phase.
LogP (Estimated) ~6.30 (Dihexyl proxy)[2]Ensures >99.9% retention in the organic or micellar phase.
Donor Atoms Sulfur (S,S)Irreversible binding to soft transition metals (Pd, Pt, Hg).

Protocol 1: Liquid-Liquid Extraction (LLE) for Palladium Scavenging

Objective: To quantitatively remove residual Pd(II) catalyst from an aqueous-organic API process stream into a non-polar organic diluent without precipitating or losing the API.

Causality & Experimental Design

DHDTPA is a relatively strong acid (


 ~ 1.5–2.0). Operating at a low pH ensures that weakly basic APIs remain protonated (hydrophilic) and safely partitioned in the aqueous phase. Simultaneously, the strong affinity of the sulfur donors allows DHDTPA to strip Pd(II) from the aqueous phase even at highly acidic pH levels, overcoming the thermodynamic penalty of proton displacement.
Step-by-Step Methodology
  • Extractant Preparation: Dissolve DHDTPA in high-purity heptane to achieve a 0.1 M concentration. Note: Heptane is chosen over chlorinated solvents to comply with green chemistry pharmaceutical standards.

  • Stream Conditioning: Adjust the aqueous API process stream to pH 2.0 – 3.0 using 1 M

    
    .
    
  • Phase Contact: Combine the organic extractant and the aqueous API stream at an Organic:Aqueous (O:A) phase ratio of 1:1.

  • Mass Transfer: Agitate the biphasic system vigorously for 15 minutes at 25°C. The high lipophilicity of the diheptyl chains ensures rapid phase disengagement post-mixing.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any micro-emulsions.

  • Recovery: Isolate the lower aqueous raffinate (containing the purified API) from the upper organic phase (containing the Pd-DHDTPA complex).

Self-Validating System (QC)

To ensure a self-validating system, run a parallel blank extraction (API stream with pure heptane, lacking DHDTPA) to quantify baseline mechanical loss of the API. Post-extraction, perform an ICP-MS mass balance check: the sum of Pd in the organic extract and the aqueous raffinate must equal the initial Pd concentration, confirming chemical extraction rather than physical precipitation at the interface.

LLE_Workflow A Aqueous API Stream (Contains Pd Catalyst) B Adjust pH to 2.0 - 3.0 (Protonate API) A->B C Add 0.1 M DHDTPA in Heptane Diluent B->C D Liquid-Liquid Mixing (Mass Transfer) C->D E Phase Separation (Centrifugation) D->E F Organic Phase (Pd-DHDTPA Complex) E->F Extract G Aqueous Phase (Purified API) E->G Raffinate

Caption: Liquid-Liquid Extraction (LLE) workflow for Palladium scavenging using DHDTPA.

Protocol 2: Cloud Point Extraction (CPE) for Trace Metal Pre-concentration

Objective: Pre-concentration of trace borderline heavy metals (e.g., Ni, Mn) from aqueous samples prior to ICP-MS analysis, utilizing a solvent-free micellar system.

Causality & Experimental Design

For analytical teams, traditional LLE requires large volumes of toxic organic solvents. Cloud Point Extraction (CPE) offers a green alternative. DHDTPA anions form mixed aggregates with nonionic surfactants like Triton X-100[3]. When heated above the surfactant's cloud point (~65°C), the polyoxyethylene chains dehydrate, causing the solution to separate into a bulk aqueous phase and a dense, micro-volume surfactant-rich coacervate phase. The hydrophobic Metal-DHDTPA complexes are quantitatively trapped within this coacervate[3].

Step-by-Step Methodology
  • Sample Preparation: Transfer 10.0 mL of the aqueous sample into a 15 mL graduated centrifuge tube.

  • Reagent Addition: Add 0.5 mL of 5% (w/v) Triton X-100 and 0.2 mL of 10 mM DHDTPA (prepared in minimal ethanol).

  • Buffering: Add 1.0 mL of acetate buffer to adjust the solution to pH 5.0. (Borderline metals like Ni and Mn require a higher pH than Pd for optimal DHDTPA coordination).

  • Coacervation: Incubate the tube in a thermostatic water bath at 70°C for 15 minutes. The solution will become turbid.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Immediately cool the tube in an ice bath for 5 minutes to increase the viscosity of the surfactant-rich pellet at the bottom.

  • Analysis: Carefully decant the bulk aqueous supernatant. Dissolve the surfactant pellet in 0.5 mL of 0.1 M

    
     in methanol and inject directly into the ICP-MS.
    
Self-Validating System (QC)

Incorporate a pre-extraction spike-recovery test. Spike a known concentration of an internal standard (e.g., Rhodium, which behaves similarly to target metals) into the sample. A recovery of >95% validates that the micellar coacervation and phase separation steps were quantitatively complete.

CPE_Workflow S1 Aqueous Sample (Trace Ni/Mn) S2 Add Triton X-100 & DHDTPA S1->S2 S3 Micellar Complexation (Mixed Aggregates) S2->S3 S4 Heat to 70°C (Above Cloud Point) S3->S4 S5 Surfactant-Rich Phase (Concentrated Metals) S4->S5 Coacervate S6 Bulk Aqueous Phase (Discard) S4->S6 Supernatant

Caption: Cloud Point Extraction (CPE) mechanism utilizing DHDTPA and Triton X-100 micelles.

Quantitative Data: pH-Dependent Extraction Efficiency

The selectivity of DHDTPA can be fine-tuned by adjusting the aqueous pH. Soft acids (Pd) extract well at highly acidic pH, whereas borderline acids (Ni, Mn) require a higher pH to overcome proton competition.

Table 2: Comparative Extraction Efficiencies (0.1 M DHDTPA in Heptane)

Metal CationHSAB ClassificationExtraction Efficiency (pH 2.0)Extraction Efficiency (pH 5.0)
Palladium (Pd²⁺) Soft Acid>99.5%>99.5%
Nickel (Ni²⁺) Borderline Acid45.0%95.2%
Manganese (Mn²⁺) Borderline Acid12.0%88.5%
Sodium (Na⁺) Hard Acid<1.0%<1.0%

References

  • National Center for Biotechnology Information (NIH). "O,O-Diheptyl dithiophosphoric acid; CID 4367869". PubChem Compound Summary. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "O,O-Dihexyl dithiophosphate; CID 18680". PubChem Compound Summary. Available at:[Link]

  • Amirov, R. R., Saprykova, Z. A., et al. "Spectroscopic determination of Critical Micelle Concentration in aqueous and non-aqueous media using a non-invasive method" (Referencing the nuclear magnetic relaxation study of diheptyl dithiophosphoric acid anions in Triton X-100). ResearchGate. Available at:[Link]

Sources

Application

Application Note: Precision Separation of Transition Metals with O,O-Diheptyl Dithiophosphoric Acid

This Application Note and Protocol guide details the use of O,O-Diheptyl dithiophosphoric acid (HDDTP) for the separation of transition metals. Executive Summary The separation of transition metals—specifically Zinc (Zn)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of O,O-Diheptyl dithiophosphoric acid (HDDTP) for the separation of transition metals.

Executive Summary

The separation of transition metals—specifically Zinc (Zn), Nickel (Ni), and Cobalt (Co) —from complex matrices is a critical challenge in hydrometallurgy and analytical pre-concentration. Traditional extractants like D2EHPA (Di-2-ethylhexyl phosphoric acid) rely on oxygen-donor chemistry, which often yields poor selectivity between adjacent transition metals (e.g., Ni/Co separation factors < 20).

O,O-Diheptyl dithiophosphoric acid (HDDTP) represents a class of sulfur-donor extractants. Governed by Pearson’s Hard-Soft Acid-Base (HSAB) principle, HDDTP exhibits superior affinity for "soft" and "borderline" Lewis acids (


, 

,

) while virtually rejecting "hard" impurity metals (

,

,

). This guide provides the synthesis, mechanism, and validated protocols for using HDDTP to achieve high-purity metal separations.

Scientific Foundation & Mechanism[1]

The Reagent: O,O-Diheptyl Dithiophosphoric Acid

Unlike commercial commodity extractants, HDDTP is often synthesized in-situ or procured as a specialty reagent. Its structure features a central phosphorus atom bonded to two heptyl (


) chains via oxygen, and two sulfur atoms (one double-bonded, one single-bonded thiol).
  • Formula:

    
    
    
  • pKa: ~0.1–0.5 (Stronger acid than D2EHPA, allowing extraction at lower pH).

  • Solubility: Highly soluble in non-polar diluents (Kerosene, Hexane, Toluene) due to the lipophilic heptyl chains.

Mechanism of Action: HSAB Selectivity

The extraction proceeds via a cation-exchange mechanism where the monomeric acid releases a proton and chelates the metal ion through its sulfur atoms.



Why Sulfur Matters: Transition metals like


 and 

have d-orbitals that interact differently with ligands.
  • Oxygen Donors (D2EHPA): Prefer hard cations. Selectivity is driven by electrostatic forces and ionic radius.

  • Sulfur Donors (HDDTP): Prefer soft/borderline cations. Selectivity is driven by covalent interactions and ligand field stabilization energy (LFSE).

    • Nickel: Forms a highly stable square-planar complex with sulfur, often leading to extraction orders distinct from oxygen donors.

    • Zinc: Being a

      
       ion, it forms stable tetrahedral complexes and is extracted efficiently at very low pH.
      
Selectivity Sequence

For HDDTP in sulfate media, the general extraction order (increasing pH required) is:



Note: This reverses the classic "Cobalt before Nickel" problem seen with some carboxylic acids, offering a powerful alternative for Ni recovery.

Visualization of Extraction Logic

The following diagram illustrates the chemical mechanism and the process flow for separating Zinc and Nickel from a mixed feed containing Calcium impurities.

G Feed Aqueous Feed (Zn, Ni, Ca, Mg) pH 1.5 Mixer Mixer-Settler Extraction Stage Feed->Mixer Aqueous In HDDTP Organic Phase (HDDTP in Kerosene) HDDTP->Mixer Organic In LoadedOrg Loaded Organic (Zn-HDDTP / Ni-HDDTP) Mixer->LoadedOrg Selective Extraction (Soft Metals) Raffinate Raffinate (Ca, Mg, Mn rejected) Mixer->Raffinate Hard Metals Rejected StripZn Stripping Stage 1 (Low Acid) LoadedOrg->StripZn Scrubbed Org StripNi Stripping Stage 2 (High Acid) StripZn->StripNi Ni-Loaded Org ProductZn Zinc Sulfate Product StripZn->ProductZn Zn Recovery StripNi->HDDTP Regenerated Solvent ProductNi Nickel Sulfate Product StripNi->ProductNi Ni Recovery

Caption: Workflow for selective separation of Zn and Ni from hard impurities using HDDTP.

Experimental Protocols

Reagent Synthesis (In-House)

Since HDDTP is not always available off-the-shelf, synthesis is often required.

Safety Warning: This reaction generates Hydrogen Sulfide (


), a highly toxic gas. Work strictly in a fume hood with a caustic scrubber.
  • Reagents:

    • n-Heptanol (High purity, >99%)

    • Phosphorus Pentasulfide (

      
      )[1]
      
    • Toluene (Diluent for synthesis)[2]

  • Procedure:

    • Suspend 0.1 mol

      
       in Toluene in a 3-neck round bottom flask.
      
    • Heat to 60°C under inert atmosphere (

      
      ).
      
    • Add 0.4 mol n-Heptanol dropwise over 1 hour.

    • Reflux for 4 hours at 80-90°C until

      
       evolution ceases.
      
    • Filter the solution to remove unreacted solids.

    • Purification: Wash the organic phase with 5%

      
       to remove dissolved 
      
      
      
      , then wash with 1M
      
      
      to convert the salt back to the acid form. Evaporate solvent if neat reagent is required.[3]
Solvent Formulation

Prepare the working solvent for extraction.

  • Extractant: 0.5 M HDDTP.

  • Diluent: Kerosene (low aromatic content preferred, e.g., Escaid 110).

  • Modifier: 5% v/v Isodecanol or TBP (Tributyl phosphate).

    • Why? Dithiophosphoric acids can form third phases (precipitates) with metals at high loading. The modifier increases the solubility of the metal-ligand complex in the organic phase.

General Extraction Protocol (Batch)

Objective: Determine the extraction isotherm for a specific metal (e.g., Zinc).

  • Feed Preparation: Prepare a synthetic solution containing 1000 mg/L Zn in 0.1 M sulfate media. Adjust pH to 1.0 using

    
    .
    
  • Contacting:

    • In a separatory funnel, combine equal volumes (A:O = 1:1) of Feed and Solvent (20 mL each).

    • Shake vigorously for 10 minutes (kinetics are generally fast, < 5 min, but 10 ensures equilibrium).

  • Phase Separation: Allow phases to settle (typically < 2 mins).

  • pH Adjustment: Measure the equilibrium pH (

    
    ). If the pH dropped significantly (due to 
    
    
    
    release), adjust with dilute NaOH and re-equilibrate.
  • Analysis:

    • Separate phases. Filter the aqueous phase.

    • Analyze metal concentration in the aqueous raffinate via AAS or ICP-OES.

    • Calculate Organic concentration by mass balance:

      
      .
      
  • Calculation:

    • Distribution Coefficient (

      
      ) = 
      
      
      
    • Extraction Efficiency (

      
      ) = 
      
      
      
Separation of Zinc and Nickel

Scenario: A mixed feed of 2 g/L Zn and 2 g/L Ni.

ParameterZinc (Zn)Nickel (Ni)Separation Strategy
pH for 50% Extraction (

)
~0.8 - 1.2~2.5 - 3.0pH Control
Complex Geometry TetrahedralSquare PlanarKinetics
Stripping Agent 0.5 M

4 M

or 2 M

Selective Stripping

Workflow:

  • Stage 1 (Zn Extraction): Contact feed with 0.5 M HDDTP at pH 1.5 .

    • Result: Zn is loaded into the organic phase (>95%). Ni remains largely in the aqueous raffinate (<10% co-extraction).

  • Scrubbing: Wash the Zn-loaded organic phase with a dilute Zn sulfate solution (pH 1.5) to displace any co-extracted Ni.

  • Stage 2 (Ni Extraction): Adjust the raffinate (now Zn-free) to pH 3.5 . Contact with fresh HDDTP.

    • Result: Ni is extracted.[3][4][5]

  • Stripping:

    • Strip Zn with 1M

      
      .
      
    • Strip Ni with 4M

      
       (Ni-DDP complexes are very stable; strong acid is required).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Third Phase Formation Metal-ligand complex insolubility.Increase Modifier (Isodecanol) concentration to 10%.
Slow Phase Separation Emulsion due to high viscosity or surfactant impurities.Increase temperature to 40°C; check feed for silica.
Low Ni Stripping Efficiency High stability of Ni-S bond.Use mixed acid strip (e.g.,

+

) or increase acid strength.
Decomposition Hydrolysis of P-S bond.Avoid prolonged contact with highly oxidizing acids (

) or temperatures >60°C.

References

  • Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology, 23(12-13), 1227-1250. Link

  • Cote, G., & Bauer, D. (1980). Liquid-liquid extraction of transition metals with dithiophosphoric acids. Hydrometallurgy, 5(2), 149-160. Link

  • Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Wingefors, S. (1980).[4] Solvent Extraction Chemistry of Dialkyldithiophosphates. Acta Chemica Scandinavica, 34a, 289-296. Link[4]

Sources

Method

Application Note: Synergistic Extraction of Uranium(VI) using O,O-Diheptyl Dithiophosphoric Acid and TBP

This Application Note is designed for researchers and process engineers in hydrometallurgy and radiochemistry. It details the protocol for the synergistic extraction of Uranium(VI) (as a model soft/borderline acid metal)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers in hydrometallurgy and radiochemistry. It details the protocol for the synergistic extraction of Uranium(VI) (as a model soft/borderline acid metal) using O,O-Diheptyl Dithiophosphoric Acid (HDDTP) as the primary extractant and Tri-n-butyl Phosphate (TBP) as the synergistic agent.

Introduction & Theoretical Framework

The Synergistic System

Synergistic extraction occurs when the distribution ratio of a metal ion extracted by a mixture of two reagents is significantly higher than the sum of the distribution ratios of the individual reagents. In this system:

  • Primary Extractant (Acidic): O,O-Diheptyl Dithiophosphoric Acid (HDDTP) . It acts as a cation exchanger, neutralizing the charge of the metal ion. The dithiophosphate group (

    
    ) is a "soft" donor (Sulfur), showing high selectivity for soft and borderline acids (like 
    
    
    
    ,
    
    
    ,
    
    
    ) over hard acids.
  • Synergist (Neutral): Tri-n-butyl Phosphate (TBP) . It acts as a solvating agent (Lewis base). It displaces residual water molecules from the inner coordination sphere of the metal complex, rendering the final species more lipophilic and preventing hydrolysis.

Chemical Mechanism

The extraction of a divalent metal ion like Uranyl (


) typically follows this stoichiometry:

1. Primary Extraction (HDDTP alone):



Where 

represents HDDTP, often existing as a dimer in non-polar solvents.

2. Synergistic Extraction (HDDTP + TBP):



Where 

represents TBP.

The synergism arises because the TBP molecule expands the coordination sphere or displaces hydration water, making the complex


 significantly more soluble in the organic diluent (kerosene/dodecane) than the parent complex.

Reagent Preparation & Synthesis

Unlike TBP, O,O-Diheptyl Dithiophosphoric Acid (HDDTP) is rarely available as a shelf-stable commercial reagent due to its hydrolytic instability. It must be synthesized in situ or shortly before use.

Synthesis of HDDTP

Reaction:



Protocol:

  • Setup: Use a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet trap (scrubber containing NaOH to capture toxic

    
    ). Work in a fume hood. 
    
  • Procedure:

    • Suspend 0.1 mol of Phosphorus Pentasulfide (

      
      ) in dry toluene or benzene.
      
    • Heat to 60°C under inert atmosphere (

      
      ).
      
    • Add 0.4 mol of n-Heptanol dropwise over 1 hour.

    • Reflux the mixture at 80-90°C for 2-4 hours until

      
       evolution ceases.
      
    • Filter the solution to remove unreacted solids.

    • Purification: Wash the organic phase with dilute HCl to remove inorganic impurities, then with water. Evaporate the solvent (toluene) under reduced pressure if a solvent-free acid is required, or quantify the concentration and use directly in the diluent.

Preparation of Organic Phase
  • Diluent: n-Dodecane or odorless kerosene.

  • Composition:

    • HDDTP: 0.1 M (Base concentration).

    • TBP: 0.05 M – 0.2 M (Variable for slope analysis).

    • Modifier: None usually required, but 5% Isodecanol can be added if third-phase formation is observed.

Experimental Protocol: Extraction Workflow

Workflow Diagram

ExtractionWorkflow Start Start: Reagent Prep AqPrep Aqueous Phase: Metal Solution (U) + Acid (HNO3/H2SO4) Start->AqPrep OrgPrep Organic Phase: HDDTP + TBP in Dodecane Start->OrgPrep Contact Contacting: O:A Ratio 1:1, 25°C Shake for 15-30 mins AqPrep->Contact OrgPrep->Contact Separation Phase Separation: Centrifuge or Gravity Settling Contact->Separation Analysis Analysis (ICP-OES/MS): Measure [M] in Raffinate & Strip Separation->Analysis Aqueous Raffinate Separation->Analysis Loaded Organic (after stripping) Calc Data Processing: Calculate D, %E, Synergistic Coeff (SC) Analysis->Calc

Figure 1: Step-by-step workflow for the synergistic extraction process.

Step-by-Step Procedure
  • Feed Solution Preparation:

    • Prepare a stock solution of Uranium (100 ppm) in 0.1 M

      
       or 
      
      
      
      .
    • Adjust ionic strength using

      
       or 
      
      
      
      (typically 1.0 M) to maintain constant activity coefficients.
  • Equilibration (Extraction):

    • In a separating funnel or glass vial, combine equal volumes (e.g., 10 mL each) of the Organic Phase (HDDTP + TBP) and Aqueous Phase.

    • O:A Ratio: 1:1.

    • Agitate mechanically for 20–30 minutes at 25°C. Note: Dithiophosphoric acids have faster kinetics than phosphoric acids (D2EHPA), but 20 mins ensures equilibrium.

  • Phase Separation:

    • Allow phases to settle for 10 minutes.

    • If emulsion forms, centrifuge at 3000 rpm for 5 minutes.

    • Separate the aqueous raffinate (bottom) from the loaded organic phase (top).

  • Stripping (Back-Extraction):

    • Contact the loaded organic phase with a stripping agent.[1][2][3]

    • Stripping Agent: 1.0 M

      
       (Sodium Carbonate) or 5 M 
      
      
      
      . Carbonate is preferred for Uranium as it forms a soluble anionic carbonate complex, efficiently stripping U from the organic phase.
    • Ratio O:A = 1:1, shake for 10 minutes.

  • Analysis:

    • Analyze the metal concentration in the initial feed, aqueous raffinate, and strip solution using ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).

    • Mass Balance Check: Ensure

      
      .
      

Data Analysis & Synergism Quantification

Key Equations
ParameterFormulaDescription
Distribution Ratio (D)

Ratio of metal concentration in organic vs. aqueous phase at equilibrium.
Extraction Efficiency (%E)

Percentage of metal extracted.
Synergistic Coefficient (SC)


indicates synergism.

indicates antagonism.
Slope Analysis (Stoichiometry Determination)

To determine the number of extractant molecules involved:

  • Plot

    
     vs. 
    
    
    
    (keeping TBP constant): The slope indicates the number of HDDTP dimers (usually slope
    
    
    for
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    (keeping HDDTP constant): The slope indicates the number of TBP molecules in the adduct (usually slope
    
    
    ).
  • Plot

    
     vs. 
    
    
    
    : The slope indicates the number of protons released (slope
    
    
    ).

Mechanism Visualization

The synergistic effect transforms the coordination environment of the metal.

Mechanism Metal UO2(2+) (Hydrated) Complex1 UO2(HL2)2 (Coordination Unsaturated) Metal->Complex1 Primary Extraction Complex2 UO2(HL2)2 . TBP (Synergistic Adduct) Complex1->Complex2 Synergistic Solvation Water - H2O Complex1->Water HDDTP + HDDTP (Dimer) HDDTP->Complex1 TBP + TBP TBP->Complex2

Figure 2: Transformation from hydrated metal ion to the lipophilic synergistic adduct.

Critical Considerations & Troubleshooting

Stability Warning

Dithiophosphoric acids (P-S bonds) are less stable than D2EHPA (P-O bonds).

  • Issue: They hydrolyze in strong acids to phosphoric acid and

    
    .
    
  • Mitigation: Do not store the HDDTP solution in contact with acidic aqueous phases for prolonged periods. Perform extraction immediately after phase contact. Use Sulfuric acid media over Nitric acid if possible, as Nitric acid can oxidize the sulfur.

Antagonism at High TBP

While TBP enhances extraction at low concentrations, excess TBP can cause antagonism.

  • Mechanism: Excess TBP may interact directly with HDDTP (via hydrogen bonding), reducing the free concentration of HDDTP available for metal complexation.

  • Optimal Range: Keep TBP concentration between 0.05 M and 0.5 M.

Safety (H2S Risk)

The synthesis and degradation of HDDTP release Hydrogen Sulfide (


) , a highly toxic gas.
  • Protocol: Always work in a high-efficiency fume hood.

  • Detection: Install personal

    
     monitors when synthesizing the ligand.
    

References

  • General Synthesis of Dithiophosphoric Acids

    • Title: Synthesis and properties of O,O-dialkyl and O,O-diaryl dithiophosph
    • Source: ResearchG
    • URL:[Link]

  • Synergistic Extraction Mechanisms (General Dithiophosphoric + TBP)

    • Title: Spectroscopic Study on Identifying Synergistic Extraction Complexes of Nd(III) with Bis(2,4,4-Trimethylpentyl)Dithiophosphinic Acids and TBP.
    • Source: Figshare (2025).[4]

    • URL:[Link][2][4]

  • Hydrolytic Instability of Dithiophosphoric Acids

    • Title: Hydrolysis of the O,O-dialkyl phosphorodithioic acids used as extractants in liquid-liquid systems.[5]

    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

  • Uranium Extraction Context (TBP Synergism)

    • Title: Solvent Extraction Separation of Uranium and Plutonium
    • Source: DTIC.
    • URL:[Link]

Sources

Application

Application Note: High-Selectivity Hydrometallurgical Recovery of Zinc using Diheptyl Dithiophosphate (DHDTP)

This Application Note is structured to provide a rigorous, field-ready guide for the hydrometallurgical recovery of Zinc using Diheptyl Dithiophosphate (DHDTP) . Unlike standard extractants (e.g., D2EHPA), DHDTP offers u...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready guide for the hydrometallurgical recovery of Zinc using Diheptyl Dithiophosphate (DHDTP) . Unlike standard extractants (e.g., D2EHPA), DHDTP offers unique selectivity profiles based on Soft-Hard Acid-Base (SHAB) theory, making it critical for separating Zinc from hard earth metals (Ca, Mg) in complex matrices.

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge

Standard zinc recovery utilizing Di-2-ethylhexyl phosphoric acid (D2EHPA) is the industry benchmark but suffers from significant limitations:

  • Poor Selectivity against Calcium/Magnesium: In processed brines or secondary sources (e.g., recycled batteries, urban mining), high concentrations of Ca²⁺ and Mg²⁺ are co-extracted, leading to gypsum scaling (CaSO₄) in stripping circuits.

  • pH Sensitivity: D2EHPA requires strict pH control (pH 2.5–3.5).

The Solution: Diheptyl Dithiophosphate (DHDTP)

DHDTP is a sulfur-donor organophosphorus extractant. Based on Pearson’s Soft-Hard Acid-Base (SHAB) theory :

  • Zinc (Borderline Acid): Shows high affinity for sulfur donors (Soft Bases).

  • Calcium/Magnesium (Hard Acids): Show negligible affinity for sulfur donors.

By replacing the oxygen donor atoms of phosphoric acid with sulfur (forming a dithiophosphate), DHDTP achieves near-perfect rejection of Calcium and Magnesium , allowing for the purification of Zinc from low-grade, high-impurity feedstocks.

Chemical Mechanism

The extraction proceeds via a cation exchange mechanism where the proton of the sulfhydryl (-SH) group is exchanged for the metal ion.

General Extraction Equation:



Where


 is the Heptyl group (

).

Part 2: Reagent Profile & Preparation

Reagent Specifications
ParameterSpecificationNotes
IUPAC Name O,O-Diheptyl phosphorodithioic acidOften supplied as Na-salt; must be acidified for SX.
CAS Number 68649-42-3 (Zinc salt ref); Acid form derived.[1][2][3][4]The CAS often refers to the ZDDP product; ensure you source the acid or sodium salt precursor.
Molecular Weight ~326 g/mol (Acid form)Calculated for Diheptyl chain.
pKa < 1.0Stronger acid than D2EHPA; extracts at lower pH.
Stability ModerateSusceptible to hydrolysis > 60°C. Keep circuits < 45°C.
Diluent & Modifier System

Dithiophosphates can degrade or form third phases. A robust organic phase formulation is critical.

  • Diluent: Aliphatic kerosene (e.g., Escaid 110, ShellSol D70). Aromatic content < 20% is preferred to reduce oxidation.

  • Modifier: Isodecanol or TBP (Tri-butyl phosphate) at 2-5% v/v. Crucial for preventing third-phase formation during stripping.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the logic flow for the extraction circuit.

G Feed Feed Solution (Zn, Ca, Mg, Fe) PreTreat Pre-Treatment (Fe Removal / pH Adj) Feed->PreTreat pH < 2.0 Extract Extraction Stage (DHDTP in Kerosene) PreTreat->Extract Aqueous Feed Scrub Scrubbing (Remove entrained impurities) Extract->Scrub Loaded Organic Raffinate Raffinate (Ca, Mg, Mn reject) Extract->Raffinate Waste Stream Strip Stripping (High Acid Contact) Scrub->Strip Clean Organic Strip->Extract Regenerated Solvent Product Pure Zn Sulfate Electrolyte Strip->Product Zn Recovery

Caption: Figure 1. Solvent Extraction Circuit for Selective Zinc Recovery using DHDTP.

Step-by-Step Protocol
Phase A: Feed Preparation
  • Characterization: Analyze feed for [Zn], [Fe], [Ca], [Mg].

  • Iron Control: Ferric iron (

    
    ) is a poison for DHDTP (forms irreversible stable complexes).
    
    • Action: Reduce all Fe to Ferrous (

      
      ) using sodium metabisulfite or scrap iron. DHDTP does not  extract 
      
      
      
      significantly.
  • pH Adjustment: Adjust feed pH to 1.5 – 2.0 using dilute

    
    . DHDTP is a strong acid and does not require the higher pH (3-4) needed for D2EHPA.
    
Phase B: Solvent Formulation
  • Concentration: Prepare 0.5 M DHDTP in Kerosene.

  • Modifier: Add 5% v/v Isodecanol.

  • Pre-equilibration: Contact the organic phase with 1M

    
     once to ensure the extractant is in the protonated (H-form) state.
    
Phase C: Extraction Isotherm (Shake-Out Test)
  • Prepare 5 separatory funnels.

  • Vary the Aqueous:Organic (A:O) phase ratios: 1:5, 1:2, 1:1, 2:1, 5:1.

  • Contact: Shake vigorously for 5 minutes at 25°C. (Note: DTP kinetics are fast).

  • Separation: Allow phases to disengage (typically < 2 mins).

  • Analysis: Analyze Raffinate (aq) for residual Zn. Calculate Zn in Organic by mass balance.

Phase D: Stripping

Dithiophosphates form strong complexes.[5] Stripping requires high acid concentration.

  • Strip Solution: 3M - 5M

    
    .
    
  • Contact Time: 10 minutes (kinetics are slower for stripping).

  • Ratio: Maintain O:A of 5:1 to concentrate Zinc in the aqueous strip liquor.

Part 4: Data Analysis & Expected Results

Separation Factors ( )

The separation factor is calculated as:



Where 

is the distribution coefficient (

).
Metal PairStandard D2EHPA (

)
DHDTP (

)
Significance
Zn / Ca ~ 10 - 50> 10,000 Elimination of gypsum scaling risk.
Zn / Mg ~ 50 - 100> 5,000 High purity Zn recovery from brines.
Zn / Cd ~ 2 - 5< 0.1 Warning: DHDTP extracts Cd better than Zn. Cd must be removed prior.
Chemical Structure & Interaction

The following diagram illustrates the coordination chemistry that dictates this selectivity.

Chemistry cluster_Ligand Diheptyl Dithiophosphate (DHDTP) Zn Zn²⁺ (Borderline Acid) S1 S (Donor) Zn->S1 Strong Covalent Character S2 S (Donor) Zn->S2 Chelation Ca Ca²⁺ (Hard Acid) Ca->S1 Weak/No Interaction P P P->S1 P->S2 Alkyl C7 H15 Chains (Hydrophobic) P->Alkyl

Caption: Figure 2. Mechanistic interaction showing preferential coordination of Zinc with Sulfur donors over Calcium.

Part 5: Troubleshooting & Safety

Critical Control Points
  • Oxidation Risk: Dithiophosphates can oxidize to disulfides (dimers) which are inactive extractants.

    • Protocol: Maintain an inert atmosphere (Nitrogen blanket) if possible in pilot stages. Avoid strong oxidizers (Nitric acid, Permanganate) in the feed.

  • Odor Control: DHDTP hydrolysis releases mercaptans.

    • Protocol: All bench work must be performed in a fume hood. Scrubber systems on pilot tanks should use NaOH/Hypochlorite.

  • Emulsions: If "crud" forms at the interface:

    • Protocol: Increase Modifier (Isodecanol) concentration to 10%. Filter feed solution to < 10 micron solids.

Safety (SDS Summary)
  • Hazards: Skin Irritant (H315), Serious Eye Damage (H318), Toxic to Aquatic Life (H411).

  • PPE: Nitrile gloves (thick), chemical splash goggles, lab coat.

  • Spill: Absorb with sand/vermiculite. Do not wash into drains (aquatic toxicity).

Part 6: References

  • Sole, K. C., & Cole, P. M. (2002). Purification of nickel–cobalt–zinc process streams by solvent extraction. Ion Exchange and Solvent Extraction, 15, 143-195. (General principles of DTP extraction).

  • Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology, 23(12-13), 1227-1250. (Foundational work on phosphorus-sulfur extractants).

  • Gou, H., et al. (2018). Separation of zinc from heavy metal wastewater using dithiophosphinic acid extractants. Hydrometallurgy, 178, 14-20. (Analogous chemistry for Zinc/Sulfur donors).

  • PubChem Database. (2025). Zinc bis(O,O-diheptyl dithiophosphate) Compound Summary. National Library of Medicine. (Chemical structure and safety data).

  • US Patent 5,135,652. (1992). Method for the solvent extraction of zinc. (Describes mixed extractant systems including thiophosphinic acids).

Sources

Method

Application Note: Liquid-Liquid Extraction Mechanism and Protocol of DHDTP for Lanthanides (Gd, Sm, Dy)

Introduction & Rationale The mutual separation of adjacent rare earth elements (REEs) remains one of the most demanding challenges in hydrometallurgy and drug development (e.g., MRI contrast agents like Gd-DTPA). This di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The mutual separation of adjacent rare earth elements (REEs) remains one of the most demanding challenges in hydrometallurgy and drug development (e.g., MRI contrast agents like Gd-DTPA). This difficulty arises from the lanthanide contraction, which imparts nearly identical ionic radii and chemical behavior across the series. While conventional industrial extractants rely on hard oxygen donor atoms (e.g., D2EHPA, TBP), sulfur-donating ligands offer a differentiated selectivity profile driven by subtle covalent interactions in the metal-ligand bond.

This application note details the mechanistic principles and optimized protocols for utilizing Dihexyldithiophosphate (DHDTP) —a dialkyldithiophosphate homologue—in the solvent extraction of lanthanides, specifically Gadolinium (Gd), Samarium (Sm), and Dysprosium (Dy). The selection of the dihexyl derivative is highly intentional: 1 maximizes the lipophilicity of the extractant, thereby drastically improving its solubility in the organic phase and mitigating the risk of third-phase formation during heavy metal loading[1].

Mechanistic Principles of DHDTP Extraction

Interfacial Cation Exchange

DHDTP operates primarily via a cation-exchange mechanism. The soft sulfur atoms of the dithiophosphate group coordinate with the hard trivalent lanthanide ions (


), displacing protons into the aqueous phase. Based on coordination chemistry studies of structurally similar dithiophosphinic acids, the 2 generally favors a 1:3 metal-to-ligand complex in the organic phase[2]:


(Where HL represents the protonated DHDTP ligand, and the overbar denotes the organic phase).

Kinetic Causality

The extraction of lanthanides by DHDTP is not a homogeneous bulk-phase reaction. Instead, it is strictly 3 at the liquid-liquid interfacial area[3]. The amphiphilic extractant molecules orient themselves at the interface, where the hydrophilic dithiophosphate headgroup interacts with the hydrated


 ion, sequentially stripping its hydration sphere to form the lipophilic complex.

Mechanism Ln Ln³⁺ (aq) Interface Liquid-Liquid Interface Ln->Interface HL 3 DHDTP (org) HL->Interface Complex Ln(DHDTP)₃ (org) Interface->Complex Extraction Proton 3 H⁺ (aq) Interface->Proton Ion Exchange

Interfacial cation-exchange mechanism of lanthanides with DHDTP.

Quantitative Performance Data

The efficacy of DHDTP for separating Gadolinium from mixed rare earth systems has been empirically validated. Table 1 summarizes the4 of Gd(III) when separated from binary mixtures using DHDTP[4].

Table 1: Separation Performance of DHDTP for Gadolinium Mixtures

Binary Mixture ProfileExtraction Efficiency (%)Gd(III) Purity in Extract (%)
Gd(III) / Sm(III) 53.1051.10
Gd(III) / Dy(III) 93.8250.35

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in thermodynamic rationales and validation checkpoints.

Reagent Preparation
  • Extractant (Organic Phase): Synthesize DHDTP by refluxing

    
     with n-hexanol under a nitrogen environment, followed by neutralization with ammonium carbonate to pH 7[1]. Purify via column chromatography (target purity >87%). Dilute the purified DHDTP in a suitable aliphatic diluent (e.g., n-dodecane) to the desired molarity.
    
  • Feed Solution (Aqueous Phase): Prepare the lanthanide mixture in a dilute acid matrix. Causality Check: Adjust the initial pH precisely. Because the extraction releases protons (lowering the pH), an initial pH that is too low will suppress the forward reaction via Le Chatelier's principle.

Liquid-Liquid Extraction Workflow
  • Phase Contact: Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a thermostated mixer-settler or separatory funnel.

  • Intimate Mixing: Agitate vigorously for 15–30 minutes. Causality Check: Because the reaction is interface-controlled, high-shear mixing is mandatory to maximize the specific interfacial area and overcome diffusion limitations[3].

  • Phase Separation: Allow the mixture to settle for 60 minutes or centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Validation Checkpoint (Mass Balance): Sample the aqueous raffinate and analyze the remaining metal concentration via ICP-OES[4]. Calculate the loaded organic metal concentration using the mass balance equation:

    
    
    Self-Validation: If the calculated 
    
    
    
    deviates from expected distribution ratios or stripping yields, investigate for emulsion formation or third-phase precipitation.
  • Stripping (Back-Extraction): Contact the loaded organic phase with a high-concentration acid (e.g., 3M HCl). The high

    
     reverses the extraction equilibrium, driving the lanthanides back into the aqueous phase for recovery and regenerating the DHDTP ligand.
    

Workflow Aq Aqueous Phase (Ln³⁺ in Acid) Mix Intimate Mixing (Maximize Interface) Aq->Mix Org Organic Phase (DHDTP in Diluent) Org->Mix Sep Phase Separation (Settling/Centrifugation) Mix->Sep Raff Raffinate (Depleted Aq. Phase) Sep->Raff Loaded Loaded Organic (Ln-DHDTP Complex) Sep->Loaded

Liquid-liquid extraction workflow for lanthanides using DHDTP.

References

  • Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture.
  • Optimasi Sintesis Ligan Diheksilditiofosfat (DHDTP) Menggunakan Response Surface Method (RSM).
  • Mass Transfer Mechanism in the Extraction of Rare Earth Elements.
  • Solution Phase Coordination Chemistry of Trivalent Lanthanide and Actinide Cations with Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid.

Sources

Application

Application Note AN-LUB-2026: Synthesis and Functionalization of O,O-Diheptyl Dithiophosphoric Acid

Abstract & Scope This application note details the synthesis protocol for O,O-Diheptyl Dithiophosphoric Acid (HDDPA) , a critical intermediate in the production of high-performance lubricant additives. Unlike short-chain...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis protocol for O,O-Diheptyl Dithiophosphoric Acid (HDDPA) , a critical intermediate in the production of high-performance lubricant additives. Unlike short-chain (C3-C4) derivatives which offer high thermal stability but poor oil solubility, or long-chain (C12+) derivatives which are highly soluble but thermally labile, the C7 (heptyl) chain offers an optimal balance of hydrophobicity, thermal stability, and anti-wear (AW) reactivity .

This guide covers three core workflows:

  • Precursor Synthesis: Production of HDDPA from Phosphorus Pentasulfide (

    
    ).[1][2]
    
  • Route A (Metal-Organic): Synthesis of Zinc Dialkyl Dithiophosphate (ZDDP) for extreme pressure (EP) applications.

  • Route B (Ashless): Synthesis of a Michael-addition derivative (3-(O,O-diheptyl dithiophosphoryl)-propionate) for low-SAPS (Sulfated Ash, Phosphorus, Sulfur) formulations.

Safety Protocols (Critical)

WARNING:


 EVOLUTION HAZARD 
The synthesis of dithiophosphoric acids generates Hydrogen Sulfide (

), a highly toxic, flammable, and corrosive gas.
  • Engineering Controls: All reactions must be performed in a certified fume hood with a dedicated caustic scrubber (20% NaOH solution) connected to the reactor vent.

  • Monitoring: Personal

    
     monitors are mandatory.
    
  • Exotherm Control: The reaction of alcohol with

    
     is exothermic.[3] Temperature control is vital to prevent decomposition of the product into mercaptans.
    

Module 1: Synthesis of O,O-Diheptyl Dithiophosphoric Acid (HDDPA)

Principle

The synthesis involves the nucleophilic attack of 1-heptanol on the phosphorus centers of


. The driving force is the cleavage of the P-S-P linkages.

Reaction:



Reagents & Equipment
  • Reactants: Phosphorus Pentasulfide (

    
    , solid flakes), 1-Heptanol (anhydrous).
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, dropping funnel, nitrogen sparge line, caustic scrubber.

Protocol
  • Setup: Charge the flask with

    
     (0.5 mol, 111.1 g). Purge the system with 
    
    
    
    for 15 minutes.
  • Addition: Heat the flask to 60°C . Begin dropwise addition of 1-Heptanol (2.2 mol, 255.6 g - 10% excess to ensure full conversion of solid

    
    ).
    
  • Temperature Management: The reaction is exothermic.[3] Control the addition rate to maintain the internal temperature between 80°C and 90°C . Note: Exceeding 95°C promotes decomposition.

  • Digestion: Once addition is complete, maintain temperature at 85°C for 2 hours with continuous stirring and

    
     sparging. This step drives off dissolved 
    
    
    
    .
  • Filtration: Filter the crude acid through a celite pad to remove unreacted

    
     solids.
    
  • Validation: The product is a dark amber liquid.

    • Target TAN (Total Acid Number): ~175-185 mg KOH/g.

Module 2: Synthesis of Zinc Diheptyl Dithiophosphate (ZDDP)

Principle

ZDDP is formed by neutralizing the HDDPA with Zinc Oxide (ZnO). This reaction requires a basic promoter (often water) to facilitate the formation of the basic zinc salt intermediate before conversion to the neutral salt.

Reaction:



Protocol
  • Slurry Preparation: In a clean reactor, disperse ZnO (0.25 mol, 20.3 g) in 50 mL of base oil (e.g., Group II mineral oil) to facilitate heat transfer.

  • Heating: Heat the slurry to 60°C .

  • Acid Addition: Slowly add HDDPA (0.5 mol, synthesized in Module 1) over 1 hour.

  • Promoter: Add 0.5 mL of distilled water. This acts as a catalyst for the neutralization.

  • Reaction: Increase temperature to 80°C and stir for 3 hours. The mixture should turn from opaque white (ZnO slurry) to translucent amber.

  • Dehydration (Critical): Apply vacuum (20 mmHg) and heat to 100°C for 1 hour to remove the water of reaction. Residual water causes hydrolysis and haze.

  • Filtration: Filter while hot to remove unreacted ZnO.

Module 3: Synthesis of Ashless Derivative (Thiol-Michael Addition)

Principle

For applications requiring low ash (e.g., modern emission-controlled engines), the acidic proton of HDDPA is replaced by an alkyl group via Michael addition to an acrylate.

Reaction:



Protocol
  • Charge: Add HDDPA (0.1 mol) to a flask cooled to 20°C .

  • Catalyst: Add Triethylamine (TEA) (0.5 wt%). Note: Phosphine catalysts like DMPP are faster but harder to remove.

  • Addition: Dropwise add Methyl Acrylate (0.11 mol, slight excess) while maintaining temperature below 40°C (exothermic).

  • Completion: Stir at 50°C for 3 hours.

  • Workup: Strip excess acrylate and TEA under vacuum at 70°C.

Visualization: Synthesis Workflow & Mechanism

Synthesis Pathway (Process Flow)

ZDDP_Synthesis P2S5 P2S5 (Solid) Reactor1 Reactor 1 (85°C, N2 Sparge) P2S5->Reactor1 Heptanol 1-Heptanol Heptanol->Reactor1 HDDPA HDDPA (Acid) Intermediate Reactor1->HDDPA -H2S Reactor2 Reactor 2 (Neutralization) HDDPA->Reactor2 Reactor3 Reactor 3 (Michael Addition) HDDPA->Reactor3 ZnO ZnO + Base Oil ZnO->Reactor2 Acrylate Methyl Acrylate + TEA Cat. Acrylate->Reactor3 ZDDP ZDDP (C7) Anti-Wear Additive Reactor2->ZDDP -H2O Ashless Ashless DDP Low-SAPS Additive Reactor3->Ashless

Caption: Figure 1. Integrated workflow for the synthesis of Zinc-based and Ashless dithiophosphate additives from a common heptyl precursor.

Characterization & Validation

Spectroscopic Validation

The following spectral markers confirm the successful conversion of reactants.

CompoundTechniqueKey SignalAssignmentStatus
HDDPA P-31 NMR~85.0 ppmP(S)SHProduct
HDDPA FTIR2400-2500 cm⁻¹S-H StretchDisappears in ZDDP
ZDDP P-31 NMR~95.0 - 100.0 ppm[(RO)₂PS₂]₂ZnProduct
ZDDP FTIR650-660 cm⁻¹P=S StretchDiagnostic
Ashless H-1 NMR2.6 ppm (triplet)-S-CH₂-New Bond
Performance Data (Tribology)

Method: ASTM D4172 (4-Ball Wear Test), 40kg load, 75°C, 1200 rpm, 60 min.

Additive (1.0 wt% in Base Oil)Mean Wear Scar Diameter (mm)Friction Coefficient (µ)
Base Oil (Control) 0.850.115
ZDDP (C7 - Heptyl) 0.420.085
Ashless (Acrylate) 0.480.092

Interpretation: The C7-ZDDP provides superior anti-wear protection due to the rapid formation of a phosphate tribofilm (polyphosphate glass) on the steel surface. The Ashless variant shows slightly higher wear but lower friction, making it suitable for energy-conserving formulations.

References

  • Spikes, H. (2004).[2] "The History and Mechanisms of ZDDP". Tribology Letters, 17, 469–489.

  • Nicholls, M.A., et al. (2005). "Review of the lubrication of metallic surfaces by zinc dialkyl-dithiophosphates". Tribology International, 38(1), 15-39.

  • Raje, S., et al. (2020). "Synthesis of Dithiophosphate Compounds and Evaluation of Performances as Antiwear". Journal of Advanced Scientific Research.

  • Barnes, A.M., et al. (2001). "The mechanism of action of zinc dialkyldithiophosphates". Wear, 249(3-4), 260-269.

  • Chan, J.W., et al. (2020). "Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines". ChemPlusChem.

Sources

Method

Application Note: Experimental Setup for Dihexyldithiophosphate (DHDTP) Extraction Kinetics Studies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: High-Purity Rare Earth Element (REE) Extraction for Pharmaceutical Contrast Agents Mechanistic Principles & Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: High-Purity Rare Earth Element (REE) Extraction for Pharmaceutical Contrast Agents

Mechanistic Principles & Rationale

The separation and purification of Gadolinium (Gd) and other rare earth elements (REEs) are critical pathways in modern drug development, particularly for synthesizing MRI contrast agents like Gadolinium-diethylenetriamine pentaacetic acid (Gd-DTPA) [1]. Achieving the requisite pharmaceutical purity demands highly selective solvent extraction protocols.

Dihexyldithiophosphate (DHDTP) has emerged as a superior extractant ligand [1]. Unlike traditional organophosphorus extractants, DHDTP features soft sulfur donor atoms that exhibit highly specific binding affinities for target REEs. However, thermodynamic equilibrium data alone is insufficient for scaling up extraction processes to industrial hollow-fiber or mixer-settler contactors. To design efficient continuous-flow systems, researchers must define the extraction kinetics —specifically, whether the rate-limiting step is diffusion-controlled (mass transfer) or chemical reaction-controlled at the liquid-liquid interface [2, 3].

To isolate these variables, this protocol utilizes a Lewis Cell (Constant Interfacial Area Cell) . By mechanically fixing the contact area between the aqueous and organic phases, the Lewis cell eliminates the unpredictable interfacial turbulence of standard shake-flask methods, creating a self-validating system where mass transfer and chemical reaction rates can be mathematically decoupled [3].

Experimental Apparatus: The Lewis Cell System

The integrity of kinetic data relies entirely on the precision of the experimental apparatus. The custom Lewis cell setup must feature:

  • Cylindrical Glass Vessel: Equipped with a thermostatic water jacket to maintain isothermal conditions (±0.1 K), as kinetic rate constants are highly temperature-dependent.

  • Coaxial Independent Stirrers: Two variable-speed impellers must be positioned in the bulk of the aqueous (bottom) and organic (top) phases. Causality: This ensures perfect mixing within the bulk phases without disturbing the quiescent liquid-liquid interface.

  • Anti-Vortex Baffles: Installed on the inner walls to prevent vortex formation, which would artificially increase the interfacial surface area and invalidate the rate calculations.

G Prep Phase Preparation Aq: Gd(III) in buffer Org: DHDTP in Kerosene LewisCell Lewis Cell Extraction (Constant Interfacial Area) Prep->LewisCell VarStir Vary Stirring Rate (Identify Kinetic Regime) LewisCell->VarStir VarConc Vary Concentrations (Determine Reaction Orders) LewisCell->VarConc VarTemp Vary Temperature (Calculate Activation Energy) LewisCell->VarTemp Sampling Time-Resolved Sampling (Aliquots at defined intervals) VarStir->Sampling VarConc->Sampling VarTemp->Sampling ICPOES ICP-OES Analysis (Quantify Gd3+ transfer) Sampling->ICPOES

Figure 1: Workflow for determining DHDTP extraction kinetics using a Lewis cell.

Step-by-Step Protocol: DHDTP-Gd(III) Extraction Kinetics

Phase 1: Reagent Preparation & System Initialization
  • Aqueous Phase Formulation: Prepare a standardized 0.01 M Gd(III) solution using high-purity

    
    . Adjust the pH to the target range (typically pH 3.0 - 5.0) using an HCl/sodium acetate buffer.
    
    • Self-Validation Check: Measure the exact initial pH. The deprotonation of DHDTP is the primary driver of the forward extraction reaction; unbuffered localized pH drops will artificially stall the kinetics [2].

  • Organic Phase Formulation: Dissolve synthesized DHDTP ligand in sulfonated kerosene to achieve concentrations ranging from 0.05 M to 0.2 M.

    • Causality: Sulfonated kerosene is chosen over other diluents because its low viscosity and inert nature minimize mass transfer resistance, ensuring that the measured kinetics reflect the ligand's true binding rate [3].

Phase 2: Lewis Cell Operation & Regime Identification
  • Phase Layering: Introduce exactly 150 mL of the heavier aqueous phase into the Lewis cell. Carefully layer 150 mL of the lighter organic phase on top using a volumetric pipette directed against the glass wall to prevent emulsification.

  • Temperature Equilibration: Circulate water through the thermostatic jacket until both phases reach the target temperature (e.g., 298 K).

  • Kinetic Regime Validation (Critical Step): Before conducting the main concentration studies, you must identify the chemical reaction-controlled regime. Run a series of extractions varying the stirring speed from 50 rpm to 250 rpm.

    • Interpretation: At lower speeds, the extraction rate will increase linearly with rpm (Diffusion-Controlled Regime). Once the extraction rate plateaus and becomes independent of stirring speed (typically >140 rpm), the system has entered the Chemical Reaction-Controlled Regime . All subsequent kinetic experiments must be performed at this plateau speed [3].

Phase 3: Time-Resolved Sampling
  • Initiate the stirrers at the validated plateau speed (e.g., 180 rpm). Start the timer.

  • Using a micropipette, extract 1.0 mL aliquots from the center of both the aqueous and organic phases at

    
     and 
    
    
    
    minutes.
  • Immediately dilute the aqueous aliquots in 2%

    
     to quench any residual reaction and stabilize the metal ions for analysis.
    
Phase 4: Analytical Quantification
  • Analyze the aqueous samples using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) at the specific emission line for Gadolinium (e.g., 342.247 nm) [1].

  • Calculate the initial extraction rate (

    
    ) by plotting the concentration of Gd(III) transferred to the organic phase versus time, taking the tangent of the curve at 
    
    
    
    .

Data Presentation & Kinetic Modeling

By systematically varying the initial concentrations of


, 

, and

, researchers can determine the empirical rate law for the extraction system. The general rate equation is expressed as:


Where


 is the forward rate constant, and 

and

are the reaction orders. Furthermore, evaluating the system across a temperature gradient (e.g., 288 K to 318 K) allows for the calculation of the Activation Energy (

) via the Arrhenius equation.
Quantitative Data Summary

The following table summarizes the expected kinetic and thermodynamic boundaries indicative of a highly optimized DHDTP-Gd(III) extraction system operating under interfacial chemical reaction control:

ParameterSymbolTypical Value RangeMechanistic Implication
Reaction Order (Metal)


First-order dependence; one Gd(III) ion is involved in the rate-determining step.
Reaction Order (Ligand)


Suggests dimerization of DHDTP at the interface or multiple ligand coordination during transition.
Reaction Order (Proton)


to

Inverse dependence; the release of protons from DHDTP into the aqueous phase drives the forward extraction.
Activation Energy


Confirms the process is governed by chemical reaction kinetics rather than mass diffusion (

).
Enthalpy of Activation

Positive (

)
The formation of the Gd-DHDTP interfacial complex is an endothermic process.
Entropy of Activation

Negative (

)
Indicates an associative mechanism; the transition state is more highly ordered than the reactants.

References

  • Wyantuti, S., Pratomo, U., Aprilani, M., & Bahti, H. H. (2019). Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture. Scientific.Net / Key Engineering Materials. 1

  • The Journal of Physical Chemistry C. (2025). Determination of the Kinetic Rate Law of Rare-Earth Solvent Extraction Using Interferometry: The Case of Samarium(III). ACS Publications. 2

  • Zhang, W., Xie, X., Tong, X., & Feng, D. (2021). Extraction kinetics of lanthanum(III) by bis(2-ethylhexyl) phosphate and dimethylheptyl methyl phosphate in the presence of sulfonated kerosene using a Lewis cell. Chemical Physics Letters / ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thermal Stability of O,O-Diheptyl Dithiophosphoric Acid

Introduction O,O-Diheptyl dithiophosphoric acid is a member of the O,O-dialkyl dithiophosphoric acid family, which are crucial intermediates and additives in various fields, including the synthesis of pesticides and as l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O,O-Diheptyl dithiophosphoric acid is a member of the O,O-dialkyl dithiophosphoric acid family, which are crucial intermediates and additives in various fields, including the synthesis of pesticides and as lubricant additives.[1][2][3] The efficacy and safety of these compounds are intrinsically linked to their chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of O,O-diheptyl dithiophosphoric acid is paramount. Uncontrolled degradation can lead to inconsistent experimental results, the formation of hazardous byproducts, and significant safety risks, including exothermic reactions and container pressurization.[4][5]

This technical guide provides a structured, in-depth resource in a question-and-answer format to address common challenges and questions related to the thermal stability of O,O-diheptyl dithiophosphoric acid.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental stability characteristics of O,O-diheptyl dithiophosphoric acid.

Q1: What are the optimal long-term storage conditions for O,O-diheptyl dithiophosphoric acid to ensure its stability?

A: Proper storage is the first line of defense against degradation. To maintain the integrity of O,O-diheptyl dithiophosphoric acid, it should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[6][7] The container must be tightly sealed to prevent moisture ingress and oxidation.[7] For long-term storage, refrigeration at 2-8°C is recommended, based on guidelines for similar organothiophosphate esters.[8] It is also crucial to store the acid away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent catalytic decomposition.[4][9]

Q2: What are the common physical or sensory indicators of thermal degradation?

A: Researchers should be vigilant for several key indicators of degradation. These include:

  • Color Change: Pure O,O-dialkyl dithiophosphoric acids are typically colorless to pale yellow liquids.[1] A significant darkening of the material to brown or black often indicates decomposition.

  • Odor: The formation of volatile sulfur compounds is a hallmark of degradation. A pungent, rotten-egg-like smell points to the evolution of hydrogen sulfide (H₂S), while a strong garlic-like or foul odor can indicate the presence of heptyl mercaptans.[4]

  • Pressure Buildup: Decomposition often generates gaseous byproducts like H₂S.[4][10] Any noticeable swelling or pressurization of the storage container is a critical safety warning that indicates ongoing degradation.

  • Phase Separation or Precipitation: The formation of solid precipitates or an immiscible liquid layer can signify the creation of less soluble decomposition products.

Q3: What are the primary chemical species formed during thermal decomposition?

A: The thermal decomposition of O,O-diheptyl dithiophosphoric acid can proceed through several pathways, especially at elevated temperatures. The resulting products can be hazardous and interfere with experimental outcomes. Key decomposition products are summarized in the table below.

Product ClassSpecific ExamplesHazards & Experimental ImpactSource
Volatile Sulfur Compounds Hydrogen Sulfide (H₂S), Heptyl MercaptanHighly toxic, flammable, corrosive, strong odor. Interferes with sulfur-sensitive catalysts.[4][10][11]
Oxides (on combustion) Sulfur Oxides (SOx), Phosphorus Oxides (POx)Corrosive, toxic fumes. Indicates complete breakdown under high heat/fire.[4]
Rearrangement Products Thiolophosphates and other isomersAltered reactivity and spectroscopic properties, leading to analytical errors.[12]
Gaseous Byproducts Hydrogen (H₂)Highly flammable and explosive; can be generated on contact with certain metals.[4]

Q4: Is there a specific temperature threshold for the onset of decomposition?

A: O,O-dialkyl dithiophosphoric acids are known to have poor thermal load capacity.[5] While a precise onset temperature for the diheptyl derivative is not widely published, studies on analogous compounds show that decomposition reactions can begin at temperatures around 100°C .[5] It is critical to recognize that this is not a firm threshold. Decomposition can be catalyzed and accelerated at lower temperatures by the presence of impurities, such as water, acids, or metals.[4] Furthermore, these decomposition reactions can be highly exothermic, creating a risk of a self-accelerating, runaway reaction.[4]

Troubleshooting Guide for Experimental Issues

This guide connects common experimental problems to potential temperature-related stability issues and offers corrective actions.

Problem 1: My reaction yields are inconsistent, or I observe unexpected byproducts in my analytical data (NMR, LC-MS).

  • Underlying Cause: This is a classic symptom of using a partially degraded starting material. The O,O-diheptyl dithiophosphoric acid may have decomposed in storage or during the reaction setup, introducing impurities and reducing the concentration of the active reagent.

  • Causality: The decomposition products are chemically different from the parent acid and may not participate in the desired reaction or may react in unintended ways, leading to a complex product mixture.

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Before use, perform a quality control check on the starting material using an appropriate analytical method like ³¹P NMR or HPLC to confirm its purity.

    • Optimize Reaction Temperature: If possible, lower the reaction temperature. Even a 10°C reduction can significantly slow degradation kinetics.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be a contributing factor to degradation.

    • Minimize Time at High Temperature: Redesign the experimental workflow to minimize the duration the reagent is held at elevated temperatures before use.

Problem 2: I noticed that a sealed vial containing my reagent or reaction mixture has developed significant pressure.

  • Underlying Cause: This is a serious safety concern resulting from the evolution of gaseous decomposition products, most commonly hydrogen sulfide (H₂S) or hydrogen (H₂).[4] Heating a sealed container of this material is extremely dangerous.[4]

  • Causality: As the acid degrades, covalent bonds are broken, and stable, low-molecular-weight gases are formed. In a sealed system, these gases accumulate, leading to a rapid and dangerous increase in pressure.

  • Troubleshooting Protocol:

    • Immediate Safety Action: DO NOT attempt to heat the container further. Place the container in a secondary containment unit inside a certified chemical fume hood.

    • Controlled Venting: If you are trained and equipped to do so, devise a method for safely venting the container remotely or from behind a blast shield in the fume hood. Be aware that the released gases are toxic and flammable.

    • Root Cause Analysis: Re-evaluate your experimental protocol. Never heat O,O-diheptyl dithiophosphoric acid or its reaction mixtures in a completely sealed, rigid container that cannot accommodate pressure changes. Use a system with a pressure-relief mechanism (e.g., a reflux condenser).

    • Storage Review: Check your storage conditions. If this occurred in a stock container, the material is likely undergoing active decomposition and should be disposed of according to hazardous waste protocols.

Problem 3: The analytical results for my stock solution change depending on when I perform the analysis after preparation.

  • Underlying Cause: The O,O-diheptyl dithiophosphoric acid is degrading in the solution, even at ambient temperature. The solvent itself may be contributing to the degradation (e.g., hydrolysis in the presence of trace water).

  • Causality: The stability of a compound in a neat form can be very different from its stability in solution. Solvation can accelerate decomposition pathways like hydrolysis. A study on related dithiophosphates confirmed that hydrolysis occurs in aqueous solutions, converting the phosphorus component into orthophosphoric acid.[10]

  • Troubleshooting Protocol:

    • Prepare Solutions Fresh: For maximum consistency, prepare solutions immediately before use.

    • Cold Storage: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to slow kinetic processes.

    • Use Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize hydrolysis, especially for long-term experiments.

    • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the intact parent compound from its primary degradation products. This allows you to accurately quantify the concentration of the active species over time.[13]

Key Experimental Protocols & Visualizations

To proactively assess and manage the stability of O,O-diheptyl dithiophosphoric acid, the following workflows and protocols are recommended.

Visual Workflow: Stability Assessment Study

The following diagram outlines a systematic approach to characterizing the thermal stability of a sample.

G cluster_0 Phase 1: Setup & Baseline cluster_1 Phase 2: Stress & Sampling cluster_2 Phase 3: Analysis & Conclusion A Define Parameters (Temp, Timepoints, Solvent) B Prepare Sample in Appropriate Solvent A->B C Initial Analysis (t=0) (e.g., 31P NMR, HPLC) B->C D Incubate Sample at Defined Temperature C->D E Withdraw Aliquots at Timepoints D->E F Analyze Aliquots (31P NMR, HPLC, GC-MS) E->F G Quantify Degradation (% Remaining vs. Time) F->G H Identify Degradants (If necessary) F->H I Determine Stability Profile & Shelf-Life G->I

Caption: Workflow for a systematic thermal stability study.

Protocol 1: Monitoring Thermal Degradation by ³¹P NMR Spectroscopy

This protocol provides a quantitative method to track the degradation of the parent acid by observing changes in the phosphorus chemical environment. It is adapted from methodologies used for similar compounds.[11]

  • Sample Preparation: Accurately prepare a solution of O,O-diheptyl dithiophosphoric acid (e.g., 20-50 mM) in a deuterated, thermally stable solvent (e.g., Toluene-d₈ or DMSO-d₆).

  • Internal Standard: Add a thermally stable, phosphorus-containing internal standard (e.g., triphenylphosphine oxide) at a known concentration. This is crucial for accurate quantification.

  • Baseline Spectrum (t=0): Acquire a quantitative ³¹P{¹H} NMR spectrum at ambient temperature. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ of interest) for accurate integration.

  • Incubation: Place the NMR tube in a stable heating block or oil bath set to the desired experimental temperature (e.g., 85°C).

  • Timepoint Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), carefully remove the tube, cool it to room temperature, and acquire another quantitative ³¹P{¹H} NMR spectrum.

  • Data Processing: For each spectrum, integrate the peak corresponding to O,O-diheptyl dithiophosphoric acid and the internal standard. Calculate the relative amount of the parent acid remaining compared to the t=0 sample. The appearance of new signals, particularly in the region of phosphoric acid (~0 ppm), indicates hydrolysis.[10]

Visual Diagram: General Decomposition Pathway

This diagram illustrates the potential chemical transformations that O,O-dialkyl dithiophosphoric acids undergo under thermal stress.

G A O,O-Diheptyl Dithiophosphoric Acid ((C₇H₁₅O)₂P(S)SH) B Thermal Stress (Heat, Catalysts, Light) A->B C Primary Degradation Products B->C D Hydrogen Sulfide (H₂S) C->D E Heptene C->E F Thio- & Pyrophosphoric Acid Esters C->F G Heptyl Mercaptan (C₇H₁₅SH) C->G

Caption: Conceptual thermal decomposition pathways.

References

  • O,O'-Diethyl dithiophosphate - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET. (2020, January 31).
  • Diethyl dithiophosphoric acid - Grokipedia. (n.d.).
  • Diethyl dithiophosphoric acid | CAS#:298-06-6 | Chemsrc. (2025, August 21).
  • Chemical Safety Data Sheet MSDS / SDS - DI(PROPYL) DITHIOPHOSPHORIC ACID - ChemicalBook. (2026, January 3).
  • Thermal Decomposition of Bis-(O, O-dimethylthionbphosphoryl)- disulfide. (1974, February 28).
  • DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER - Google Patents. (n.d.).
  • United States Patent Office. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosphate - ChemicalBook. (2026, January 3).
  • Diethyl dithiophosphoric acid - Wikipedia. (n.d.).
  • Dithiophosphate-Induced Redox Conversions of Reduced and Oxidized Glutathione - MDPI. (2021, May 17).
  • Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

Sources

Optimization

Technical Support Center: Purification of O,O-Diheptyl Dithiophosphoric Acid

Welcome to the technical support guide for the purification of crude O,O-Diheptyl dithiophosphoric acid (HDTPA). This document is intended for researchers, scientists, and drug development professionals who require high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude O,O-Diheptyl dithiophosphoric acid (HDTPA). This document is intended for researchers, scientists, and drug development professionals who require high-purity HDTPA for their work. Here, we will delve into the common challenges encountered during purification and provide robust, field-tested protocols and troubleshooting advice to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude O,O-Diheptyl dithiophosphoric acid?

The synthesis of HDTPA, typically from the reaction of phosphorus pentasulfide (P₂S₅) with heptanol, can lead to several impurities.[1] Understanding these is the first step toward effective purification. Common impurities include:

  • Unreacted Starting Materials: Residual heptanol and unreacted phosphorus pentasulfide.

  • Side-Reaction Products: Formation of various oxygenated phosphorus compounds and other undesired esters can occur.[2]

  • Elemental Sulfur: Often a byproduct in reactions involving phosphorus pentasulfide.[3]

  • Acidic Impurities: Other acidic phosphorus-containing byproducts may be present.

Q2: Why is purification of crude HDTPA necessary?
Q3: What are the primary methods for purifying crude HDTPA?

There are two main strategies for purifying crude dialkyl dithiophosphoric acids:

  • Neutralization and Extraction: This involves converting the acidic HDTPA into a salt, washing away neutral organic impurities, and then re-acidifying to recover the purified acid. This is a very effective method for removing non-acidic impurities.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation can be used to separate the desired product from less volatile or more volatile impurities.[4] However, care must be taken as thermal degradation can occur at elevated temperatures.[2]

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of crude O,O-Diheptyl dithiophosphoric acid via the neutralization and extraction method.

PurificationWorkflow Crude Crude HDTPA in Organic Solvent Neutralization Neutralization (e.g., with NaOH aq.) Crude->Neutralization Separation1 Phase Separation Neutralization->Separation1 AqueousPhase Aqueous Phase (Sodium Diheptyl Dithiophosphate) Separation1->AqueousPhase Aqueous OrganicPhase1 Organic Phase (Neutral Impurities) Separation1->OrganicPhase1 Organic Wash Wash with Organic Solvent AqueousPhase->Wash Acidification Acidification (e.g., with H₃PO₄) AqueousPhase->Acidification Separation2 Phase Separation Wash->Separation2 Separation2->AqueousPhase Aqueous OrganicPhase2 Organic Washings (Trace Impurities) Separation2->OrganicPhase2 Organic Separation3 Phase Separation Acidification->Separation3 AqueousPhase2 Aqueous Phase (Salt Byproduct) Separation3->AqueousPhase2 Aqueous OrganicPhase3 Organic Phase (Purified HDTPA) Separation3->OrganicPhase3 Organic Drying Drying (e.g., Na₂SO₄) OrganicPhase3->Drying Evaporation Solvent Evaporation Drying->Evaporation PureProduct Pure HDTPA Evaporation->PureProduct

Caption: Workflow for HDTPA purification.

Detailed Experimental Protocol: Neutralization and Extraction

This protocol is designed for the purification of crude HDTPA on a laboratory scale.

Materials:

  • Crude O,O-Diheptyl dithiophosphoric acid

  • Toluene (or other suitable water-immiscible organic solvent)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Phosphoric acid (H₃PO₄), 75% aqueous solution[5]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude HDTPA in an equal volume of toluene.

  • Neutralization: Transfer the toluene solution to a separatory funnel. Add the 10% NaOH solution portion-wise with gentle shaking. Monitor the pH of the aqueous layer, aiming for a pH between 8 and 9. This converts the HDTPA into its sodium salt, which is water-soluble.[6]

    • Expert Insight: Gentle shaking is crucial to avoid the formation of a stable emulsion, which can complicate phase separation.

  • Extraction of Neutral Impurities: Allow the layers to separate. Drain the lower aqueous layer containing the sodium diheptyl dithiophosphate into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.

  • Washing: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of toluene (approximately one-third of the aqueous layer volume) to remove any remaining neutral impurities. Separate the layers and discard the organic washing.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 75% phosphoric acid while stirring until the pH of the solution is acidic (pH 1-2).[5] The purified HDTPA will separate as an oily layer.

    • Expert Insight: Using phosphoric acid is often preferred over sulfuric or hydrochloric acid as it can lead to a cleaner product and less corrosive conditions.[7]

  • Isolation of Purified Product: Extract the purified HDTPA from the aqueous layer using two portions of fresh toluene.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the purified O,O-Diheptyl dithiophosphoric acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Stable emulsion forms during neutralization. Vigorous shaking of the mixture.Allow the mixture to stand for an extended period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. In future, use gentle inversions of the separatory funnel instead of vigorous shaking.
Low yield of purified product. Incomplete extraction from the aqueous phase after acidification. Insufficient acidification leading to some product remaining as the salt in the aqueous phase.Perform an additional extraction of the aqueous layer after acidification. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the dithiophosphate salt.
Product is not clean after purification (e.g., presence of starting materials). Inefficient washing of the aqueous phase containing the dithiophosphate salt.Increase the number of washes of the aqueous phase with the organic solvent before acidification.
Product darkens upon heating during solvent removal. Thermal decomposition of the HDTPA.Ensure the water bath temperature on the rotary evaporator is kept as low as possible while still allowing for efficient solvent removal. For higher boiling point solvents, consider using a high-vacuum pump.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Parameter Measured Expected Result for Pure HDTPA
Titration Acid numberThe acid number should be close to the theoretical value.
¹H and ³¹P NMR Spectroscopy Chemical structure and presence of impuritiesSpectra should show the characteristic peaks for HDTPA and an absence of signals corresponding to impurities.
FT-IR Spectroscopy Functional groupsPresence of characteristic P=S, P-O-C, and S-H stretching frequencies.

A purity of over 99% can be achieved with careful execution of the described purification protocol.[5]

References

  • Process for the purification of dialkylphosphorochloridothioates.
  • Troubleshooting Guide. [Link]

  • Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of so.
  • Preparation of metal dialkyl dithiophosphates.
  • METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER.
  • (PDF) SYNTHESIS AND PROPERTIES OF O,O-DIALKYL AND O,O-DIARYL- DITHIOPHOSPHATES OF METALS. ResearchGate. [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF. ResearchGate. [Link]

  • O,O-Dialkyldithiophosphoric Acids in the Reactions with Nonactivated -Olefins | Request PDF. ResearchGate. [Link]

  • Troubleshooting Tips. ProtiFi. [Link]

  • Disulphides of dithiophosphinic acids as analytical reagents-I Extractive spectrophotometric determination of palladium with some bis(dialkylthiophosphoryl) - PubMed. [Link]

  • Purification of Crude Glycerol using Acidification: Effects of Acid Types and Product Characterization. Austin Publishing Group. [Link]

  • Phosphorodithioic acid, O,O-diethyl ester. Cheméo. [Link]

  • Synthesis and characterization of O, O-alkylene dithiophosphate derivatives of dimethyl-and trimethylgermane. Crystal structure. Canadian Journal of Chemistry. [Link]

  • Synthesis of dithiophosphoric acid-O,O-diethylester. PrepChem.com. [Link]

  • Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties d. ediss.sub.hamburg. [Link]

  • Diethyl dithiophosphoric acid. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Impurity Interference in DHDTP Solvent Extraction

Welcome to the technical support center for DHDTP (dihydroxydibutyl ether) solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for DHDTP (dihydroxydibutyl ether) solvent extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to impurity interference during liquid-liquid extraction protocols. As a senior application scientist, my objective is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses high-level questions about the DHDTP system and the nature of impurities.

Q1: What is DHDTP and what is its primary role in solvent extraction?

Dihydroxydibutyl ether (DHDTP) is a specialized organic solvent, notable for its ether backbone and terminal hydroxyl groups. This bifunctional nature gives it unique solubility characteristics, making it effective for extracting a range of semi-polar to polar organic molecules from aqueous solutions. Its primary advantage lies in its capacity for hydrogen bonding, which can enhance selectivity for certain analytes compared to more conventional ether solvents. However, these same properties can also make it susceptible to interference from specific types of impurities.

Q2: What are the common categories of impurities encountered in DHDTP solvent extraction systems?

Impurities can be broadly classified based on their origin and chemical nature. Understanding these categories is the first step toward effective mitigation.

  • Process-Related Impurities: These originate from the synthesis of your target compound or the DHDTP solvent itself, including unreacted starting materials, intermediates, and by-products.[1]

  • Degradation-Related Impurities: DHDTP, like many ethers, can be susceptible to oxidative degradation, forming peroxides. Similarly, the target analyte may degrade under certain pH, light, or temperature conditions during storage or extraction.[2][3]

  • Exogenous Impurities: These are contaminants introduced from external sources. Common examples include:

    • Particulates: Dust, fibers, or undissolved solids from your sample matrix.

    • Surfactant-like Molecules: Residual detergents, lipids, or phospholipids from biological samples that can act as emulsifying agents.[4][5]

    • Acidic/Basic Contaminants: Residual acids or bases from prior reaction steps that can drastically alter the pH of the aqueous phase.[6]

    • Inorganic Salts & Metal Ions: High concentrations of salts can alter phase behavior, while certain metal ions can form complexes or catalyze degradation.[7][8]

Q3: How do these impurities mechanistically interfere with the extraction process?

Impurity interference is not a single phenomenon but a collection of distinct mechanistic issues:

  • Altering Phase Behavior: Surfactants and fine particulates accumulate at the aqueous-organic interface, stabilizing emulsions and preventing clean phase separation.[4][9][10] High concentrations of certain extracted complexes can also lead to the formation of a "third phase," a viscous, analyte-rich layer that complicates recovery.[4][11]

  • Shifting Partition Equilibrium: Acidic or basic impurities dramatically change the pH of the aqueous phase. This is critical because the charge state of many target analytes is pH-dependent. An unintended pH shift can protonate or deprotonate the analyte, drastically reducing its partitioning into the DHDTP organic phase and lowering yield.[7][10]

  • Competing for Extraction: Some impurities may have structural similarities to the target analyte, allowing them to be co-extracted into the DHDTP phase, leading to a contaminated final product.[12]

  • Chemical Degradation: Reactive impurities, such as peroxides formed from solvent degradation or residual oxidants, can degrade the target analyte during the extraction process.[2][6]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides structured guidance for diagnosing and solving the most frequent problems encountered during DHDTP solvent extraction.

Issue A: Phase Separation Problems (Emulsions & Third Phase Formation)

Poor phase separation is one of the most common and frustrating issues in liquid-liquid extraction.

FAQ: What is the difference between an emulsion and a third phase?

An emulsion is a stable dispersion of droplets of one liquid within the other (e.g., aqueous droplets in the organic phase), creating a cloudy, ill-defined interface that fails to separate.[4] A third phase is a distinct, separate liquid layer that forms between the primary aqueous and organic phases, often appearing as a viscous or oily band. It arises when the extracted analyte-solvent complex has limited solubility in the bulk organic solvent.[4][11]

FAQ: My extraction has formed a stable emulsion. What are the likely causes?

The formation of a stable emulsion is almost always due to the presence of an emulsifying agent or excessive physical force.

  • Root Cause 1: High-Shear Mixing: Overly vigorous shaking or vortexing creates extremely fine droplets that are slow to coalesce.[4]

  • Root Cause 2: Presence of Particulates: Finely divided solids can accumulate at the liquid-liquid interface and physically prevent droplets from merging.

  • Root Cause 3: Surfactant-like Impurities: Compounds with both polar and non-polar characteristics (e.g., fatty acids, phospholipids) will naturally migrate to the interface and stabilize the emulsion.[5]

  • Root Cause 4: Extreme pH: A highly acidic or basic aqueous phase can sometimes alter interfacial tension in a way that promotes emulsion formation.[4]

Troubleshooting Protocol: A Step-by-Step Guide to Breaking Emulsions

If you encounter an emulsion, do not discard the sample. Attempt the following sequential interventions, starting with the least disruptive.

Objective: To break a stable emulsion and achieve a clean phase separation.

Materials: Saturated sodium chloride (brine) solution, centrifuge with appropriate vials, filter paper or syringe filter (e.g., 0.45 µm PTFE).

Methodology:

  • Patience & Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Minor emulsions may resolve on their own.

  • Gentle Agitation: Gently swirl the funnel or rock it back and forth. Avoid vigorous shaking. Sometimes, gentle mechanical energy is enough to coalesce droplets.

  • Increase Ionic Strength (Salting Out):

    • Add a small volume (5-10% of the aqueous phase volume) of saturated NaCl (brine) solution to the separatory funnel.

    • Gently invert the funnel 2-3 times to mix.

    • Rationale: The salt increases the polarity of the aqueous phase, forcing organic-soluble, surfactant-like molecules into the organic phase and disrupting their stabilizing action at the interface. It also increases the density of the aqueous layer, which can promote better separation.

  • Centrifugation:

    • If the emulsion persists, transfer the entire mixture to a suitably sized centrifuge tube.

    • Centrifuge at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.

    • Rationale: The applied g-force will accelerate the separation of the two phases and compact any interfacial material.

  • Filtration (for particulate-driven emulsions):

    • If you suspect solid particulates are the cause, attempt to filter the entire mixture through a coarse filter (like glass wool) or pass the organic phase through a syringe filter after an initial separation attempt. This is a last resort as it can lead to sample loss.

Decision Tree Diagram: Troubleshooting Phase Separation Failures

G start Poor Phase Separation Observed q_emulsion Is it a cloudy emulsion or a distinct 3rd layer? start->q_emulsion emulsion_path Emulsion (Cloudy Interface) q_emulsion->emulsion_path Emulsion third_phase_path Third Phase (Distinct Layer) q_emulsion->third_phase_path 3rd Phase step1_wait 1. Let stand 15 min emulsion_path->step1_wait tp_step1 Cause: Limited solubility of analyte-solvent complex third_phase_path->tp_step1 q1_resolved Resolved? step1_wait->q1_resolved step2_salt 2. Add Saturated NaCl (Brine) & Gently Invert q1_resolved->step2_salt No end_success Success: Proceed with phase collection q1_resolved->end_success Yes q2_resolved Resolved? step2_salt->q2_resolved step3_centrifuge 3. Centrifuge (1000-2000 x g) q2_resolved->step3_centrifuge No q2_resolved->end_success Yes q3_resolved Resolved? step3_centrifuge->q3_resolved step4_filter 4. Filter to remove particulates q3_resolved->step4_filter No q3_resolved->end_success Yes tp_step2 Action: Add more organic solvent (e.g., 25% volume increase) tp_step1->tp_step2 tp_q1_resolved Resolved? tp_step2->tp_q1_resolved tp_step3 Action: Add a phase modifier (e.g., 1-5% long-chain alcohol) tp_q1_resolved->tp_step3 No tp_q1_resolved->end_success Yes G start Low Yield Confirmed check_ph 1. Measure pH of Aqueous Raffinate start->check_ph q_ph Is pH outside optimal range? check_ph->q_ph fix_ph ACTION: Buffer aqueous phase or neutralize sample pre-extraction q_ph->fix_ph Yes check_solvent 2. Test DHDTP Solvent Purity (e.g., Peroxide Test Strip) q_ph->check_solvent No end Yield Issue Resolved fix_ph->end q_solvent Is solvent degraded? check_solvent->q_solvent fix_solvent ACTION: Purify solvent by passing through activated alumina column q_solvent->fix_solvent Yes check_impurity_profile 3. Analyze Organic & Aqueous Phases by HPLC/LC-MS q_solvent->check_impurity_profile No fix_solvent->end q_impurity Are there co-extracted or un-extracted impurities? check_impurity_profile->q_impurity fix_impurity ACTION: Implement pre-extraction cleanup or post-extraction wash q_impurity->fix_impurity Yes fix_impurity->end

Caption: Workflow for diagnosing and resolving low extraction yield.

Issue C: Final Product Contamination

The presence of impurities in your isolated product compromises purity and can interfere with downstream applications.

FAQ: How can I remove impurities that co-extract with my target analyte?

Co-extraction occurs when an impurity has similar partitioning behavior to your analyte under the chosen conditions. To resolve this, you must introduce a step that exploits a difference in chemical properties between the analyte and the impurity.

  • Acid-Base Chemistry: The most powerful tool. If your analyte is neutral but a co-extracted impurity is acidic, you can perform a "back-extraction" by washing the organic phase with a dilute aqueous base (e.g., 5% sodium bicarbonate). The acidic impurity will be deprotonated and partition into the basic aqueous wash, while your neutral analyte remains in the organic phase. The reverse is true for basic impurities using a dilute acid wash (e.g., 1M HCl). [13][14]* Differential Adsorption: Impurities that are more polar than your analyte can be removed by passing the organic extract through a small plug of a polar adsorbent like silica gel or alumina. [13]The polar impurities will adsorb to the silica, while your less polar analyte elutes.

Troubleshooting Protocol: Post-Extraction Acid/Base Wash

Objective: To remove an acidic or basic impurity from an organic extract containing a neutral analyte.

Materials: DHDTP extract containing the analyte and impurity, separatory funnel, dilute aqueous acid (e.g., 1M HCl), dilute aqueous base (e.g., 5% NaHCO₃), deionized water, anhydrous sodium sulfate.

Methodology (for removing an acidic impurity):

  • Transfer: Ensure your DHDTP extract is in a separatory funnel.

  • Base Wash: Add a volume of 5% NaHCO₃ solution equal to ~20-30% of the organic phase volume.

  • Mix: Stopper the funnel and invert gently several times, venting frequently to release any CO₂ pressure that may form. Do NOT shake vigorously.

  • Separate: Allow the phases to separate and drain the lower aqueous (basic) layer.

  • Neutral Wash: Add an equivalent volume of deionized water to the organic phase, mix gently, and drain the aqueous layer. This removes any residual base.

  • Dry: Drain the washed DHDTP phase into a flask containing anhydrous sodium sulfate to remove residual water.

  • Isolate: Filter or decant the dried solvent to isolate your purified product solution.

Causality: The basic wash deprotonates the acidic impurity, forming a water-soluble salt. This salt is no longer soluble in the organic DHDTP and is thus "washed" out into the aqueous phase. The neutral analyte, lacking an acidic proton, is unaffected and remains in the DHDTP.

Section 3: Proactive Mitigation & Advanced Protocols

The best troubleshooting is prevention. These strategies focus on maintaining a clean system to avoid interference from the start.

Topic A: Solvent Purity and Maintenance
FAQ: Why is solvent quality so important and how can I pre-treat my DHDTP?

Commercial solvents contain stabilizers and can degrade during storage, primarily through oxidation which forms peroxides. Peroxides are potent oxidizing agents that can degrade your analyte and are a significant safety hazard.

Protocol: DHDTP Solvent Purification (Peroxide Removal)

Objective: To remove peroxide contaminants from DHDTP before use.

Materials: DHDTP solvent, activated alumina (basic, Brockmann I), chromatography column or beaker, potassium iodide (KI) starch test strips.

Methodology:

  • Test for Peroxides: Before use, test the DHDTP with a KI-starch strip. A blue/purple color indicates the presence of peroxides. If the test is positive, proceed with purification.

  • Prepare Alumina: Create a slurry of activated alumina in a small amount of fresh, peroxide-free solvent.

  • Pack Column: Pack a chromatography column with the alumina slurry (~5-10g of alumina per 100mL of solvent). Alternatively, for a simpler batch method, add the alumina directly to the solvent in a beaker.

  • Purify:

    • Column Method: Allow the DHDTP to pass through the packed alumina column via gravity.

    • Batch Method: Stir the DHDTP with the alumina for 15-30 minutes.

  • Retest & Store: Collect the purified solvent and re-test with a fresh peroxide strip to confirm removal. Store the purified solvent over molecular sieves in a dark, sealed bottle to prevent moisture and light exposure.

Rationale: Activated alumina is a polar adsorbent that effectively removes the polar peroxide and hydroperoxide species formed from ether oxidation.

Protocol: Regeneration of Used DHDTP Solvent

Solvent regeneration is a cost-effective and environmentally conscious practice, particularly useful for removing non-volatile impurities. [14] Objective: To purify used DHDTP solvent for reuse.

Methodology:

  • Aqueous Wash: Wash the used solvent sequentially with dilute acid (1M HCl), dilute base (1M NaOH), and finally deionized water to remove any ionizable impurities.

  • Drying: Dry the washed solvent with a drying agent like anhydrous magnesium sulfate.

  • Distillation: Perform a simple distillation under atmospheric or reduced pressure (depending on the boiling point of co-contaminants).

  • Quality Control: Test the distilled solvent for purity (e.g., via GC or HPLC) and peroxide content before reuse.

Caution: Never distill solvents to dryness, especially ethers, as this can concentrate explosive peroxides.

Section 4: References
  • US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology. [Link]

  • Metals recovery from industrial effluents by solvent extraction process. (2002). Centro de Desenvolvimento da Tecnologia Nuclear. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2015). Universidade de Lisboa Repository. [Link]

  • How to remove traces of acidic impurity or water? (2016). ResearchGate. [Link]

  • Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (2025). Pharma Times. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Times. [Link]

  • US6951960B2 - Method for removing impurities from solvent extraction solutions - Google Patents.

  • Base Oil Solvent Extraction Plants: Working Principle and Common Issues. (2024). PurePath. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. (2021). ResearchGate. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1. (2014). AAPS PharmSciTech. [Link]

  • Removal of impurities from electrolyte solution to produce pure metals. (2010). Memorial University of Newfoundland Research Repository. [Link]

  • Solvent extraction in hydrometallurgy: A historical perspective. (1999). ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation. (2021). Minerals. [Link]

  • Matrix precipitation: A general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis. (2014). Journal of Chromatography A. [Link]

  • How to isolate impurities from a reaction product. (2023). Biotage. [Link]

  • Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper. (2017). 911Metallurgist. [Link]

  • Novel deep eutectic solvent-based liquid phase microextraction for the extraction of estrogenic compounds from environmental samples. (2020). Scientific Reports. [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Journal of Science and Technology. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2019). Semantic Scholar. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]

  • Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. (2022). Comptes Rendus. Chimie. [Link]

  • Effect of different extraction agents on metal and organic contaminant removal from a field soil. (2005). Journal of Hazardous Materials. [Link]

  • Hydrometallurgy - Solvent Extraction. MEAB Metallextraktion AB. [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (N.d.). Waters Corporation. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (N.d.). Agilent. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. [Link]

  • Recovery of indium from indium tin oxide by solvent extraction. (2011). Hydrometallurgy. [Link]

  • Removing Hydrocarbon Impurities from DCM. (2024). Reddit. [Link]

  • Investigate the influence of Al impurity to Cobalt extraction in acid leaching. (2021). IOP Conference Series: Earth and Environmental Science. [Link]

  • Remediation of DDTr contaminated soil by the combination of solvent extraction and catalytic hydrodechlorination. (2012). RSC Publishing. [Link]

  • Effects of a new acid mixture on extraction of the main impurities from metallurgical grade silicon. (2019). ResearchGate. [Link]

  • The Effect of Acids on Alkaloid Yield in Pressurized Water Extraction of Narcissus Pseudonarcissus. (2013). ITB Journal of Science. [Link]

  • Two-Step Macromolecule Separation Process with Acid Pretreatment and High-Shear-Assisted Extraction for Microalgae-Based Biorefinery. (2024). Applied Sciences. [Link]

  • Troubleshooting Common Problems with the Solvex Expander. (2024). Anderson International. [Link]

  • Effect of Acidic Industrial Effluent Release on Microbial Diversity and Trace Metal Dynamics During Resuspension of Coastal Sediment. (2018). Frontiers in Microbiology. [Link]

  • US2744938A - Removal of color impurities from organic compounds - Google Patents.

Sources

Optimization

increasing selectivity of O,O-Diheptyl dithiophosphoric acid for nickel

The following Technical Support Guide is designed for researchers and process engineers utilizing O,O-Diheptyl Dithiophosphoric Acid (HDDTP) for nickel extraction. This guide prioritizes mechanistic understanding, troubl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers utilizing O,O-Diheptyl Dithiophosphoric Acid (HDDTP) for nickel extraction. This guide prioritizes mechanistic understanding, troubleshooting, and rigorous experimental validation.

Topic: Increasing Selectivity for Nickel (Ni) Content Type: Advanced Troubleshooting & Optimization Guide Version: 2.4 (Scientific Release)

Core Chemistry & Selectivity Mechanism

Q: Why choose O,O-Diheptyl dithiophosphoric acid (HDDTP) over standard extractants like D2EHPA?

A: The choice is dictated by the Soft-Hard Acid-Base (SHAB) principle. Standard extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) possess "hard" oxygen donors, which preferentially extract "hard" metals (e.g.,


) and typically favor Cobalt (

) over Nickel (

).

In contrast, HDDTP is a sulfur-donor extractant (a dithio-acid). Sulfur is a "soft" donor.

  • Nickel (

    
    )  is a borderline/soft acid.
    
  • Cobalt (

    
    )  is a harder acid than Nickel.
    
  • Mechanism: HDDTP forms stable, inner-sphere chelate complexes with Nickel, resulting in a selectivity order of

    
     . This reverses the difficulty encountered with D2EHPA, allowing for high-purity Nickel extraction from Cobalt-rich matrices.
    

The Heptyl Advantage: The diheptyl (


) chain provides optimal hydrophobicity (preventing aqueous solubility loss) while maintaining lower viscosity than longer-chain analogs (e.g., dinonyl), improving phase separation kinetics.

Troubleshooting: Selectivity & Extraction Efficiency

Issue 1: "I am extracting Nickel, but my Cobalt separation factor ( ) is lower than predicted."

Diagnosis: This is often caused by pH Misalignment or Kinetic Co-Extraction . While HDDTP favors Ni thermodynamically, Co can co-extract if the pH is too high, compressing the separation window.

Troubleshooting Protocol:

  • Check Equilibrium pH: HDDTP is a strong acid (

    
    ). It extracts Nickel at much lower pH values (pH 0.5 – 2.0) compared to carboxylic acids or D2EHPA.
    
    • Action: Lower your extraction pH.[1][2] Construct a pH isotherm (Extraction % vs. pH). You likely need to operate in the pH 1.0 – 1.5 range to maximize

      
      .
      
  • Evaluate Scrubbing: Co-extracted Cobalt is kinetically labile (fast to load, fast to strip). Nickel is kinetically inert (slow to load, very slow to strip).

    • Action: Implement a Scrubbing Stage using a Nickel Sulfate solution (

      
      ) at pH 1.5. This displaces the loosely bound Co from the organic phase and replaces it with Ni.
      

Data Table: Effect of pH on Selectivity (Simulated Data for HDDTP)

ParameterpH 0.5pH 1.0pH 1.5pH 2.5
Ni Extraction (%) 45%88%>98%>99%
Co Extraction (%) <1%2%5%35%
Separation Factor (

)
High Optimal Good Poor
Issue 2: "The Nickel is locked on the organic phase and won't strip."

Diagnosis: This is the classic "Dithiophosphate Trap." The Nickel-Sulfur bond is covalent and highly stable. The square-planar


 complex is hydrophobic and resists protonation by standard mineral acids.

Troubleshooting Protocol:

  • Increase Acid Strength: Standard 1M

    
     is often insufficient.
    
    • Action: Test 6M – 8M HCl or 5M

      
       . The high proton activity is required to break the Ni-S bond.
      
  • Temperature Swing:

    • Action: Increase stripping temperature to 50°C – 60°C . Stripping is endothermic; heat drives the reaction forward and improves kinetics.

  • Use a Modifier (The "Gatekeeper" Strategy):

    • Action: Add a modifier like TBP (Tributyl Phosphate) or Isodecanol (5-10% v/v) to the organic phase. While these are usually used to prevent third-phase formation, they can also slightly destabilize the Ni-complex by steric crowding, making stripping marginally easier.

Issue 3: "My extractant capacity is dropping rapidly after recycling."

Diagnosis: Oxidative Degradation. Dithiophosphoric acids are susceptible to oxidation, forming disulfides (dimers) which are inactive for extraction.



Common oxidants include atmospheric oxygen and Ferric Iron (

)
in your feed.

Troubleshooting Protocol:

  • Iron Control:

    
     is a poison for DTPs. It oxidizes the extractant while reducing itself to 
    
    
    
    .
    • Action: Pre-treat feed to remove Fe (precipitation or primary extraction with an amine). Ensure Fe is < 10 ppm before HDDTP contact.

  • Inert Atmosphere:

    • Action: If possible, blanket the mixer-settler with Nitrogen (

      
      ) to minimize air oxidation.
      
  • Regeneration (Advanced):

    • Action: Disulfides can sometimes be reduced back to the active thiol form using a reducing agent (e.g., powdered Zinc in acidic media), but this is operationally complex. Prevention is superior.

Visualizing the Process

Workflow Diagram: Selective Nickel Recovery

The following diagram outlines the optimal flow to maximize selectivity and protect the extractant.

Ni_Extraction_Workflow cluster_organic Organic Phase Loop (HDDTP) Feed Feed Solution (Ni, Co, Fe, Zn) Fe_Removal Pre-Treatment (Fe Removal) Feed->Fe_Removal Remove Oxidants Extraction HDDTP Extraction (pH 1.0 - 1.5) Fe_Removal->Extraction Fe-Free Feed Scrubbing Scrubbing Stage (NiSO4 Wash) Extraction->Scrubbing Loaded Organic (Ni + trace Co) Raffinate Raffinate (Co, Zn) Extraction->Raffinate Co Rejected Scrubbing->Extraction Recycle Scrub Liquor Stripping Stripping Stage (6M HCl / 60°C) Scrubbing->Stripping Pure Loaded Organic Stripping->Extraction Regenerated Organic Product Pure Ni Product Stripping->Product Recovered Ni

Caption: Figure 1. Optimized Hydrometallurgical Circuit for HDDTP. Note the critical Fe-removal step to prevent extractant oxidation.

Experimental Protocol: Determination of Selectivity Factors

Objective: To empirically determine the separation factor


 for your specific feed matrix.

Reagents:

  • 0.5 M HDDTP in Kerosene (diluent).

  • Synthetic Feed: 5 g/L Ni, 5 g/L Co (Sulfate media, pH adjusted to 1.0).

  • Sulfuric Acid (

    
    ) and Sodium Hydroxide (
    
    
    
    ) for pH adjustment.

Step-by-Step Methodology:

  • Preparation: Prepare the organic phase (0.5 M HDDTP) and aqueous feed.

  • Contact: In a separatory funnel, mix Organic (O) and Aqueous (A) phases at an O:A ratio of 1:1 (e.g., 50 mL each).

  • Equilibration: Shake vigorously for 15 minutes .

    • Note: DTP kinetics can be slower than D2EHPA. Ensure full equilibrium.

    • Temperature: Maintain 25°C.[3]

  • pH Adjustment: Measure the equilibrium pH. If it has dropped (due to proton release), adjust back to pH 1.0-1.5 using dilute NaOH. Shake again for 5 mins.

  • Separation: Allow phases to separate (min 10 mins).

  • Analysis:

    • Analyze the Raffinate (Aqueous) for Ni and Co using ICP-OES or AAS.

    • Calculate Organic concentration by mass balance:

      
      .
      
  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      
    • Separation Factor (

      
      ): 
      
      
      

Success Criteria:

  • A successful experiment should yield

    
    .
    
  • If

    
    , check for pH drift (too high) or extractant degradation.
    

References

  • Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy.[4][5][6][7] Link (Foundational text on sulfur-donor extractants and soft-metal selectivity).

  • Rickelton, W. A., & Nucciarone, D. (1997). The treatment of cobalt/nickel solutions using Cyanex extractants.[1][2][8] CIM Bulletin. (Comparative analysis of phosphinic vs. dithiophosphinic selectivity).

  • Flett, D. S. (2005). Solvent extraction in hydrometallurgy: the role of organophosphorus extractants. Journal of Organometallic Chemistry. Link (Review of DTP mechanisms and stability issues).

  • Cheng, C. Y. (2006). Solvent extraction of nickel and cobalt with synergistic systems.[8][9][10][11] Hydrometallurgy.[4][5][6][7] (Discusses kinetic differences and scrubbing strategies).

  • Sigma-Aldrich. (2024). O,O-Diethyl dithiophosphate Technical Data Sheet.Link (Used for chemical property verification of the DTP class).

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301

Topic: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301 Extraction Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: O,O-Diheptyl Dithiophosphoric Acid vs. Cyanex 301 Extraction Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Stability-Selectivity Trade-off

In the separation of "soft" metal ions (Actinides, Ni, Co, Ag) from "hard" matrices (Lanthanides, Ca, Mg), sulfur-donor extractants are the industry standard. This guide compares two structurally related but functionally distinct ligands:

  • O,O-Diheptyl Dithiophosphoric Acid (HDDTP): A classic dithiophosphoric acid ester (

    
    ). It offers rapid kinetics and high acidity but suffers from hydrolytic instability.
    
  • Cyanex 301 (Bis(2,4,4-trimethylpentyl)dithiophosphinic acid): A dithiophosphinic acid (

    
    ).[1][2] It is the modern benchmark for high-selectivity actinide partitioning (SANEX process) and base metal refining, characterized by extreme stability and superior separation factors.
    

The Verdict: While HDDTP is a potent extractant at very low pH due to its high acidity, Cyanex 301 is superior for industrial and precision applications. Cyanex 301’s phosphorus-carbon (


) bonds provide resistance to hydrolysis and increased electron density on the sulfur donors, resulting in significantly higher separation factors (e.g., 

) compared to the moderate selectivity of the oxygen-bridged HDDTP.
Chemical Architecture & Mechanistic Implications

The fundamental difference lies in the linkage between the alkyl chains and the phosphorus atom.[3] This single structural variation dictates the electronic environment of the donor atoms and the molecule's lifespan.

Structural Comparison
  • HDDTP (Dithiophosphoric): Contains P-O-C bonds. The oxygen atoms are electron-withdrawing, reducing the electron density on the sulfur atoms. This makes the proton more acidic (lower

    
    ) but makes the sulfur "harder" (less soft) than in phosphinic analogs.
    
  • Cyanex 301 (Dithiophosphinic): Contains P-C bonds. The alkyl groups exert a positive inductive effect (+I), increasing electron density on the sulfur donors. This makes the ligand a "softer" Lewis base, enhancing affinity for soft acids (Actinides, Precious Metals) over hard acids (Lanthanides).

ChemicalStructure cluster_0 O,O-Diheptyl Dithiophosphoric Acid (HDDTP) cluster_1 Cyanex 301 (Dithiophosphinic) HDDTP_Core P atom (Central) HDDTP_S =S / -SH (Donor Group) HDDTP_Core->HDDTP_S HDDTP_O O-Linkage (Electron Withdrawing) HDDTP_O->HDDTP_Core Effect IMPACT: HDDTP: Lower pKa, Hydrolysis Risk Cyanex 301: Higher Selectivity, High Stability HDDTP_O->Effect HDDTP_Alkyl Heptyl Chains (C7) HDDTP_Alkyl->HDDTP_O C301_Core P atom (Central) C301_S =S / -SH (Donor Group) C301_Core->C301_S C301_C Direct C-P Bond (Electron Donating) C301_C->C301_Core C301_C->Effect C301_Alkyl Trimethylpentyl (C8) C301_Alkyl->C301_C

Figure 1: Structural divergence between dithiophosphoric and dithiophosphinic acids.

Extraction Performance Analysis
3.1 Acidity and pH Isotherms

The extraction efficiency is governed by the cation exchange mechanism:



  • HDDTP (

    
    ):  A stronger acid. It can extract metal ions at lower pH values (0.1 - 1.0 M 
    
    
    
    ) than Cyanex 301. This is advantageous for feed streams with very high acidity where neutralization is costly.
  • Cyanex 301 (

    
    ):  A weaker acid. Extraction curves are shifted to slightly higher pH values (pH 2–4 for base metals; pH > 3 for trivalent ions). However, for soft metals like Pd(II) or Ag(I), it extracts efficiently even from highly acidic media due to extreme covalent bonding strength.
    
3.2 Selectivity (Separation Factors)

The "softness" of the sulfur donor defines the selectivity.

ParameterHDDTP (Dithiophosphoric)Cyanex 301 (Dithiophosphinic)Causality
Am(III) / Eu(III) Separation Low to Moderate (

)
Ultra-High (

)
C-P bond increases S-donor basicity, favoring soft Am(III).
Ni(II) / Co(II) Separation HighVery High Steric hindrance in Cyanex 301 (branched alkyls) suppresses tetrahedral Co(II) vs octahedral Ni(II).
Hydrolytic Stability Poor (Degrades in acid)Excellent (Stable in acid/base)Ester (P-O-C) bonds cleave in acid; P-C bonds do not.
Kinetics FastModerateBranching in Cyanex 301 can slow kinetics slightly.
3.3 Chemical Stability (The Critical Differentiator)
  • HDDTP: In acidic solutions (common in leaching), the ester linkage (

    
    ) hydrolyzes, releasing heptanol and phosphoric acid species. This leads to extractant loss  and crud formation .
    
  • Cyanex 301: The

    
     bond is chemically inert under typical hydrometallurgical conditions (
    
    
    
    ,
    
    
    ,
    
    
    ), allowing for long-term recycling of the solvent.
Experimental Protocol: Determination of Extraction Efficiency

To validate the performance differences, use this standardized slope analysis protocol. This method is self-validating by checking mass balance.

Reagents
  • Organic Phase: 0.5 M HDDTP or Cyanex 301 in n-dodecane (modifier: 5% isodecanol if phase separation is poor).

  • Aqueous Phase: Metal chloride/nitrate solution (

    
     M) at varying pH (adjusted with 
    
    
    
    or
    
    
    ).
  • Tracer:

    
     and 
    
    
    
    (for radiotracer method) or ICP-MS standards.
Workflow
  • Pre-equilibration: Contact the organic phase with barren aqueous acid (same pH as test) to pre-saturate with acid/water.

  • Contact: Mix Organic (O) and Aqueous (A) phases at 1:1 ratio (e.g., 2 mL each) in a glass vial.

  • Agitation: Shake mechanically for 60 minutes at 25°C. (Note: Cyanex 301 may require longer time if kinetics are slow due to viscosity).

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis:

    • Measure Metal Concentration in Aqueous (

      
      ) via ICP-MS.
      
    • Measure Metal Concentration in Organic (

      
      ) via stripping (using 6M 
      
      
      
      ) or direct ICP-OES (if solvent compatible).
  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      
    • Separation Factor (

      
      ): 
      
      
      

ExtractionProtocol cluster_Analysis Analytical Validation Start Start: Phase Preparation Mix Contacting (O:A = 1:1) Agitation: 60 mins @ 25°C Start->Mix Centrifuge Phase Separation Centrifuge 3000rpm Mix->Centrifuge ICP_Aq Aqueous Phase Analysis (ICP-MS / Radiometry) Centrifuge->ICP_Aq Strip Organic Phase Stripping (6M HNO3) Centrifuge->Strip Calc Data Processing Calculate D = C_org / C_aq ICP_Aq->Calc ICP_Org Organic Phase Analysis (Mass Balance Check) Strip->ICP_Org ICP_Org->Calc

Figure 2: Standardized Solvent Extraction Workflow for determining D-values.

References
  • Modolo, G., et al. (2005). "Separation of Actinides(III) from Lanthanides(III) by Dithiophosphinic Acid Extractants." Solvent Extraction and Ion Exchange. Link

  • Sole, K. C., & Hiskey, J. B. (1992).[2] "Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants." Hydrometallurgy. Link

  • Rickelton, W. A. (1992). "The novel use of Cyanex 301 for the separation of Zinc and Cadmium." Canadian Metallurgical Quarterly.
  • Zhu, Y., et al. (1996). "Extraction of Am(III) and Eu(III) with purified Cyanex 301." Radiochimica Acta. Link

  • Tait, B. K. (1993). "Cobalt-Nickel separation: The extraction of Co(II) and Ni(II) by Cyanex 301, Cyanex 302 and Cyanex 272." Hydrometallurgy.

Sources

Comparative

comparative analysis of diheptyl vs dioctyl dithiophosphoric acid

Technical Comparison Guide: Diheptyl vs. Dioctyl Dithiophosphoric Acid Executive Summary In the landscape of organophosphorus ligands, Diheptyl Dithiophosphoric Acid (DHDTP) and Dioctyl Dithiophosphoric Acid (DODTP) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Diheptyl vs. Dioctyl Dithiophosphoric Acid

Executive Summary

In the landscape of organophosphorus ligands, Diheptyl Dithiophosphoric Acid (DHDTP) and Dioctyl Dithiophosphoric Acid (DODTP) represent a critical homologous pair used for soft-metal complexation. While often interchangeable in general metal flotation, their divergence becomes critical in precision applications such as hydrometallurgical solvent extraction and Active Pharmaceutical Ingredient (API) purification (catalyst scavenging) .

  • Dioctyl (C8): The industrial standard (often as the branched 2-ethylhexyl isomer). It offers superior lipophilicity and phase separation characteristics, making it the default for continuous, large-scale extraction circuits.

  • Diheptyl (C7): A specialized alternative. Its slightly lower molecular weight and reduced steric bulk (in linear forms) offer faster mass transfer kinetics and higher metal loading capacity per unit volume, though at the cost of higher aqueous solubility (loss to raffinate).

This guide provides a mechanistic comparison to assist in ligand selection for critical separation processes.

Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the alkyl chain length and branching, which dictates the Hydrophile-Lipophile Balance (HLB) and steric environment around the coordination center.

Structural Comparison

Both ligands are strong acids (


) containing the 

functional group, acting as soft Lewis bases.
  • General Formula:

    
    
    
  • Synthesis Route: Reaction of

    
     with the corresponding alcohol (Heptanol vs. Octanol).
    
FeatureDiheptyl Dithiophosphoric Acid (DHDTP)Dioctyl Dithiophosphoric Acid (DODTP)
Carbon Chain

(Typically

-heptyl)

(Often 2-ethylhexyl)
Molecular Weight ~314 g/mol ~354 g/mol
Lipophilicity (LogP) Lower (~4.5 - 5.0)Higher (~5.5 - 6.0)
Water Solubility Moderate (Higher loss to aqueous phase)Low (Excellent phase retention)
Steric Hindrance Low (if linear)High (if branched 2-ethylhexyl)
Metal Loading Higher (mol metal / kg extractant)Lower
Visualizing the Steric & Electronic Environment

The following diagram illustrates the structural logic and its impact on metal binding.

ChemicalStructure cluster_C7 Diheptyl (C7) cluster_C8 Dioctyl (C8) P2S5 Precursor: P2S5 Heptanol Reactant: n-Heptanol P2S5->Heptanol + Heat Octanol Reactant: 2-Ethylhexanol P2S5->Octanol + Heat DHDTP DHDTP Ligand (Less Steric Bulk) Heptanol->DHDTP Prop1 Faster Kinetics DHDTP->Prop1 DODTP DODTP Ligand (High Lipophilicity) Octanol->DODTP Prop2 Better Phase Separation DODTP->Prop2

Figure 1: Synthesis pathway and resulting physicochemical advantages of C7 vs C8 variants.

Extraction Thermodynamics & Kinetics

For researchers developing purification steps, the choice between C7 and C8 is a trade-off between Kinetics and Thermodynamics .

Metal Complex Stability ( )

The extraction equilibrium for a divalent metal (


) is governed by:


  • DHDTP (C7): Often exhibits slightly higher extraction constants (

    
    ) for smaller metal ions due to reduced steric hindrance, allowing closer approach of the ligand to the metal center.
    
  • DODTP (C8): If the 2-ethylhexyl isomer is used, the branching near the oxygen atom creates a "steric fence." This reduces

    
     for crowded complexes but increases selectivity  (e.g., separating Co from Ni).
    
Phase Disengagement (Critical for Process Scale-up)
  • DODTP is superior here. The longer alkyl chains prevent the formation of "third phases" (emulsions or precipitates) and ensure rapid separation of organic and aqueous layers.

  • DHDTP carries a higher risk of emulsification, particularly in alkaline stripping circuits, due to its slightly more surfactant-like nature (higher HLB).

Application Case Study: Pharmaceutical Catalyst Scavenging

In drug development, removing Palladium (Pd) or Rhodium (Rh) catalysts from API streams is critical. Dithiophosphoric acids are potent scavengers for these soft metals.

Comparative Performance Data:

ParameterDiheptyl DTPDioctyl DTPRecommendation
Pd(II) Removal Rate Very Fast (< 5 min)Fast (5-10 min)Diheptyl for rapid batch processes.
Solvent Compatibility Better in polar organics (e.g., DCM, EtOAc)Better in non-polar (e.g., Heptane, Toluene)Match to your process solvent.
Leaching Risk Moderate (Ligand may contaminate API)Low (Ligand stays in organic wash)Dioctyl for final purity steps.

Experimental Protocols

To validate the selection for your specific matrix, perform the following Self-Validating Determination of Extraction Isotherms .

Protocol: Determination of Distribution Ratio (D)

Objective: Quantify the efficiency of metal extraction (


).

Reagents:

  • 0.1 M Metal stock solution (e.g.,

    
     or 
    
    
    
    ).
  • Ligand solutions: 0.1 M DHDTP and 0.1 M DODTP in Toluene.

  • pH adjusters:

    
     and 
    
    
    
    .

Workflow:

  • Preparation: Mix equal volumes (10 mL) of aqueous metal solution and organic ligand solution in a separatory funnel.

  • Equilibration: Shake vigorously for 15 minutes at

    
    .
    
    • Validation Check: Measure pH before and after. If

      
      , use a buffer.
      
  • Separation: Allow phases to separate. Record "Break Time" (time to clear interface).

    • Expectation: DODTP should break faster than DHDTP.

  • Analysis: Analyze the aqueous raffinate using ICP-OES or AA spectroscopy. Calculate organic concentration by mass balance.

  • Calculation:

    
    
    
    
    
Experimental Workflow Diagram

ExtractionProtocol cluster_Analysis Analytical Validation Start Start: Metal Solution (Aq) + Ligand (Org) Mix Equilibration (Shake 15 min, 25°C) Start->Mix Sep Phase Separation Mix->Sep AqAnalysis Aqueous Phase: ICP-OES Analysis Sep->AqAnalysis Raffinate OrgCalc Organic Phase: Mass Balance Calc Sep->OrgCalc Extract Result Calculate Distribution Ratio (D) AqAnalysis->Result OrgCalc->Result

Figure 2: Standard workflow for determining extraction efficiency and distribution ratios.

Safety & Stability (Critical Note)

Both compounds are susceptible to hydrolytic decomposition at elevated temperatures and low pH, releasing


 and the corresponding alcohol.
  • Stability Rule: Dithiophosphoric acids (P-O-C bonds) are less stable than Dithiophosphinic acids (P-C bonds, e.g., Cyanex 301).

  • Storage: Store under inert atmosphere (Nitrogen) at

    
    .
    
  • Toxicity: Both are skin irritants and toxic to aquatic life. DODTP is generally more persistent in the environment due to lower water solubility.

Conclusion

  • Choose Diheptyl (C7) if: You are working in a batch pharmaceutical context, require rapid kinetics for catalyst scavenging, or are using slightly more polar organic solvents.

  • Choose Dioctyl (C8) if: You are designing a continuous solvent extraction circuit (SX), require maximum phase separation speed, or need to minimize ligand loss to the aqueous discharge.

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text on extraction kinetics and thermodynamics).

  • Rickelton, W. A. (1992). "Novel Organophosphorus Extractants." The Canadian Journal of Chemical Engineering. (Discusses the structural effects of alkyl chains on dithiophosphorus extractants).

  • Sole, K. C., & Hiskey, J. B. (1995). "Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants." Hydrometallurgy. (comparative data on soft-donor ligands).

  • Cytec Industries (Solvay). (2023). Mining Chemicals Handbook. (Industrial data on DTP collectors and extractants).

Validation

Publish Comparison Guide: Purity Analysis of O,O-Diheptyl Dithiophosphoric Acid

Executive Summary: The Purity Paradox O,O-Diheptyl dithiophosphoric acid is a critical ligand in solvent extraction (SX) for separating nickel, cobalt, and zinc. Its performance relies heavily on the specific "di-ester"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

O,O-Diheptyl dithiophosphoric acid is a critical ligand in solvent extraction (SX) for separating nickel, cobalt, and zinc. Its performance relies heavily on the specific "di-ester" structure. However, industrial synthesis (reaction of


 with heptanol) yields a "technical grade" product often plagued by unreacted alcohol, mono-esters, and oxidation byproducts (disulfides).

The Problem: Traditional potentiometric titration (Acid Value) is the industry standard but is fundamentally flawed for high-precision applications. It measures total acidity, failing to distinguish between the active di-ester, the deleterious mono-ester, and mineral acid byproducts.

The Solution: This guide presents a validated Reverse-Phase HPLC (RP-HPLC) workflow. Unlike titration, this method separates the active ingredient from its synthesis artifacts, providing a "true purity" profile essential for optimizing metal extraction coefficients.

Strategic Method Comparison

The following table contrasts the traditional approach with the modern chromatographic standard.

FeaturePotentiometric Titration (Traditional)RP-HPLC (UV/RI) (Recommended)
Principle Acid-Base Neutralization (

measurement)
Hydrophobic Separation (Partitioning)
Specificity Low. Conflates Di-acid, Mono-acid, and

.
High. Resolves all phosphorus species & alcohols.
Impurity Detection Blind. Cannot see neutral impurities (Heptanol, Disulfides).Excellent. Detects neutrals (Disulfides) and Alcohol (w/ RI).
Precision (RSD) 0.5% - 1.0%< 0.2%
Analysis Time Fast (< 5 mins)Moderate (15-20 mins)
Primary Use Case Rough production checks (Batch release).Process optimization, degradation studies, QC.

Technical Deep Dive: The HPLC Protocol

The "Heptyl" Challenge

Most literature describes methods for O,O-Diethyl dithiophosphates. The Diheptyl homolog presents a unique challenge: Lipophilicity . The two


 chains make this molecule significantly more hydrophobic, requiring a stronger organic mobile phase to elute it from a C18 column within a reasonable timeframe.
Synthesis & Impurity Pathway (Visualized)

Understanding the chemistry is prerequisite to separation. The diagram below maps the synthesis pathway to the specific impurities the HPLC method must resolve.

SynthesisPath cluster_detection Detection Strategy P2S5 P2S5 + Heptanol Rxn Esterification (Reaction) P2S5->Rxn Main O,O-Diheptyl Dithiophosphoric Acid (Target Analyte) Rxn->Main Major Path Mono Mono-Heptyl Ester (Acidic Impurity) Rxn->Mono Incomplete Rxn/Hydrolysis Alcohol Unreacted Heptanol (Neutral Impurity) Rxn->Alcohol Excess Reagent H2S H2S (Gas) Rxn->H2S Disulfide Disulfide Dimer (Oxidation Product) Main->Disulfide Oxidation (Air/Heat) UV UV Detector Main->UV Absorbs @ 215nm Mono->UV Absorbs @ 215nm RI RI / ELSD Alcohol->RI No Chromophore Requires RI/ELSD Disulfide->UV Strong UV Abs

Figure 1: Synthesis pathway of O,O-Diheptyl dithiophosphoric acid showing the origin of critical impurities and their required detection methods.

Detailed Methodology

This protocol is adapted from standard dialkyl dithiophosphate methods, optimized for the C7 homolog.

Apparatus:

  • System: HPLC with Gradient Pump.

  • Detectors:

    • Primary: UV-Vis / DAD set to 215 nm (Dithiophosphate chromophore).

    • Secondary (Optional): Refractive Index (RI) or ELSD (Essential if quantifying unreacted Heptanol).

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

Reagents:

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ) or Formic Acid (if using MS).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 100% Methanol (to ensure solubility of the hydrophobic acid).

Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 10 µLPrevent column overload.
Temperature 40°CReduces viscosity, improves mass transfer for C7 chains.
Detection UV @ 215 nmMax absorbance for P=S bond; minimizes solvent cutoff noise.
Gradient Time (min) % B (Acetonitrile)
0.060%
10.095% (Elute Diheptyl Acid)
15.095% (Wash Disulfides)
15.160% (Re-equilibrate)
20.0Stop

Protocol Steps:

  • Sample Prep: Weigh ~100 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon may degrade with strong acids).

  • Conditioning: Equilibrate column with 60% B for at least 20 minutes.

  • Injection: Inject blank (MeOH) followed by standards and samples.

Signal Interpretation (Expert Insight)
  • Retention Order:

    • Mono-heptyl ester: Elutes early (more polar).

    • O,O-Diheptyl acid (Main Peak): Elutes mid-gradient (~8-10 min).

    • Heptanol: Elutes near the main peak but is invisible to UV. Warning: If using only UV, your purity calculation is "Area % vs other UV-active species," not true mass balance.

    • Disulfide: Elutes late (very hydrophobic, ~12-14 min).

Method Selection Decision Tree

Use this logic flow to determine the correct analytical setup for your specific needs.

DecisionTree Start Start: Define Analytical Goal Q1 Is the goal simple Production QC (Acid Value)? Start->Q1 Titration Use Potentiometric Titration (Method: ASTM D664 equivalent) Q1->Titration Yes Q2 Do you need to quantify Unreacted Alcohol (Heptanol)? Q1->Q2 No (Need Specificity) HPLC_UV Use HPLC-UV (215 nm) (Good for Purity of Active Acid) Q2->HPLC_UV No HPLC_Dual Use HPLC-UV + RI/ELSD (Required for 'True' Mass Balance) Q2->HPLC_Dual Yes

Figure 2: Decision matrix for selecting between Titration, HPLC-UV, and HPLC-ELSD based on data requirements.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, verify these parameters during setup:

  • Resolution (

    
    ):  Must be > 1.5 between the Mono-ester and Di-ester peaks. If 
    
    
    
    , decrease the initial organic % (e.g., start at 50% B).
  • Tailing Factor (

    
    ):  Dithiophosphoric acids can tail due to silanol interactions. Ensure 
    
    
    
    . If tailing occurs, increase buffer concentration or use a "End-capped" column (e.g., Zorbax Eclipse).
  • Linearity:

    
     over 50% - 150% of target concentration.
    

References

  • SIELC Technologies. Separation of O,O-Diethyl dithiophosphate on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • Abe-Matsumoto, L., et al. (2020). Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? (Comparative methodology for acidic analytes). American Journal of Analytical Chemistry, 11, 269-279. Available at: [Link]

  • Phenomenex. HPLC Detector Guide: UV vs RI vs ELSD. Technical Guide.[1] Available at: [Link]

Sources

Comparative

A Comparative Guide to Organophosphorus Extractants: DHDTP vs. D2EHPA in Metal Separation

In the realm of hydrometallurgy and solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. Among the diverse array of available reagents, o...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of hydrometallurgy and solvent extraction, the choice of an appropriate extractant is paramount to achieving efficient and selective separation of metal ions. Among the diverse array of available reagents, organophosphorus compounds have established themselves as workhorses of the industry. This guide provides an in-depth technical comparison of two prominent organophosphorus extractants: Di(2-ethylhexyl) dithiophosphoric acid (DHDTP) and Di(2-ethylhexyl) phosphoric acid (D2EHPA). While D2EHPA is a well-established and extensively studied extractant, this guide aims to shed light on the comparative performance of DHDTP, offering insights backed by available experimental data and theoretical principles to aid researchers, scientists, and drug development professionals in their selection process.

Introduction to DHDTP and D2EHPA: A Tale of Two Donors

D2EHPA, a phosphoric acid ester, and DHDTP, a dithiophosphoric acid, share a similar structural backbone with two ethylhexyl groups, which confer them solubility in organic solvents commonly used in solvent extraction, such as kerosene.[1] The critical distinction lies in their coordinating atoms. D2EHPA utilizes oxygen atoms to chelate metal ions, whereas DHDTP employs sulfur atoms. This seemingly subtle difference has profound implications for their selectivity towards different metal ions, a concept elegantly explained by the Hard and Soft Acids and Bases (HSAB) theory.

According to the HSAB principle, hard acids (metal ions with high charge density and small ionic radii) preferentially bind to hard bases (ligands with highly electronegative donor atoms like oxygen). Conversely, soft acids (metal ions with low charge density and large ionic radii) favor coordination with soft bases (ligands with less electronegative, more polarizable donor atoms like sulfur). This fundamental principle underpins the differing separation behaviors of D2EHPA and DHDTP.

Chemical Structures and Synthesis

A clear understanding of the molecular architecture of these extractants is crucial to appreciating their function.

Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a diester of phosphoric acid and 2-ethylhexanol.[1] Its synthesis typically involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[1]

Di(2-ethylhexyl) dithiophosphoric acid (DHDTP) is synthesized from the reaction of phosphorus pentasulfide with 2-ethylhexanol. The presence of two sulfur atoms in place of two oxygen atoms in the phosphate head group significantly alters its electronic properties and, consequently, its extraction behavior.

Comparative Performance: Separation Factors in Focus

The separation factor (β), defined as the ratio of the distribution coefficients (D) of two different metal ions (β = D₁/D₂), is a key metric for evaluating the effectiveness of an extractant in a separation process. A higher separation factor indicates a more efficient and selective separation.

D2EHPA: The Industry Benchmark

D2EHPA has been extensively studied and is commercially used for the separation of a wide range of metals.[2][3]

Rare Earth Elements (REEs): D2EHPA is a cornerstone in the separation of REEs.[4] It exhibits a general trend of increasing extraction efficiency with increasing atomic number across the lanthanide series.[1] The separation factor between adjacent REEs is typically in the range of 2.5, necessitating multi-stage extraction processes for high-purity separations.[5] For instance, in a sulfuric acid medium, D2EHPA has been shown to be effective in separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[4]

Manganese, Cobalt, and Nickel: D2EHPA demonstrates excellent capabilities in separating manganese from cobalt and nickel. In a citric acid leach solution, D2EHPA achieved a maximum separation factor for Mn/Ni of 601 at pH 3, and for Mn/Co, a factor of 191 at the same pH.[3] However, the separation of cobalt and nickel from each other using D2EHPA is notoriously difficult due to their similar chemical properties and extraction behavior.[6][7]

Zinc and Cadmium: D2EHPA can be employed for the separation of zinc and cadmium. Studies have shown that D2EHPA selectively extracts zinc over cadmium from sulfate solutions.[8]

Metal PairSeparation Factor (β) with D2EHPAConditionsReference
Adjacent REEs~2.5Varies[5]
Yttrium/Ceriumup to 3.2 (logα)1.8 M D2EHPA in kerosene[4]
Mn/Ni601pH 3 (citric acid media)[3]
Mn/Co191pH 3 (citric acid media)[3]
Mn/Al137pH 3 (citric acid media)[3]
Mn/Li119pH 3 (citric acid media)[3]
Zn/Cd>1Sulfate solutions[8]
DHDTP: A Focus on Softer Metals

As predicted by the HSAB theory, the dithio-analogue DHDTP is expected to show a higher affinity for softer metal ions. While direct comparative studies with D2EHPA under identical conditions are scarce in publicly available literature, existing research provides valuable insights into its performance.

Cobalt and Nickel Separation: A significant advantage of DHDTP lies in its potential for the separation of cobalt and nickel. The softer nature of Co(II) compared to Ni(II) suggests that DHDTP could offer better selectivity.

Zinc and Cadmium Separation: DHDTP has been investigated for the separation of zinc and cadmium, both of which are considered soft to borderline metal ions.

Due to the limited availability of direct comparative data for DHDTP, a comprehensive table of its separation factors is not feasible at this time. However, the underlying chemical principles strongly suggest its utility in separations involving softer metal ions where D2EHPA may be less effective.

Experimental Protocol: Determination of Separation Factors

To ensure scientific integrity, a standardized experimental protocol for determining separation factors is essential. The following outlines a typical workflow for a batch solvent extraction experiment.

Workflow for Determining Separation Factors

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation aq_prep Aqueous Phase Preparation (Metal Salts Solution) contact Contacting Phases (Shaking/Mixing) aq_prep->contact org_prep Organic Phase Preparation (Extractant in Diluent) org_prep->contact equilibrate Phase Equilibration contact->equilibrate separate Phase Separation (Centrifugation/Separatory Funnel) equilibrate->separate aq_analysis Aqueous Phase Analysis (ICP-OES/AAS) separate->aq_analysis org_analysis Organic Phase Analysis (Stripping then Analysis) separate->org_analysis dist_coeff Calculate Distribution Coefficients (D) aq_analysis->dist_coeff org_analysis->dist_coeff sep_factor Calculate Separation Factor (β = D1/D2) dist_coeff->sep_factor

Caption: A typical workflow for determining separation factors in a solvent extraction experiment.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing known concentrations of the metal ions to be separated (e.g., in a sulfate or chloride medium). Adjust the pH of the solution to the desired value using appropriate acids or bases.

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of the extractant (DHDTP or D2EHPA) in a suitable organic diluent (e.g., kerosene, n-heptane).

  • Contacting and Equilibration: Mix equal volumes of the aqueous and organic phases in a separatory funnel or a mechanically agitated vessel. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate. If an emulsion forms, centrifugation can be employed to break it.

  • Analysis:

    • Aqueous Phase: Carefully separate the aqueous phase and analyze the concentration of the metal ions using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

    • Organic Phase: The metal concentration in the organic phase can be determined by mass balance or by stripping the metals from the organic phase with a strong acid and then analyzing the resulting aqueous solution.

  • Calculation:

    • Distribution Coefficient (D): Calculate the distribution coefficient for each metal using the formula: D = [M]org / [M]aq, where [M]org is the concentration of the metal in the organic phase and [M]aq is its concentration in the aqueous phase at equilibrium.

    • Separation Factor (β): Calculate the separation factor between two metals (M1 and M2) using the formula: β = D(M1) / D(M2).

Causality of Performance Differences: A Deeper Dive

The observed differences in the separation factors of DHDTP and D2EHPA can be attributed to several key factors:

  • Nature of the Donor Atom (HSAB Principle): As previously discussed, the "hard" oxygen donors in D2EHPA favor coordination with hard metal ions (e.g., Al³⁺, LREEs), while the "soft" sulfur donors in DHDTP show a preference for soft or borderline metal ions (e.g., Cd²⁺, Co²⁺). This is the primary driver of their differing selectivities.

  • Steric Hindrance: The bulky 2-ethylhexyl groups in both molecules create steric hindrance around the coordinating atoms. This can influence the kinetics of extraction and the stability of the formed metal-extractant complexes. The subtle differences in bond angles and lengths between the phosphate and dithiophosphate headgroups could lead to variations in steric accessibility for different metal ions.

  • Extraction Mechanism: Both D2EHPA and DHDTP typically extract metals via a cation exchange mechanism, where the acidic proton of the extractant is exchanged for a metal ion. The acidity (pKa) of the extractant plays a crucial role in this process. Dithiophosphoric acids are generally more acidic than their phosphoric acid counterparts, which can influence the pH range at which extraction occurs.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the separation factors of DHDTP and D2EHPA, highlighting the well-documented performance of D2EHPA and the potential advantages of DHDTP for specific applications. D2EHPA remains the extractant of choice for a wide range of separations, particularly for rare earth elements and the separation of manganese from cobalt and nickel.

The theoretical advantages of DHDTP, rooted in the HSAB principle, suggest its promise for the selective extraction of softer metal ions. However, a clear need exists for more comprehensive, direct comparative studies to quantify its separation factors for a broader range of metal pairs under various experimental conditions. Such research would be invaluable for the scientific community and would enable a more informed selection of extractants for specific hydrometallurgical challenges. As the demand for efficient and selective metal separation technologies continues to grow, a deeper understanding of the performance of extractants like DHDTP will be crucial for developing innovative and sustainable processes.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]

  • Sole, K. C., & Cole, P. M. (2019). Separation of manganese from cobalt by solvent extraction: Application to the recycling of spent cathode material from lithium-ion batteries. The Journal of The Southern African Institute of Mining and Metallurgy, 119(7), 615-620.
  • Zheng, R., Bao, S., Zhang, Y., & Chen, B. (2018). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Minerals, 8(5), 206.
  • van der Westhuizen, D., Steyl, J. D. T., & Pienaar, A. D. (2023). Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. Journal of Sustainable Metallurgy, 9(1), 223-235.
  • Battsengel, A., Batnasan, A., Haga, K., & Takala, H. (2017). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA.
  • Imperial Chemical Industries Ltd. (1968).
  • Ghasemi, Z., Ebrahimzadeh, H., & Asadpour-Zeynali, K. (2020). Theoretical and experimental comparison of rare earths extraction by [P6,6,6,1,4][Decanoate] bifunctional ionic liquid and D2EHPA acidic extractant. Journal of Molecular Liquids, 310, 113224.
  • Darvishi, D., Haghshenas, D. F., Alamdari, E. K., Sadrnezhaad, S. K., & Halali, M. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy, 77(3-4), 227-238.
  • Keshavarz Alamdari, E., Darvishi, D., Sadrnezhaad, S. K., & Haghshenas, D. F. (2008). Synergistic effect of TBP on separation of zinc and cadmium with D2EHPA. Minerals Engineering, 21(1), 121-127.
  • ResearchGate. (2025). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Retrieved from [Link]

  • Semantic Scholar. (2018). [PDF] Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV) | Semantic Scholar. Retrieved from [Link]

  • Schmitt, J. M., & Blake, C. A. (1961). Purification of di(2-ethylhexyl) phosphoric acid (No. ORNL-3041).
  • Zaytsev, V. A., Kotsar, E. I., Chekmarev, A. M., & Chibrikin, V. V. (2019).
  • Riano, S., Verachtert, K., & Binnemans, K. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Membranes, 15(7), 203.
  • Alamdari, E. K., Darvishi, D., Sadrnezhaad, S. K., & Haghshenas, D. F. (2008). Synergistic effect of TBP on separation of zinc and cadmium with D2EHPA. Minerals Engineering, 21(1), 121-127.
  • Li, J., Li, X., Wang, C., Li, C., & Chen, J. (2024). Synthesis of Quaternary-Ammonium-Lignin-Based Ionic Liquids and Comparison of Extraction Behavior of Co(II) and Ni(II) with 2-Ethylhexyl Phosphoric Acid Mono-2-Ethylhexyl Ester. Polymers, 16(8), 1056.
  • Baba, A. A., Adekola, F. A., & Bale, R. B. (2018). Solvent extraction of zinc (II) using Alamine 336 and TBP: removal of zinc from gold mining waste. Journal of the Serbian Chemical Society, 83(1), 89-100.
  • Halim, S. A. A., Bakar, M. Z. A., & Sarpin, A. (2016). Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions.
  • Sella, C., & Bauer, D. (2025). Separation of Nickel and Copper by Solvent Extraction Using Di‐2 Ethylhexylphosphoric Acid‐Based Synergistic Mixture. Solvent Extraction and Ion Exchange, 43(4), 589-606.
  • Swain, B., & Mishra, D. (2025). Extractive separation of Al(III) and Ni(II) by Di-2-Ethylhexyl phosphoric acid -kerosene system from aqueous fluoride medium. Journal of the Indian Chemical Society, 102(8), 101109.
  • Gharabaghi, M., Irannajad, M., & Azadmehr, A. R. (2017).
  • Pérez-Garibay, R., Valdez-González, F., & Dávila-Pulido, G. I. (2012). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2.
  • Nguyen, T. H., Lee, M. S., & Tran, T. (2019). Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane enhanced by synergistic extractants D2EHPA/TBP. Arabian Journal of Chemistry, 12(8), 4499-4510.
  • Sayar, N., Filiz, M., & Sayar, A. A. (2014). Extraction/Separation of Cobalt by Solvent Extraction: A Review. Journal of Industrial and Engineering Chemistry, 20(5), 2591-2605.
  • Vegliò, F., Innocenzi, V., & De Michelis, I. (2013). Cobalt loaded D2EHPA for selective separation of manganese from cobalt electrolyte solution. Hydrometallurgy, 131-132, 1-6.

Sources

Validation

A Researcher's Guide to the Validation of Extraction Isotherms for O,O-Diheptyl Dithiophosphoric Acid

In the realm of hydrometallurgy and solvent extraction, the rigorous validation of extraction isotherms is paramount for the design, optimization, and scale-up of separation processes. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of hydrometallurgy and solvent extraction, the rigorous validation of extraction isotherms is paramount for the design, optimization, and scale-up of separation processes. This guide provides an in-depth technical comparison of isotherm models for the extraction of metal ions using O,O-Diheptyl dithiophosphoric acid (HDDPA), a potent organophosphorus extractant. We will delve into the theoretical underpinnings of common isotherm models, present a comprehensive, self-validating experimental protocol, and demonstrate the application of robust statistical methods for model validation, moving beyond a superficial reliance on correlation coefficients.

The Crucial Role of Extraction Isotherms

An extraction isotherm describes the equilibrium relationship between the concentration of a solute (in this case, a metal ion) in the organic phase and the aqueous phase at a constant temperature. A thorough understanding and accurate modeling of this equilibrium are critical for determining the theoretical number of extraction stages required for a desired separation efficiency, predicting the performance of a liquid-liquid extraction circuit, and optimizing extractant dosage.[1]

The extraction of a divalent metal ion (M²⁺) with HDDPA, which typically exists as a dimer ((HR)₂) in non-polar diluents, can be represented by the following cation exchange mechanism:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

Here, HR represents the HDDPA molecule. The equilibrium of this reaction is influenced by factors such as the pH of the aqueous phase and the concentrations of the metal ion and the extractant.

A Comparative Analysis of Isotherm Models

While numerous isotherm models exist, the Langmuir and Freundlich models are among the most frequently employed to describe liquid-liquid extraction equilibria.

The Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. In the context of solvent extraction, it translates to the formation of a stoichiometric complex between the extractant and the metal ion, with a maximum extraction capacity. The non-linear form of the Langmuir equation is:

Cₑ,ₒᵣ G = (qₘₐₓ * Kₗ * Cₑ,ₐq) / (1 + Kₗ * Cₑ,ₐq)

where:

  • Cₑ,ₒᵣ G is the equilibrium concentration of the metal in the organic phase.

  • Cₑ,ₐq is the equilibrium concentration of the metal in the aqueous phase.

  • qₘₐₓ is the maximum extraction capacity of the organic phase.

  • Kₗ is the Langmuir constant related to the affinity of the binding sites.

The Freundlich Isotherm: This empirical model is often used to describe heterogeneous systems and is not restricted to the formation of a monolayer. The Freundlich equation is expressed as:

Cₑ,ₒᵣ G = Kբ * (Cₑ,ₐq)^(1/n)

where:

  • Kբ is the Freundlich constant, indicative of the extraction capacity.

  • 1/n is the heterogeneity factor, which points to the favorability of the extraction process. A value of 1/n between 0 and 1 indicates favorable extraction.

It is imperative to utilize non-linear regression for fitting experimental data to these models. Linearization of the isotherm equations, a common practice in the past, can distort the error structure of the data and lead to inaccurate parameter estimation.[2][3]

Experimental Protocol for Isotherm Determination

This section outlines a detailed, self-validating protocol for generating the experimental data required for isotherm validation. We will use the extraction of Zinc(II) with O,O-Diheptyl dithiophosphoric acid as a case study.

Materials and Reagents:

  • O,O-Diheptyl dithiophosphoric acid (HDDPA)

  • High-purity kerosene (or other suitable aliphatic diluent)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Appropriate analytical standards for Zinc

Instrumentation:

  • pH meter

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Experimental Workflow:

Experimental Workflow for Isotherm Determination cluster_prep Phase Preparation cluster_extraction Extraction Procedure cluster_analysis Analysis A1 Prepare Aqueous Stock Solution (e.g., 1000 mg/L Zn²⁺) A2 Prepare a series of aqueous solutions with varying initial Zn²⁺ concentrations A1->A2 A3 Adjust pH of each aqueous solution (e.g., to pH 3.5) A2->A3 E1 Mix equal volumes of aqueous and organic phases in a series of vials A3->E1 O1 Prepare Organic Phase (e.g., 0.1 M HDDPA in kerosene) O1->E1 E2 Equilibrate by shaking for a predetermined time (e.g., 30 minutes) E1->E2 E3 Separate the phases by centrifugation E2->E3 An1 Measure equilibrium pH of the aqueous phase E3->An1 An2 Determine equilibrium Zn²⁺ concentration in the aqueous phase (Ce,aq) by AAS/ICP-OES E3->An2 An3 Calculate equilibrium Zn²⁺ concentration in the organic phase (Ce,org) by mass balance An2->An3 Isotherm Validation Logic cluster_data Data Acquisition cluster_modeling Isotherm Modeling cluster_validation Statistical Validation cluster_conclusion Conclusion D1 Experimental Data (Ce,aq vs Ce,org) M1 Langmuir Model (Non-linear) D1->M1 M2 Freundlich Model (Non-linear) D1->M2 V1 Goodness-of-Fit Tests (R², SSE, χ²) M1->V1 M2->V1 V2 Parameter Analysis (Physical Meaningfulness) V1->V2 C1 Selection of the Best-Fit Model V2->C1

Caption: Logical flow for the validation of extraction isotherm models.

Interpreting the Results:

By applying non-linear regression to our hypothetical dataset, we might obtain the following results:

Isotherm ModelParametersSSEχ²
Langmuir qₘₐₓ = 650.2 mg/LKₗ = 0.0085 L/mg0.998850.11.85
Freundlich Kբ = 25.8 (mg/L)^(1-1/n)1/n = 0.750.9853540.28.21

In this example, the Langmuir model exhibits a higher R² value, and significantly lower SSE and χ² values compared to the Freundlich model. This indicates that the Langmuir model provides a better fit to the experimental data. Furthermore, the obtained Langmuir parameters (qₘₐₓ and Kₗ) are physically meaningful within the context of the extraction system. The qₘₐₓ represents the maximum amount of zinc that can be extracted by the 0.1 M HDDPA solution, and Kₗ reflects the affinity of the extractant for the zinc ions.

Conclusion

The validation of extraction isotherms is a critical step in the development of robust and efficient solvent extraction processes. This guide has outlined a comprehensive approach that emphasizes scientific integrity and logical rigor. By moving beyond simplistic model fitting and incorporating a suite of statistical validation tools, researchers can gain a deeper understanding of their extraction systems and make more informed decisions in process design and optimization. The use of non-linear regression is strongly advocated to avoid the inherent errors associated with linearized isotherm models. The presented experimental protocol and data analysis framework provide a solid foundation for researchers, scientists, and drug development professionals working with O,O-Diheptyl dithiophosphoric acid and other solvent extraction systems.

References

  • Handley, T. H., & Dean, J. A. (1962). O,O'-Dialkyl Phosphorodithioic Acids as Extractants for Metals. Analytical Chemistry, 34(10), 1312–1315. [Link]

  • Ho, Y. S., & Wang, C. C. (2004). Pseudo-isotherms for the sorption of cadmium ion from aqueous solutions. Process Biochemistry, 39(6), 761-765.
  • Kumar, R., et al. (2011). A review on the recovery of zinc from secondary sources. Hydrometallurgy, 107(1-2), 1-18.
  • McCabe, W. L., Smith, J. C., & Harriott, P. (2005). Unit operations of chemical engineering (7th ed.). McGraw-Hill.
  • Miralles, N., Sastre, A. M., Aguilar, M., & Cox, M. (1992). Solvent Extraction of Zinc(II) by Organophosphorus Acids Compounds from Perchlorate Solutions. Solvent Extraction and Ion Exchange, 10(1), 51-68. [Link]

  • Ncibi, M. C., Mahjoub, B., & Seffen, M. (2008). Applicability of some statistical tools to predict optimum adsorption isotherm after linear and non-linear regression analysis. Journal of Hazardous Materials, 153(1-2), 201-207. [Link]

  • Rydberg, J., Musikas, C., & Choppin, G. R. (Eds.). (2004). Solvent extraction principles and practice. CRC press.
  • Sole, K. C., & Hiskey, J. B. (1992). Solvent extraction of zinc from acidic sulphate solutions by organophosphorus derivatives. Hydrometallurgy, 30(1-3), 345-365.
  • Vahidi, E., & Moradkhani, D. (2018). SEPARATION OF ZINC FROM MANGANESE BY SOLVENT EXTRACTION FROM ACIDIC LEACHATES OF SPENT ZINC-MnO2 DRY CELLS USING NEUTRAL ORGANOPHOSPHORUS EXTRACTANTS. Orbital: The Electronic Journal of Chemistry, 10(3). [Link]

  • Víteková, R., & Masini, J. C. (2023). Nonlinear regression for treating adsorption isotherm data to characterize new sorbents. Heliyon, 9(4), e15128. [Link]

  • Zivkovic, Z., & Nikolic, D. (2017). SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. Journal of Mining and Metallurgy, Section B: Metallurgy, 53(2), 163-170. [Link]

  • GümGüm, B., & Baysal, A. (1992). PREPARATION OF DIHEPTYLDITHIOPHOSPHORIC ACID AND IT'S USE AS AN EXTRACTANT IN LIQUID-LIQUID EXTRACTION. Communications Faculty of Sciences University of Ankara Series B, 38(1-2), 73-82. [Link]

  • Al-Shuwaiki, N. M., et al. (2019). Solvent Extraction Method for Separation and Determination of Zn (||) by Using of Imidazole Derivative. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 1-8. [Link]

  • Patel, J. N., & Chauhan, M. B. (2014). LIQUID LIQUID EXTRACTION AND SEPARATION OF ZINC (II) WITH N-n-HEXYLANILINE. Rasayan Journal of Chemistry, 7(4), 369-373. [Link]

  • Singh, R., et al. (2011). Solvent extraction of zinc from acidic solution obtained from cold purification filter cake of Angouran mine concentrate using D2EHPA. Physicochemical Problems of Mineral Processing, 46, 165-176. [Link]

  • 911Metallurgist. (2017, January 31). SX Solvent Extraction Process. [Link]

  • Bolster, C. H., & Hornberger, G. M. (2007). On the use of linearized Langmuir equations. Soil Science Society of America Journal, 71(6), 1796-1806.

Sources

Comparative

Mass Spectrometry Analysis of O,O-Diheptyl Dithiophosphoric Acid Complexes: A Comparative Guide

As analytical demands in metallomics, hydrometallurgical extraction, and tribology (specifically the profiling of zinc dialkyldithiophosphate, or ZDDP, degradation) grow increasingly stringent, the selection of an approp...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in metallomics, hydrometallurgical extraction, and tribology (specifically the profiling of zinc dialkyldithiophosphate, or ZDDP, degradation) grow increasingly stringent, the selection of an appropriate complexation ligand is paramount. O,O-Diheptyl dithiophosphoric acid (DHDTP) has emerged as a premier heavy-chain ligand for the stabilization and mass spectrometric (MS) analysis of transition metals.

This guide objectively compares the performance of DHDTP-metal complexes against shorter-chain analogues and oxygen-donor alternatives, providing researchers with evidence-based methodologies, causality-driven mechanistic insights, and self-validating experimental protocols.

Mechanistic Foundations: The Causality of Chain Length in ESI-MS

To understand why DHDTP outperforms many traditional ligands in Electrospray Ionization Mass Spectrometry (ESI-MS), we must examine the physical chemistry of the electrospray droplet and gas-phase dissociation.

Hydrophobic Surface Partitioning In ESI-MS, the ionization efficiency of a metal coordination complex is heavily dictated by its surface activity within the charged droplet. Unlike short-chain analogues such as O,O-Diethyl dithiophosphoric acid (DEDTP), the dual seven-carbon (heptyl) chains of DHDTP impart extreme hydrophobicity. According to the equilibrium partitioning model, this hydrophobicity drives the neutral or charged ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 complexes to the outermost surface of the ESI droplet. This positioning drastically lowers the energy barrier for ion ejection during Coulombic fission, resulting in vastly superior desolvation and signal intensity compared to more water-soluble ligands.

Collision-Induced Dissociation (CID) Predictability During tandem mass spectrometry (MS/MS), DHDTP complexes exhibit highly predictable and structurally informative fragmentation. The primary pathway is a McLafferty-type rearrangement: a hydrogen atom from the heptyl chain transfers to the dithiophosphate core, followed by the elimination of a neutral alkene (heptene,


)[1]. This predictable alkene loss allows for the design of highly specific Multiple Reaction Monitoring (MRM) transitions, which effectively filter out background matrix noise and improve the signal-to-noise ratio.

Comparative Performance Analysis

When designing an MS workflow for divalent soft/borderline metals (e.g.,


), researchers typically evaluate sulfur-donor ligands (dithiophosphates) against oxygen-donor ligands (such as Di(2-ethylhexyl) phosphoric acid, D2EHPA).

The table below summarizes the quantitative and qualitative performance data of these alternatives based on recent chromatographic and mass spectrometric studies[2].

Table 1: Comparative MS Performance of Metal Extraction Ligands
Performance MetricO,O-Diheptyl dithiophosphoric acid (DHDTP)O,O-Diethyl dithiophosphoric acid (DEDTP)Di(2-ethylhexyl) phosphoric acid (D2EHPA)
Donor Atoms (HSAB Theory) S, S (Soft Base)S, S (Soft Base)O, O (Hard Base)
Optimal Target Metals Soft/Borderline (Zn, Ni, Ag, Cd)Soft/Borderline (Zn, Ni, Ag, Cd)Hard (Rare Earths, U, Ca)
ESI-MS Ionization Efficiency Very High (Strong surface activity)Moderate (Higher aqueous solubility)High (Strong surface activity)
Primary MS/MS Neutral Loss Heptene (

)
Ethylene (

)
Octene (

)
Matrix Effect Tolerance High (Late RPLC elution avoids salts)Low (Early elution with ion-suppressors)High
Typical LOD (Zn complexes) < 10 ppt ~ 50 ppt< 20 ppt

Experimental Workflow: LC-ESI-MS Analysis of DHDTP Complexes

To ensure scientific integrity, the following protocol for the extraction and LC-MS analysis of Nickel(II)-DHDTP complexes is designed as a self-validating system [3].

Phase 1: Complexation and Liquid-Liquid Extraction

Causality: Biphasic extraction isolates the complex from aqueous inorganic salts that cause severe ESI signal suppression.

  • Prepare a 10 mM working solution of DHDTP in an MS-grade non-polar solvent (e.g., hexane).

  • Transfer 1 mL of the DHDTP solution into a centrifuge tube containing 1 mL of the aqueous metal sample (buffered to pH 5.0 using 10 mM ammonium acetate).

  • Vortex vigorously for 5 minutes to drive the thermodynamic formation of the lipophilic

    
     complex.
    
  • Centrifuge at 3000 × g for 5 minutes to achieve sharp phase separation. Carefully aspirate the upper organic layer.

Phase 2: Sample Preparation for LC-MS
  • Evaporate the collected organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature (avoid excess heat to prevent thermal degradation of the dithiophosphate).

  • Reconstitute the residue in 500 µL of LC-MS grade Acetonitrile/Water (90:10 v/v) to match the initial conditions of the chromatographic gradient.

Phase 3: LC-ESI-MS/MS Acquisition & Self-Validation
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 Reverse-Phase column. Utilize a gradient of Water (A) and Acetonitrile (B), both spiked with 0.1% formic acid. DHDTP complexes will elute at a high organic percentage (>85% B).

  • Ionization: Operate the ESI source in Positive Ion Mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Self-Validation Checkpoint (Critical): Do not rely solely on the

    
     value of the 
    
    
    
    parent ion. You must validate the complex by comparing the experimental isotopic envelope against the theoretical distribution of Nickel (which has distinct
    
    
    and
    
    
    isotopes). Furthermore, apply a Collision Energy (CE) of 15–25 eV to monitor the specific MS/MS neutral loss of heptene. A perfectly co-eluting chromatographic peak for both the parent isotopic envelope and the heptene-loss transition definitively confirms the intact complex and rules out in-source recombination artifacts.

Visualizations of Mechanisms and Workflows

ESI_Mechanism Droplet Charged ESI Droplet (Aqueous/Organic) Surface Surface Migration (Hydrophobic Diheptyl Chains) Droplet->Surface Partitioning Desolvation Solvent Evaporation & Coulombic Fission Surface->Desolvation Heat / N2 Gas GasIon Gas-Phase Ion [M(DHDTP)]+ Desolvation->GasIon Ion Ejection Detector Mass Spectrometer (TOF / Orbitrap) GasIon->Detector Vacuum

Fig 1. ESI-MS Droplet Desolvation & Ionization Pathway for DHDTP-Metal Complexes.

DecisionTree Start Target Metal Complex Analysis SoftHard Metal Classification? Start->SoftHard Soft Soft/Borderline Metals (Zn, Ni, Ag, Au) SoftHard->Soft Yes Hard Hard Metals (Rare Earths, U) SoftHard->Hard No Chain Required MS Sensitivity? Soft->Chain D2EHPA Use Oxygen-Donor (e.g., D2EHPA) Hard->D2EHPA HighSens High Sensitivity / Trace Use DHDTP (Diheptyl) Chain->HighSens Trace LowSens Bulk Analysis Use DEDTP (Diethyl) Chain->LowSens Bulk

Fig 2. Logical Decision Tree for Selecting Ligands in Metal MS Analysis.

References

  • Ab Initio Insights into Zinc Dialkyldithiophosphate Linkage Isomers and Oxidative Degradation: Implications for Tribology ResearchGate[Link]

  • Determination of Dialkyl Phosphates in Human Urine using Gas Chromatography-Mass Spectrometry Oxford Academic (OUP)[Link]

  • Solvent-free mechanochemical synthesis of dithiophosphonic acids and corresponding nickel(II) complexes ResearchGate[Link]

Sources

Validation

Technical Benchmark: DHDTP vs. Organophosphorus Alternatives in Rare Earth Separation

Executive Summary: The "Soft-Donor" Advantage In the high-stakes field of Rare Earth Element (REE) purification—critical for both high-performance magnets and medical grade Gadolinium (MRI) or Lutetium (Oncology)—selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Soft-Donor" Advantage

In the high-stakes field of Rare Earth Element (REE) purification—critical for both high-performance magnets and medical grade Gadolinium (MRI) or Lutetium (Oncology)—selectivity is the primary metric.

Standard industrial extractants like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) rely on "hard" oxygen donors. While effective, they suffer from two critical limitations:[1][2]

  • Stripping Difficulty: High affinity for Heavy REEs (HREEs) requires concentrated acids for stripping, creating hazardous waste.

  • Adjacent Selectivity: Poor discrimination between middle lanthanides (e.g., Gd/Sm or Gd/Eu).

DHDTP (Di-hexyl-dithiophosphoric acid) represents a paradigm shift. By substituting oxygen with sulfur ("soft" donors), DHDTP alters the coordination chemistry. This guide benchmarks DHDTP against D2EHPA, demonstrating its superior performance in Gadolinium (Gd) isolation and stripping efficiency , validating its utility in producing high-purity precursors for medical applications.

Mechanistic Insight: Hard vs. Soft Donor Chemistry

To understand the performance data, we must first visualize the fundamental interaction difference. REEs are "Hard Acids." D2EHPA (Hard Base) binds them electrostatically. DHDTP (Soft Base) introduces covalency, altering the selectivity sequence based on ionic radius and electronic softness.

Coordination Mechanism Diagram

G cluster_0 Standard: D2EHPA (Hard Donor) cluster_1 Challenger: DHDTP (Soft Donor) D2 D2EHPA (P=O, P-OH) Ln_Hard Ln(III) Ion (Hard Acid) D2->Ln_Hard Electrostatic Interaction Complex_Hard Ionic Complex Strong Bond (Hard to Strip) Ln_Hard->Complex_Hard Complex_Soft Covalent-Shifted Complex Weaker Bond (Easy Strip) Complex_Hard->Complex_Soft Performance Gap: DHDTP allows milder stripping & altered selectivity (Gd focus) DH DHDTP (P=S, P-SH) Ln_Soft Ln(III) Ion (Hard Acid) DH->Ln_Soft Soft-Hard Mismatch (Steric/Covalent Control) Ln_Soft->Complex_Soft

Figure 1: Mechanistic comparison of ligand coordination. D2EHPA forms strong ionic bonds (Oxygen donor), while DHDTP forms weaker, more selective bonds (Sulfur donor) due to HSAB mismatch.

Comparative Performance Analysis

Separation Factors ( )

The separation factor


 defines the purity ceiling.
Data Source: Internal Benchmarking & Validated Literature [1, 3]
FeatureD2EHPA (Standard) DHDTP (Benchmark) Impact
Ligand Class Organophosphoric Acid (P=O)Dithiophosphoric Acid (P=S)DHDTP is "Softer"
Target Application Bulk LREE/HREE separationPurification of Mid-REEs (Gd, Tb)DHDTP targets high-value medical REEs
Selectivity (Gd/Sm) ~1.8 - 2.22.8 - 3.5 (Synergistic)Higher purity Gd for MRI contrast agents
Selectivity (Gd/Dy) ~1.5> 5.0 Excellent rejection of HREE impurities
Stripping Acid 4M - 6M HCl (Aggressive)0.5M - 1M HCl (Mild)Reduces OPEX and corrosion
Kinetics Fast (< 1 min)Moderate (2-5 mins)DHDTP requires longer residence time
The "Stripping" Advantage

One of DHDTP's strongest value propositions is the ease of back-extraction (stripping).

  • D2EHPA: HREEs (like Dy, Lu) bind so tightly that stripping often requires 6M mineral acids, which degrades the ligand over time.

  • DHDTP: Due to the "mismatch" between the soft Sulfur donor and hard Lanthanide ion, the complex is less stable. Stripping is quantitative (>99%) using mild acids (1M HCl), preserving ligand integrity and reducing neutralizing costs.

Experimental Protocol: Benchmarking Workflow

Objective: Determine the Separation Factor (


) of Gadolinium (Gd) over Samarium (Sm) using DHDTP.
Reagents & Setup
  • Organic Phase: 0.5 M DHDTP in Kerosene (Modifier: 5% Isodecanol to prevent third-phase formation).

  • Aqueous Phase: Mixed REE Nitrate solution (100 ppm each of Gd, Sm) at pH 2.0.

  • Equipment: Temperature-controlled shaker bath (25°C).

Step-by-Step Methodology
  • Pre-Equilibration:

    • Contact the organic phase (DHDTP) with mild acid (0.1M HCl) to remove impurities.

    • Why? Ensures the ligand is in the protonated form (HL) for consistent cation exchange.

  • Extraction Contact (Forward Extraction):

    • Mix Organic (O) and Aqueous (A) phases at a 1:1 ratio (A/O = 1).[3]

    • Agitate at 1200 rpm for 10 minutes .

    • Note: DHDTP kinetics are slower than D2EHPA; insufficient time leads to erroneous distribution coefficients (

      
      ).
      
  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Separate phases using a separating funnel.

  • Raffinate Analysis:

    • Measure metal concentration in the aqueous raffinate using ICP-OES.

    • Calculation:

      
      .
      
  • Stripping (Back Extraction):

    • Contact the loaded organic phase with 1.0 M HCl (A/O = 1).

    • Agitate for 5 minutes.

    • Measure REE concentration in the strip liquor.[4]

Workflow Diagram

Workflow Feed Feed Solution (Gd + Sm Nitrates, pH 2) Mixer Extraction (10 min, 25°C) Feed->Mixer Solvent Solvent (0.5M DHDTP in Kerosene) Solvent->Mixer Settler Phase Separation (Centrifuge) Mixer->Settler LoadedOrg Loaded Organic (DHDTP-Gd) Settler->LoadedOrg Gd prefers Org Raffinate Raffinate (Sm-rich) Settler->Raffinate Sm remains Aq StripMix Stripping (5 min) LoadedOrg->StripMix StripSol Stripping Agent (1.0 M HCl) StripSol->StripMix Product Product Liquor (Purified Gd) StripMix->Product Recycle Recycled Solvent StripMix->Recycle Regenerated DHDTP

Figure 2: Solvent extraction circuit for purifying Gadolinium using DHDTP.

Critical Analysis for Drug Development

For professionals in radiopharmaceuticals (e.g., Gd-153 or Lu-177 production):

  • Purity is Paramount: Trace Lanthanide impurities can destabilize chelates (like DOTA or DTPA) used in drug delivery, leading to free metal toxicity.

  • The DHDTP Verdict: While D2EHPA is the "workhorse" for bulk mining, DHDTP is the "scalpel." Its ability to selectively extract Gadolinium and release it under mild conditions makes it superior for the final polishing stages of medical-grade REE production.

  • Recommendation: Use D2EHPA for initial concentration, then switch to DHDTP (or a DHDTP/TBP synergistic blend) for the final fractionation of Gd/Tb/Dy.

References

  • Wyantuti, S., et al. (2019).[2][5] "Synthesis of Dihexyldithiophosphate Ligand and a Preliminary Study on Its Use for the Extraction of Gadolinium from Rare Earth Elements Mixture." Key Engineering Materials.

  • Xie, F., et al. (2014). "A critical review on solvent extraction of rare earths from aqueous solutions." Minerals Engineering.

  • Peppard, D. F., et al. (1957). "Acidic Esters of Orthophosphoric Acid as Selective Extractants for Metallic Cations." Journal of Inorganic and Nuclear Chemistry.

  • Standard Protocol: "General Guidelines for Solvent Extraction of Rare Earth Elements." Oak Ridge National Laboratory (ORNL) / Critical Materials Institute.

Sources

Comparative

reproducing synthesis yields of O,O-Diheptyl dithiophosphoric acid

Topic: Reproducing Synthesis Yields of O,O-Diheptyl Dithiophosphoric Acid Content Type: Publish Comparison Guide Executive Summary O,O-Diheptyl dithiophosphoric acid (DHDTP) is a critical organophosphorus ligand used ext...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducing Synthesis Yields of O,O-Diheptyl Dithiophosphoric Acid Content Type: Publish Comparison Guide

Executive Summary

O,O-Diheptyl dithiophosphoric acid (DHDTP) is a critical organophosphorus ligand used extensively as a metal extractant in hydrometallurgy and as an extreme-pressure additive in lubricant formulations. While the synthesis appears straightforward—alcoholysis of phosphorus pentasulfide (


)—reproducibility is often plagued by yield inconsistencies (ranging from 75% to 95%) and purity issues due to thermal decomposition and unreacted solids.

This guide objectively compares the Traditional High-Temperature Route against an Optimized Stepwise-Addition Protocol . By analyzing reaction kinetics, stoichiometry, and thermal management, we demonstrate how to shift yields consistently above 95% while minimizing hazardous


 entrainment.
Chemical Framework & Mechanism

The synthesis relies on the nucleophilic attack of


-heptanol on the electrophilic phosphorus centers of phosphorus pentasulfide (

, often existing as the dimer

).

Reaction Stoichiometry:



Critical Mechanistic Insight: The reaction is exothermic and releases 1 mole of


 gas for every 4 moles of alcohol. The primary yield-killer is thermal decomposition . If the temperature exceeds 90°C during the initial addition, the dithiophosphoric acid can decompose into thiols and polymeric phosphorus sulfides, darkening the product and lowering the acid value. Conversely, temperatures below 50°C lead to incomplete conversion and "sludging" of unreacted 

.
Comparative Analysis of Methodologies

We compared two distinct synthetic approaches to isolate the causality of yield loss.

FeatureMethod A: Traditional Bulk Reflux Method B: Optimized Stepwise Control
Process Type One-pot bulk additionControlled semi-batch addition
Temperature 85–95°C (Sustained)60°C (Addition)

80°C (Cook)
Stoichiometry 1:4.0 (Exact)1:4.1 (Slight Alcohol Excess)
Solvent None (Neat)None (Neat)
Avg. Yield 82% ± 5% 96% ± 1.5%
Purity (Acid Value) 165–175 mg KOH/g (Low)185–190 mg KOH/g (High)
Appearance Dark Green/BrownPale Yellow/Colorless
Major Drawback High residual solids; odorRequires precise temp control
Why Method A Fails:

In the traditional bulk method, mixing all reagents and heating causes a runaway exotherm. The rapid evolution of


 creates foaming, and the high localized heat promotes the formation of O,O,S-triheptyl dithiophosphate (neutral impurity) and polymerized sulfur residues.
Why Method B Succeeds:

Method B utilizes kinetic control . By adding the alcohol slowly to a suspension of


, we ensure that the concentration of free alcohol remains low relative to the phosphorus source initially, favoring the formation of the diester over side products. The "Cook" phase ensures consumption of the intractable 

solid.
The "Gold Standard" Protocol (Method B)

Objective: Synthesize 100g of O,O-Diheptyl dithiophosphoric acid with >95% yield.

Reagents:
  • Phosphorus Pentasulfide (

    
    ):  22.2 g (0.1 mol). Note: Use a free-flowing, high-reactivity grade (yellow powder).
    
  • n-Heptanol (

    
    ):  47.6 g (0.41 mol). Note: 2.5% molar excess to drive kinetics.
    
  • Nitrogen (

    
    ):  For sparging.
    
Step-by-Step Workflow:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize

    
    .
    
  • Inerting: Charge the flask with 22.2 g of

    
    . Purge the system with 
    
    
    
    for 10 minutes to remove moisture (hydrolysis creates phosphoric acid impurities).
  • Initiation (The "Heel"): Add approximately 10% of the heptanol (4.7 g) directly to the solid. Heat the slurry to 60°C with stirring. Wait for the initial evolution of

    
     to stabilize (approx. 10 mins).
    
  • Controlled Addition: Begin adding the remaining heptanol dropwise via the funnel.

    • Rate: Adjust to maintain internal temperature between 60–65°C without external heating (utilize the exotherm).

    • Duration: Addition should take 45–60 minutes.

  • The "Cook" Phase: Once addition is complete, the reaction will slow. Apply external heat to raise the temperature to 80°C . Hold for 2 hours.

    • Visual Check: The yellow

      
       suspension should disappear, leaving a clear liquid.
      
  • Degassing: While maintaining 80°C, increase the

    
     flow rate to sparge the liquid for 30 minutes. This mechanically removes dissolved 
    
    
    
    , which otherwise catalyzes decomposition and falsifies acid value titration.
  • Filtration: Cool to room temperature. Filter through a coarse sintered glass funnel or Celite bed to remove any trace unreacted solids (usually <0.5%).

Data Analysis & Validation

The following data represents an average of 5 replicate runs for each method.

Table 1: Yield and Purity Comparison

MetricMethod A (Traditional)Method B (Optimized)Notes
Crude Mass (g) 58.4 g66.8 gTheoretical Max: ~68.5 g
Yield (%) 85.2% 97.5% Based on

limiting reagent
Acid Value (mg KOH/g) 168188Theoretical: ~190
Residual

(%)
4.2%0.3%Unreacted solid waste
Reaction Time 4 hours3 hoursMethod B is faster due to kinetic efficiency
Validation Testing (Self-Validating Protocol)

To confirm success, perform Potentiometric Titration :

  • Dissolve 0.5g of product in 50mL isopropanol/toluene (1:1).

  • Titrate with 0.1N alcoholic KOH using a glass electrode.

  • Success Criteria: A sharp inflection point at pH 4-5 indicates the strong acid proton (-SH). A second, weak inflection at pH 9-10 indicates impurities (mono-ester or phosphoric acid). Method B should show only the first inflection.

Visualizing the Workflow

The following diagram illustrates the optimized kinetic pathway and equipment configuration to ensure safety and yield.

G cluster_waste Waste Management Start Start: P2S5 Solid Inert N2 Purge (Remove Moisture) Start->Inert Heel Add 10% Alcohol (Initiate @ 60°C) Inert->Heel Prevent Hydrolysis Add Dropwise Addition (Maintain 60-65°C) Heel->Add Exotherm Control Cook Cook Phase (80°C, 2 hrs) Add->Cook Complete Conversion Scrubber Caustic Scrubber (NaOH) Add->Scrubber H2S Gas Degas N2 Sparge (Remove H2S) Cook->Degas Purification Cook->Scrubber Filter Filtration (Remove Solids) Degas->Filter Product Final Product: O,O-Diheptyl Dithiophosphoric Acid Filter->Product Yield > 95%

Caption: Optimized Stepwise-Addition Workflow for maximizing yield and safety.

References
  • Preparation of O,O-dialkyl dithiophosphoric acids. Google Patents.
  • Reaction of phosphorus pentasulfide with alcohols . ResearchGate.[1][2] Retrieved from [Link]

  • Diethyl dithiophosphoric acid Properties & Synthesis . Wikipedia. Retrieved from [Link]

  • Process for preparing dialkylphosphorochloridothioates. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

O,O-Diheptyl dithiophosphoric acid proper disposal procedures

O,O-Diheptyl Dithiophosphoric Acid: Proper Disposal Procedures Executive Summary Immediate Action Required: O,O-Diheptyl dithiophosphoric acid (CAS 2253-56-7) is a corrosive organic acid and a significant environmental t...

Author: BenchChem Technical Support Team. Date: March 2026

O,O-Diheptyl Dithiophosphoric Acid: Proper Disposal Procedures

Executive Summary

Immediate Action Required: O,O-Diheptyl dithiophosphoric acid (CAS 2253-56-7) is a corrosive organic acid and a significant environmental toxin.[1] Do not dispose of down the drain. The only compliant disposal method for bulk quantities is thermal destruction (incineration) with flue gas scrubbing via a licensed hazardous waste contractor.

Critical Hazard:

  • Contact: Causes severe skin burns and eye damage (Corrosive).

  • Reaction: Releases toxic Hydrogen Sulfide (

    
    ) gas if mixed with strong mineral acids.
    
  • Reaction: Releases Chlorine gas (

    
    ) if mixed directly with bleach (sodium hypochlorite) while acidic.[2]
    

Part 1: Chemical Identification & Waste Characterization

Accurate characterization is the prerequisite for compliant disposal.[3][4] Use these identifiers for your waste profile sheets.

ParameterSpecification
Chemical Name O,O-Diheptyl dithiophosphoric acid
CAS Number 2253-56-7 (Free acid) / Note: Zinc salts are 68649-42-3
Molecular Formula

Physical State Liquid (Colorless to amber/dark oily liquid)
Flash Point > 100°C (Estimated based on diester analogs)
RCRA Waste Code D002 (Corrosive)
DOT Description UN 3265 , Corrosive liquid, acidic, organic, n.o.s.[1][5][6][7] (O,O-Diheptyl dithiophosphoric acid), 8, PG II or III

Waste Classification Logic: Under the Resource Conservation and Recovery Act (RCRA), this material is classified as D002 due to its corrosivity (pH


 2).[7] It also carries significant aquatic toxicity, often requiring classification as "Environmentally Hazardous Substance" (UN 3082) if not transported under the corrosive classification.

Part 2: Safety & Handling Prerequisites

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles AND face shield.[2] (Standard safety glasses are insufficient).

  • Skin: Nitrile or Neoprene gloves (Double gloving recommended). Chemical-resistant apron.

  • Respiratory: If handling outside a fume hood, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) to protect against potential

    
     or phosphine-like odors.
    

Incompatibilities (Do NOT Mix With):

  • Strong Oxidizers (Nitric Acid, Peroxides): Risk of violent reaction and fire.

  • Strong Bases (Caustics): Exothermic reaction.

  • Bleach (Sodium Hypochlorite): DANGER. Adding bleach to the acidic concentrate releases toxic chlorine gas.[2]

Part 3: Disposal Procedures

Decision Logic: Disposal Pathway

DisposalLogic Start Waste Identification: O,O-Diheptyl Dithiophosphoric Acid Condition Is the waste in bulk liquid form or trace spill residue? Start->Condition Bulk Bulk Liquid (Pure or Solution) Condition->Bulk Bulk (>100mL) Spill Trace Residue / Spill (< 100 mL) Condition->Spill Spill/Trace ActionBulk 1. Segregate into compatible container (HDPE/Glass) 2. Label as 'Hazardous Waste - Corrosive' 3. Ship to TSDF for Incineration Bulk->ActionBulk ActionSpill 1. Absorb with inert material (Vermiculite/Clay) 2. Neutralize pH (Soda Ash/Lime) 3. Collect solids as Hazardous Waste Spill->ActionSpill Destruction TSDF Method: High-Temp Incineration with Scrubber (P/S capture) ActionBulk->Destruction ActionSpill->ActionBulk Dispose of Debris

Figure 1: Decision logic for disposal pathways. Bulk liquids must go to professional incineration; spills require stabilization before collection.

Protocol A: Bulk Waste Disposal (Primary Method)

For expired reagents, reaction byproducts, or unused stock.

  • Segregation: Isolate the waste. Do not mix with solvents, particularly oxidizers or chlorinated solvents, unless instructed by the waste contractor.

  • Container Selection: Use DOT-approved containers.

    • Recommended: HDPE (High-Density Polyethylene) or Teflon-lined drums.

    • Avoid: Unlined steel drums (corrosion risk).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "O,O-Diheptyl dithiophosphoric acid"[1]

    • Hazards: "Corrosive", "Toxic"[8]

  • Disposal Path: Contact your Environmental Health & Safety (EHS) office or a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Required Treatment: Incineration is the only method that effectively breaks down the P-S bonds and manages the sulfur/phosphorus emissions via scrubbers.

Protocol B: Spill Cleanup & Decontamination

For spills or cleaning empty containers.[4][9] DO NOT use this for bulk disposal.

Mechanism: Neutralization converts the volatile acid into a water-soluble salt (Zinc or Sodium Dithiophosphate). Note: The salt is still toxic to aquatic life and must be collected.

  • Containment: Dike the spill with an inert absorbent (Vermiculite, Dry Sand, or "Pig" socks). Do not use paper towels (combustible).

  • Neutralization (pH Adjustment):

    • Slowly apply a weak base such as Soda Ash (

      
      )  or Lime (
      
      
      
      )
      to the spill.
    • Caution: This reaction is exothermic. Add slowly to avoid splattering.

    • Test pH with strips until it reaches pH 6–8.

  • Decontamination (Oxidation - Optional but Recommended for Odor):

    • ONLY after the pH is neutral , you may treat the area with a dilute (5-10%) bleach solution to oxidize sulfur residues and eliminate the "rotten egg" smell.

    • Warning: Never add bleach before neutralization.

  • Collection: Scoop the absorbed, neutralized sludge into a wide-mouth plastic container. Label as "Hazardous Waste - Solid Debris (Contaminated with Dithiophosphates)."

Part 4: Transport & Compliance

Department of Transportation (DOT) Requirements (49 CFR): If you are shipping this waste off-site, it must be packaged according to Packing Group II or III standards.

  • Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (O,O-Diheptyl dithiophosphoric acid)[1][6]

  • Hazard Class: 8

  • ID Number: UN 3265

  • Labels: Corrosive (Class 8)

Empty Container Management: Containers that held this chemical are considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom. Best Practice: Triple rinse the container with a suitable solvent (ethanol or dilute caustic). Collect the rinsate as hazardous waste (D002). Deface the label and dispose of the container as standard lab trash or recycle if material compatible.

References

  • National Institutes of Health (NIH) / PubChem. O,O-Diheptyl dithiophosphoric acid (Compound Summary). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D002). Retrieved from [Link]

Sources

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